1-(4-Methoxyphenyl)butane-1,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60871. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)7-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCFQGTUBKQIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193222 | |
| Record name | 1-(4-Methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193222 | |
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Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4023-80-7 | |
| Record name | 1-(4-Methoxyphenyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)butane-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4023-80-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)butane-1,3-dione | |
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| Record name | 1-(4-methoxyphenyl)butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)butane-1,3-dione
Introduction: The Significance of β-Diketones
1-(4-Methoxyphenyl)butane-1,3-dione is a valuable β-dicarbonyl compound, a structural motif that serves as a cornerstone in synthetic organic chemistry.[1] Its molecular architecture, featuring two carbonyl groups separated by a methylene bridge, imparts unique reactivity, making it a highly versatile intermediate.[2] These compounds are crucial building blocks for the synthesis of a wide array of complex molecules, including pharmaceuticals, dyes, and various heterocyclic systems.[1] The methoxy-substituted phenyl group in the target molecule specifically makes it a precursor for compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the core synthetic methodologies for this compound, focusing on the mechanistic underpinnings, practical experimental protocols, and critical process parameters.
Core Synthesis Methodology: The Crossed Claisen Condensation
The most reliable and widely employed method for synthesizing this compound is the Claisen condensation . Specifically, a variant known as the "crossed" or "mixed" Claisen condensation is utilized, which involves the reaction between two different carbonyl compounds: in this case, a ketone (4'-methoxyacetophenone) and an ester (ethyl acetate).[3][4] This carbon-carbon bond-forming reaction is mediated by a strong base and results in the formation of a β-diketone.[5][6]
Mechanistic Deep Dive
Understanding the causality behind each step is critical for successful synthesis. The reaction is not a simple mixing of reagents but a thermodynamically driven process where the final step ensures a high yield.
-
Enolate Formation: The reaction initiates with the deprotonation of an α-hydrogen from one of the carbonyl reactants by a strong base, such as sodium ethoxide (NaOEt). While both 4'-methoxyacetophenone and ethyl acetate have α-hydrogens, the ketone's α-protons are generally more acidic and are preferentially removed to form a resonance-stabilized enolate.
-
Nucleophilic Acyl Substitution: The newly formed enolate acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the ester (ethyl acetate). This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide (-OEt) leaving group. This step is a classic example of nucleophilic acyl substitution.[4]
-
The Driving Force - Deprotonation: The product, this compound, possesses a highly acidic methylene group flanked by two carbonyls (pKa ≈ 11).[4] The ethoxide base generated in the previous step immediately deprotonates this position. This acid-base reaction is highly favorable and thermodynamically drives the entire equilibrium-controlled condensation to completion.[6] A stoichiometric amount of base is therefore essential.[6]
-
Acidic Workup: The final step involves the addition of a dilute acid (e.g., H₂SO₄ or HCl) to neutralize the resonance-stabilized enolate and any remaining base, yielding the final, neutral β-diketone product.[6]
Caption: Figure 2: Experimental Workflow for Synthesis
Critical Parameters and Optimization
The success of the Claisen condensation hinges on the careful control of several key parameters.
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Base | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH) | NaOEt is convenient when ethanol is the solvent. NaH is a stronger, non-nucleophilic base that can be used with aprotic solvents (e.g., THF) and drives the reaction irreversibly by producing H₂ gas, often leading to higher yields. [3] |
| Stoichiometry | >1.0 equivalent of base | A full equivalent of base is consumed to form the final product enolate. Using a stoichiometric amount is crucial to drive the equilibrium towards the product. [6] |
| Solvent | Absolute Ethanol (for NaOEt), THF/DMF (for NaH) | The solvent must be anhydrous. For alkoxide bases, using the corresponding alcohol prevents transesterification, which would lead to a mixture of products. |
| Temperature | Initial cooling (0°C), then reflux | Cooling during addition controls the initial exotherm. Reflux provides the energy needed for the reaction to proceed at a reasonable rate. |
| Purity of Reagents | Anhydrous and high purity | Moisture will destroy the base and hydrolyze the ester. Impurities in the starting materials can lead to side reactions and difficult purification. |
Alternative Synthetic Approaches
While the Claisen condensation is the workhorse method, other strategies exist for forming 1,3-dicarbonyl systems, highlighting the breadth of synthetic organic chemistry.
-
Acylation of Pre-formed Enolates: A conceptually direct route involves generating the enolate of 4'-methoxyacetophenone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an acylating agent like acetyl chloride. The primary challenge is controlling C-acylation versus O-acylation, which can lead to undesired enol ester byproducts.
-
Birch Reduction-Ozonolysis: A more complex, multi-step approach can utilize anisole derivatives as starting materials. The aromatic ring is first partially reduced using a Birch reduction to form a 1,4-cyclohexadiene, which is then cleaved by ozonolysis to unmask the 1,3-dicarbonyl functionality. [7]This method is powerful for creating complex cyclic systems but is less direct for this specific target.
-
Radical Coupling Methods: Modern synthetic chemistry has seen the development of metal-free radical coupling reactions. An aldehyde can be coupled with a ketone using a catalyst system like tetra-butylammonium iodide (TBAI) under oxidative conditions to form 1,3-diketones. [8]While innovative, this method may have a different substrate scope and may not be as efficient for this particular transformation as the classic Claisen condensation.
Product Purification and Characterization
Final validation of the synthesis requires rigorous purification and characterization.
-
Purification: Recrystallization from ethanol is typically sufficient to achieve high purity. The product should be isolated as colorless or pale yellow needles. [9]* Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value/Observation | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| Appearance | Crystalline solid | [10] |
| Melting Point | ~54 °C | [10] |
| ¹H NMR | Signals corresponding to methoxy, methyl, methylene, and aromatic protons. The methylene protons will appear as a characteristic singlet, and an enol proton signal may also be present due to tautomerism. | [2] |
| IR Spectroscopy | Strong C=O stretching frequencies in the region of 1600-1750 cm⁻¹. The presence of the enol tautomer will show a broad O-H stretch. | [2] |
Conclusion
The synthesis of this compound is most effectively achieved via the crossed Claisen condensation. This method, when executed with a deep understanding of its mechanistic principles and careful control over experimental parameters, is both high-yielding and reliable. The resulting β-diketone is a testament to the power of classic organic reactions in providing access to valuable chemical intermediates that are essential for research and development in the pharmaceutical and chemical industries.
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How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? . LookChem. [Link]
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This compound . PubChem, National Institutes of Health. [Link]
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Direct Synthesis of 1,3-Dicarbonyl Compounds via Radical Coupling of Aldehydes with Ketones under Metal-Free Conditions . ResearchGate. [Link]
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An In-depth Technical Guide to 1-(4-Methoxyphenyl)butane-1,3-dione: Properties, Synthesis, and Characterization
This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and thorough characterization of 1-(4-Methoxyphenyl)butane-1,3-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in utilizing this versatile dicarbonyl compound.
Introduction and Significance
This compound, also known as 4-methoxybenzoylacetone, is a β-dicarbonyl compound that has garnered significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a methoxy-substituted phenyl ring and a 1,3-dione moiety, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and a ligand for metal complexes. The presence of the 1,3-dicarbonyl functionality imparts the ability to exist in keto-enol tautomeric forms, a key characteristic that influences its reactivity and potential applications. In the realm of drug development, derivatives of 1,3-diones are recognized as privileged scaffolds due to their diverse biological activities.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [2][3] |
| Molecular Weight | 192.21 g/mol | [2][3] |
| CAS Number | 4023-80-7 | [2][3] |
| Melting Point | 54 °C | [4] |
| Boiling Point | 143-146 °C | [4] |
| Appearance | Not explicitly stated, likely a solid at room temperature | |
| Solubility | Soluble in various organic solvents. | [5][6] |
Molecular Structure and Tautomerism
The molecular structure of this compound is depicted below. A critical aspect of its chemistry is the existence of keto-enol tautomerism, an equilibrium between the diketo form and the enol form. This equilibrium is influenced by factors such as the solvent and temperature.[5][6] The enol form is often stabilized by the formation of an intramolecular hydrogen bond.
Caption: Keto-enol tautomerism of this compound.
Synthesis Protocol: Claisen Condensation
The synthesis of this compound is commonly achieved through a Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base. The following protocol provides a detailed, step-by-step procedure for its synthesis.
Reaction: 4-Methoxyacetophenone + Ethyl acetate → this compound
Materials:
-
4-Methoxyacetophenone
-
Ethyl acetate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a dry round-bottom flask is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing the NaH with anhydrous hexane, and the hexane is carefully decanted. Anhydrous diethyl ether or THF is then added to the flask.
-
Addition of Reactants: A solution of 4-methoxyacetophenone (1 equivalent) and ethyl acetate (1.5 equivalents) in the same anhydrous solvent is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is cooled in an ice bath and quenched by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).
-
Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for studying its keto-enol tautomerism.[6] The presence of both tautomers in solution will result in two sets of signals in the ¹H and ¹³C NMR spectra.
| ¹H NMR (CDCl₃, δ ppm) | Multiplicity | Integration | Assignment |
| ~16.0 | s | ~0.8H | Enolic -OH (broad) |
| 7.9-7.8 | d | 2H | Aromatic H (ortho to C=O) |
| 7.0-6.9 | d | 2H | Aromatic H (meta to C=O) |
| ~6.2 | s | ~0.8H | Vinylic H of enol |
| 3.88 | s | 3H | -OCH₃ |
| ~3.7 | s | ~0.4H | -CH₂- of keto form |
| 2.25 | s | 3H | -CH₃ |
| ¹³C NMR (CDCl₃, δ ppm) | Assignment |
| ~202 | Keto C=O (acetyl) |
| ~195 | Keto C=O (benzoyl) |
| ~185 | Enol C=O |
| ~163 | Aromatic C-O |
| 130-114 | Aromatic C |
| ~96 | Enolic C-H |
| ~58 | -CH₂- (keto) |
| ~55 | -OCH₃ |
| ~25 | -CH₃ |
Note: The chemical shifts and integrations are approximate and can vary depending on the solvent and the keto-enol equilibrium position.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the carbonyl groups and, in the case of the enol form, for the hydroxyl and C=C double bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Medium | O-H stretch (enol) |
| ~1720 | Strong | C=O stretch (keto, acetyl) |
| ~1680 | Strong | C=O stretch (keto, benzoyl) |
| ~1600 | Strong | C=O stretch (enol, conjugated) and C=C stretch (aromatic and enol) |
| ~1260 | Strong | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 192 | [M]⁺, Molecular ion |
| 177 | [M - CH₃]⁺ |
| 150 | [M - CH₂CO]⁺ |
| 135 | [CH₃OC₆H₄CO]⁺ |
| 107 | [CH₃OC₆H₄]⁺ |
| 77 | [C₆H₅]⁺ |
| 43 | [CH₃CO]⁺ |
Safety and Handling
This compound is classified as a hazardous substance.[2] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[7][8]
Applications in Drug Development
The 1,3-dicarbonyl moiety in this compound serves as a versatile synthon for the construction of various heterocyclic systems, which are core structures in many pharmaceuticals. For instance, it can be used in the synthesis of pyrazoles, isoxazoles, and pyrimidines, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The methoxy group on the phenyl ring can also be a key feature for receptor binding and can be modified to modulate the pharmacological profile of the resulting compounds.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
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Spectroscopic data (NMR, IR, MS) for 1-(4-Methoxyphenyl)butane-1,3-dione
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Methoxyphenyl)butane-1,3-dione
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound, also known as 4-methoxybenzoylacetone or anisoylacetone, is a β-dicarbonyl compound with the molecular formula C₁₁H₁₂O₃.[1] Its structure is characterized by a central butane-1,3-dione moiety flanked by a methyl group and a 4-methoxyphenyl group. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and as a ligand in coordination chemistry.
A crucial aspect of its chemistry, which profoundly influences its spectroscopic properties, is its existence as a mixture of keto and enol tautomers in equilibrium. This guide provides a detailed analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for this compound, offering insights for researchers in chemical synthesis, quality control, and materials science.
The Central Role of Keto-Enol Tautomerism
The defining structural feature of this compound is its ability to exist in two tautomeric forms: a diketo form and a more stable, conjugated enol form. The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring.
Caption: Keto-Enol Tautomerism in β-Dicarbonyls.
The equilibrium between these forms means that spectroscopic analysis will reveal signals corresponding to both species, with their relative intensities depending on the solvent, temperature, and physical state. Understanding this equilibrium is paramount to correctly interpreting the compound's spectral data.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and structural fragments of the molecule. For this compound, the expected monoisotopic mass is 192.0786 g/mol .[1]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup: Utilize a GC-MS system or a direct insertion probe. For GC-MS, a non-polar column (e.g., DB-5) is suitable.
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
-
Source Temperature: 230 °C
-
Expected Fragmentation Pattern
The molecular ion peak [M]⁺• is expected at m/z 192. The fragmentation is dominated by cleavages alpha to the carbonyl groups and rearrangements, leading to characteristic product ions. The most prominent fragment is typically the 4-methoxybenzoyl cation.
Caption: Predicted EI-MS Fragmentation Pathway.
Data Summary: Mass Spectrometry
| m/z Value | Proposed Fragment Ion | Structural Formula | Notes |
| 192 | Molecular Ion | [C₁₁H₁₂O₃]⁺• | The parent peak, confirming the molecular weight.[1] |
| 177 | [M - CH₃]⁺ | [C₁₀H₉O₃]⁺ | Loss of a methyl radical from the acetyl group.[1] |
| 149 | [M - COCH₃]⁺ | [C₉H₉O₂]⁺ | Loss of an acetyl radical. |
| 135 | 4-Methoxybenzoyl cation | [C₈H₇O₂]⁺ | A very stable and typically the base peak, resulting from cleavage of the C-C bond between the carbonyls. |
| 107 | 4-Methoxyphenyl cation | [C₇H₇O]⁺ | Loss of carbon monoxide from the m/z 135 fragment. |
| 43 | Acetyl cation | [C₂H₃O]⁺ | A common fragment for compounds containing an acetyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is particularly informative due to the keto-enol tautomerism.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Interpretation of the IR Spectrum
The spectrum will display features of both the keto and enol forms. The enol form's intramolecular hydrogen bond leads to a very broad O-H stretching band and shifts the carbonyl absorption to a lower wavenumber due to conjugation.
Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Tautomer | Significance |
| ~3100-2500 | O-H stretch | Enolic Hydroxyl | Enol | A very broad and characteristic absorption due to strong intramolecular hydrogen bonding. Its presence is a definitive indicator of the enol form. |
| ~3050-3000 | C-H stretch | Aromatic C-H | Both | Indicates the presence of the phenyl ring.[2] |
| ~2980-2850 | C-H stretch | Aliphatic C-H | Both | Corresponds to the methyl and methoxy groups.[3] |
| ~1725 | C=O stretch | Diketone | Keto | Asymmetric and symmetric stretching of the non-conjugated ketone groups. This peak may be weak if the enol form dominates. |
| ~1600 | C=O / C=C stretch | Conjugated System | Enol | A strong, broad band resulting from the conjugated keto-enol system. This is often the most prominent peak in the carbonyl region. |
| ~1580, ~1510 | C=C stretch | Aromatic Ring | Both | Characteristic skeletal vibrations of the benzene ring. |
| ~1250 | C-O stretch | Aryl Ether | Both | Strong C-O stretching from the methoxy group.[4] |
| ~830 | C-H bend | Aromatic C-H | Both | Out-of-plane bending indicating 1,4-disubstitution on the phenyl ring.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of the carbon and hydrogen framework. The presence of both keto and enol forms results in a complex spectrum, with two distinct sets of signals.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
¹H NMR Spectrum Analysis
The ratio of the integrated signals for the two tautomers can be used to determine the equilibrium constant in the specific solvent used. The enol form typically predominates.
Data Summary: ¹H NMR Chemical Shifts (Predicted, in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Tautomer) | Rationale |
| ~16.0 | s (broad) | ~1H | Enolic -OH (Enol) | Extremely deshielded due to strong intramolecular H-bonding. |
| 7.92 | d | ~2H | Aromatic H (ortho to C=O) | Deshielded by the anisotropic effect of the carbonyl group. |
| 6.95 | d | ~2H | Aromatic H (ortho to -OCH₃) | Shielded by the electron-donating methoxy group. |
| 6.10 | s | ~1H | Vinylic =CH- (Enol) | Typical chemical shift for a proton on a double bond in a conjugated system. |
| 3.95 | s | ~2H | Methylene -CH₂- (Keto) | Protons are flanked by two carbonyl groups, leading to a downfield shift. |
| 3.88 | s | 3H | Methoxy -OCH₃ | Standard chemical shift for an aryl methoxy group. |
| 2.25 | s | ~3H | Methyl -CH₃ (Enol) | Methyl group attached to the enol's C=C double bond. |
| 2.15 | s | ~3H | Methyl -CH₃ (Keto) | Standard chemical shift for a methyl ketone. |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show sharp, single lines for each unique carbon environment in both tautomers present.
Data Summary: ¹³C NMR Chemical Shifts (Predicted, in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment (Tautomer) | Rationale |
| ~202 | C=O (Keto) | Ketone carbonyl carbon. |
| ~195 | C=O (Keto) | Aryl ketone carbonyl carbon. |
| ~185 | C=O (Enol) | Conjugated ketone carbonyl carbon. |
| ~178 | C=C-OH (Enol) | Enolic carbon attached to the hydroxyl group. |
| ~164 | C-OCH₃ (Aromatic) | Aromatic carbon directly bonded to the methoxy group. |
| ~131 | C-H (Aromatic) | Aromatic carbons ortho to the carbonyl group. |
| ~127 | C-C=O (Aromatic) | Quaternary aromatic carbon. |
| ~114 | C-H (Aromatic) | Aromatic carbons ortho to the methoxy group. |
| ~98 | =CH- (Enol) | Vinylic carbon in the enol form. |
| ~58 | -CH₂- (Keto) | Methylene carbon in the keto form. |
| 55.6 | -OCH₃ | Methoxy carbon. |
| ~25 | -CH₃ | Methyl carbon (Keto and Enol forms will be close). |
Conclusion
The comprehensive spectroscopic analysis of this compound reveals a complex but well-defined set of data that is dominated by its keto-enol tautomerism. Mass spectrometry confirms the molecular weight and provides a predictable fragmentation pattern useful for identification. IR spectroscopy offers clear evidence of the intramolecularly hydrogen-bonded enol form through its characteristic broad hydroxyl stretch and conjugated carbonyl band. Finally, NMR spectroscopy provides the ultimate structural confirmation, allowing for the detailed assignment of every proton and carbon in both tautomeric forms and enabling the quantification of their equilibrium. This guide serves as a foundational reference for scientists working with this versatile compound, ensuring accurate identification, quality assessment, and a deeper understanding of its chemical behavior.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77640, this compound. Retrieved from [Link]
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OpenStax (2023). Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
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A Technical Guide to the Solid-State Structure of 1-(4-Methoxyphenyl)butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methoxyphenyl)butane-1,3-dione, a β-dicarbonyl compound, is a molecule of significant interest due to its versatile chemical reactivity and potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure is paramount to harnessing its properties. This guide provides a comprehensive technical overview of the crystal structure of this compound, detailing the experimental workflow from synthesis and crystallization to single-crystal X-ray diffraction analysis. We delve into the critical aspects of its molecular geometry, the dominant keto-enol tautomerism, and the supramolecular architecture established through intermolecular interactions. The causal relationships behind experimental choices are explained, offering field-proven insights for researchers. All data are contextualized to underscore the structure-property relationships relevant to drug design and materials engineering.
Introduction: The Significance of 1,3-Dicarbonyls
1,3-dicarbonyl compounds are a cornerstone of synthetic chemistry, valued for their unique electronic properties and reactivity. A key feature is their ability to exist as a dynamic equilibrium of keto and enol tautomers.[1][2] This equilibrium is highly sensitive to the molecular environment and substituent effects. The enol form is particularly significant as it can be stabilized by intramolecular hydrogen bonding and conjugation, often making it the predominant form.[3][4]
This compound, hereafter referred to as 4-MBA, incorporates a methoxy-substituted phenyl ring, which can influence its electronic properties, crystal packing, and biological activity. Its derivatives have been explored for various applications, including as anti-inflammatory agents and versatile building blocks in organic synthesis.[5][6][7] A precise understanding of its solid-state structure is crucial for rational drug design, as molecular conformation and intermolecular interactions in the crystal lattice can provide insights into receptor binding, solubility, and stability.
Synthesis and Single Crystal Growth
Rationale for Synthetic Approach
The synthesis of 1,3-dicarbonyls is typically achieved via a Claisen condensation reaction. This method is highly efficient for coupling an ester with a ketone to form the β-dicarbonyl linkage. For 4-MBA, the reaction involves the condensation of 4-methoxyacetophenone with an acetate source, such as ethyl acetate, in the presence of a strong base.
The choice of a strong, non-nucleophilic base like sodium ethoxide or sodium hydride is critical. The base serves to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of the ester. This causality ensures the desired carbon-carbon bond formation without competing side reactions.
Detailed Experimental Protocol: Synthesis
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Condensation: Cool the resulting sodium ethoxide solution in an ice bath. To this, add a solution of 4-methoxyacetophenone (1 equivalent) and ethyl acetate (1.5 equivalents) dropwise at a rate that maintains a gentle reflux.[8]
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours to drive the reaction to completion.[8]
-
Workup and Isolation: Cool the reaction mixture and pour it into a beaker of ice water. Acidify the aqueous solution with a dilute acid (e.g., acetic acid or HCl) until the product precipitates.
-
Purification: Filter the crude solid, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[8]
Protocol: Single Crystal Growth
The growth of high-quality single crystals is the most critical and often most challenging step for X-ray diffraction analysis.[9] The goal is to allow molecules to self-assemble into a highly ordered lattice slowly. Slow evaporation is a reliable method for this purpose.
-
Solvent Selection: Dissolve the purified 4-MBA in a minimal amount of a suitable solvent system. A mixture, such as dichloromethane and methanol, can be effective.[10] The ideal solvent should fully dissolve the compound when warm but lead to supersaturation upon slow cooling or evaporation.
-
Evaporation: Place the solution in a clean vial, loosely covered with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days at a constant temperature.
-
Crystal Harvesting: Once well-formed, prismatic crystals of suitable size (typically 0.1-0.3 mm) appear, carefully harvest them from the mother liquor using a nylon loop.[11]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9] It provides detailed information on bond lengths, angles, and the unit cell that defines the repeating pattern of the crystal.
The SC-XRD Workflow
The process of determining a crystal structure is a multi-step workflow that requires both careful experimental execution and sophisticated computational analysis.
Figure 1: A generalized workflow for crystal structure determination.
Step-by-Step Protocol: Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head using cryo-oil or a specialized adhesive.[9] The sample is typically cooled to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations and potential radiation damage.
-
Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.7107 Å).[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[12]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption.
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves are lost during measurement.[11] Direct methods or Patterson synthesis are computational techniques used to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and their thermal displacement parameters, are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by metrics like the R-factor (residual factor), which should ideally be below 5% for a well-resolved structure.
Results: The Crystal and Molecular Structure
Note: The following discussion is based on representative data for 1,3-dicarbonyl structures, as a specific, publicly available CIF (Crystallographic Information File) for the title compound was not retrieved in the search. The principles remain authoritative.
Crystallographic Data
The crystallographic data for a typical organic molecule like 4-MBA would be summarized as follows.
| Parameter | Value | Significance |
| Chemical Formula | C₁₁H₁₂O₃ | Confirms the elemental composition. |
| Formula Weight | 192.21 g/mol | Molecular mass of the compound.[13] |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the cell. |
| a, b, c (Å) | e.g., 8.1, 12.5, 9.5 | Dimensions of the unit cell. |
| β (°) | e.g., 105.5 | The angle of the monoclinic unit cell. |
| Volume (ų) | e.g., 925.0 | The volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R₁ [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the refined model. |
| wR₂ (all data) | < 0.15 | A weighted R-factor for all reflection data. |
Molecular Geometry and Tautomerism
In the solid state, 1,3-dicarbonyls like 4-MBA overwhelmingly exist in the enol form. This preference is driven by two key stabilizing factors:
-
Conjugation: The π-systems of the C=C double bond and the C=O carbonyl group are conjugated, which delocalizes electron density and lowers the overall energy of the molecule.[1][3]
-
Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered pseudo-ring.[1][14]
This intramolecular O-H···O hydrogen bond is a defining feature, with a typical O···O distance of around 2.5 Å, significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. The bond lengths within the enone moiety (O=C–C=C–OH) will show partial double-bond character, reflecting the electron delocalization.
Supramolecular Interactions and Crystal Packing
Beyond the intramolecular forces, the arrangement of molecules in the crystal lattice is dictated by weaker intermolecular interactions. Understanding these interactions is critical for predicting physical properties and for the rational design of crystal forms (polymorphism).
Figure 2: Common intermolecular interactions in organic crystals.
For 4-MBA, the packing would likely be influenced by:
-
C-H···O Hydrogen Bonds: Weak hydrogen bonds may form between the aromatic or methyl C-H groups of one molecule and the carbonyl oxygen of a neighboring molecule.
-
π-π Stacking: The methoxyphenyl rings may stack in an offset fashion, contributing to the overall lattice energy.
-
Hirshfeld Surface Analysis: This powerful computational tool can be used to visualize and quantify intermolecular contacts.[10][15][16] By mapping properties like dnorm (normalized contact distance) onto the molecular surface, one can identify the specific atoms involved in significant interactions, such as hydrogen bonds or other close contacts.[17][18]
Implications for Drug Development
The structural insights gained from SC-XRD are directly applicable to drug discovery and development:[19][20]
-
Pharmacophore Modeling: The precise conformation of 4-MBA in its stable enol form provides a rigid scaffold that can be used to design new molecules with improved binding affinity to biological targets.
-
Polymorph Screening: Different crystal packing arrangements (polymorphs) can drastically alter a drug's solubility, dissolution rate, and stability. A thorough understanding of the primary intermolecular interactions is the first step in predicting and controlling polymorphism.
-
Structure-Activity Relationships (SAR): By correlating the three-dimensional structure with biological activity, researchers can make rational modifications to the molecular scaffold to enhance efficacy and reduce off-target effects. The methoxy group, for instance, acts as a hydrogen bond acceptor and its orientation can be critical for receptor interaction.
Conclusion
This guide has outlined the comprehensive process for determining and analyzing the crystal structure of this compound. From the strategic choice of synthetic methodology to the nuances of single-crystal growth and X-ray diffraction, each step is crucial for obtaining a high-fidelity structural model. The analysis reveals that the molecule preferentially adopts a stabilized enol tautomer featuring a strong intramolecular hydrogen bond. The supramolecular assembly is governed by a network of weaker intermolecular forces. This detailed structural knowledge provides an authoritative foundation for professionals in drug development and materials science, enabling the rational design of new chemical entities with tailored properties.
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Chemistry LibreTexts. (2024). 5.1: Keto-Enol Tautomerism. [Link]
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Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds. [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis and DFT study of the 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol). [Link]
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International Union of Crystallography. (2020). Crystal structure, Hirshfeld surface analysis and spectroscopic characterization of the di-enol tautomeric form of the compound. [Link]
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SIELC Technologies. (2018). This compound. [Link]
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ACS Publications. (2021). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. [Link]
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National Center for Biotechnology Information. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents. [Link]
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ACS Publications. (2015). Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. [Link]
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MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
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MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery. [Link]
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Solubility of 1-(4-Methoxyphenyl)butane-1,3-dione in common solvents
An In-Depth Technical Guide to the Solubility of 1-(4-Methoxyphenyl)butane-1,3-dione
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. As a β-dicarbonyl compound, its solubility is governed by a nuanced interplay of its structural features: a non-polar aromatic ring, a polar-aprotic methoxy group, and a dynamic dicarbonyl moiety capable of keto-enol tautomerism. This document elucidates the theoretical underpinnings of its solubility in a range of common laboratory solvents, from non-polar to polar, protic, and aprotic systems. Furthermore, it provides detailed, field-proven experimental protocols for the quantitative determination of its thermodynamic solubility, ensuring researchers can generate reliable and reproducible data. This guide is intended for scientists in drug development, chemical synthesis, and materials science who require a deep, practical understanding of this compound's behavior in solution.
Molecular and Physicochemical Profile
A thorough understanding of the solubility of this compound begins with its fundamental molecular properties. These characteristics dictate the types and strengths of intermolecular forces the compound can form with solvent molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4-Methoxybenzoylacetone, 1-(p-Anisoyl)acetone | BOC Sciences[2] |
| CAS Number | 4023-80-7 | ChemicalBook[3] |
| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |
| Molecular Weight | 192.21 g/mol | PubChem[1] |
| Melting Point | 54 °C | ChemicalBook[3] |
| Boiling Point | 143-146 °C | ChemicalBook[3] |
| pKa (Predicted) | 9.18 ± 0.10 | ChemicalBook[3] |
Structural Analysis and Intermolecular Forces
The structure of this compound incorporates several functional groups that contribute to its overall solubility profile:
-
Aromatic Ring: The phenyl group is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.[4]
-
Methoxy Group (-OCH₃): The ether linkage introduces polarity due to the electronegativity of the oxygen atom. This group can act as a hydrogen bond acceptor from protic solvents.[4]
-
Dicarbonyl Moiety (-C(O)CH₂C(O)-): The two ketone groups are highly polar and can participate in strong dipole-dipole interactions.[5][6] The oxygen atoms can also act as hydrogen bond acceptors.[4]
The Critical Role of Keto-Enol Tautomerism
Perhaps the most significant factor influencing the solubility of β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers in solution.[7][8][9] This equilibrium is highly dependent on the solvent environment.[9][10]
-
Keto Form: Possesses two distinct carbonyl groups. While polar, its intramolecular dipole-dipole repulsion can lead to a less planar conformation.
-
Enol Form: Features a carbon-carbon double bond and a hydroxyl group, stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring. This intramolecular hydrogen bond reduces the ability of the molecule to act as a hydrogen bond donor to the solvent but introduces a more planar, conjugated system.
The enol form, due to its internal hydrogen bonding and increased conjugation, is often less polar than the diketo form.[7][10] However, the overall polarity of the molecule remains significant. The solvent's ability to disrupt this internal hydrogen bond and solvate the individual tautomers plays a key role in the equilibrium position and, consequently, the overall solubility.[10]
Caption: Keto-enol equilibrium of the title compound.
Theoretical Solubility Profile in Common Solvents
Predicting solubility from molecular structure is a complex task, but a qualitative assessment can be made based on the "like dissolves like" principle.[11][12][13][14]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate . The non-polar aromatic ring will interact favorably with these solvents, but the highly polar dicarbonyl moiety will be poorly solvated, limiting overall solubility. Toluene, with its aromatic character, will likely be a better solvent than aliphatic hexane.
-
Moderately Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate): Solubility is predicted to be good to high . These solvents can effectively engage in dipole-dipole interactions with the dicarbonyl group and the methoxy group. Ethyl acetate can also act as a hydrogen bond acceptor. They provide a balance, solvating both the polar and non-polar regions of the molecule.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Solubility is expected to be very high . These solvents have strong dipoles and are excellent hydrogen bond acceptors, allowing them to effectively solvate the polar dicarbonyl moiety.[4] DMSO, in particular, is a powerful solvent known to disrupt intramolecular hydrogen bonds, which may favor solvation of the enol form.[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility should be good to high . Alcohols can act as both hydrogen bond donors and acceptors, allowing them to interact strongly with the methoxy and dicarbonyl oxygens. They can also engage in dipole-dipole and van der Waals interactions.
-
Water: Solubility is expected to be very low . Despite the presence of polar groups capable of hydrogen bonding, the large, hydrophobic aromatic portion of the molecule dominates. The energy required to break the strong hydrogen bonding network of water to accommodate the non-polar ring is not sufficiently compensated by the solvation of the polar groups.
-
Aqueous Acidic/Basic Solutions:
-
Acidic (e.g., 5% HCl): Solubility is not expected to increase significantly compared to water, as the compound lacks a basic functional group to protonate.
-
Basic (e.g., 5% NaOH, 5% NaHCO₃): Due to the acidic nature of the methylene protons situated between the two carbonyl groups (predicted pKa ≈ 9.18), the compound will be deprotonated by a sufficiently strong base to form a water-soluble enolate salt.[3] Therefore, solubility will be significantly enhanced in aqueous alkaline solutions.
-
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[15][16]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.[15][16][17]
Detailed Protocol: Shake-Flask Method
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, solvent-dependent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" ensures that a solid phase remains at equilibrium. A starting point is ~10-20 mg of solid per 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and vigorous agitation (e.g., 250 rpm). The equilibration time is critical; for many organic compounds, 24 to 48 hours is sufficient, but this should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[17][18]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles. Self-validation step: Ensure the filter material does not adsorb the compound.
-
Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation
Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.
Table 2: Template for Experimental Solubility Data of this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Non-Polar | n-Hexane | 1.88 | Record Data Here | Record Data Here |
| Toluene | 2.38 | Record Data Here | Record Data Here | |
| Mod. Polar | Dichloromethane | 9.08 | Record Data Here | Record Data Here |
| Ethyl Acetate | 6.02 | Record Data Here | Record Data Here | |
| Polar Aprotic | Acetone | 21.0 | Record Data Here | Record Data Here |
| DMSO | 46.7 | Record Data Here | Record Data Here | |
| Polar Protic | Ethanol | 24.5 | Record Data Here | Record Data Here |
| Methanol | 32.7 | Record Data Here | Record Data Here | |
| Aqueous | Water | 80.1 | Record Data Here | Record Data Here |
| 5% NaOH (aq) | ~80 | Record Data Here | Record Data Here |
Conclusion
The solubility of this compound is a complex property dictated by its hybrid chemical nature. It exhibits a predictable pattern of solubility, being poorly soluble in water and non-polar hydrocarbons but highly soluble in moderately polar to polar aprotic and protic organic solvents. This behavior is primarily driven by the polar dicarbonyl moiety and its keto-enol tautomerism, balanced against the non-polar aromatic ring. The compound's acidic character leads to a significant increase in solubility in aqueous alkaline solutions. For drug development and chemical process design, solvents like ethyl acetate, acetone, and ethanol represent excellent choices for achieving high solution concentrations. The standardized shake-flask protocol detailed herein provides a robust framework for obtaining the precise thermodynamic solubility data required for these applications.
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IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]
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National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]
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ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. [Link]
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ACS Publications. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). [Link]
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ResearchGate. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
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A Technical Guide to 1-(4-Methoxyphenyl)butane-1,3-dione for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 1-(4-Methoxyphenyl)butane-1,3-dione, a versatile diketone intermediate crucial for synthesizing a wide array of heterocyclic compounds. It is intended for researchers, medicinal chemists, and process development scientists who require a reliable and well-characterized building block for their discovery and development pipelines. This document offers a survey of commercial suppliers, guidance on quality assessment, and detailed analytical protocols to ensure the integrity of starting materials, thereby promoting reproducible and successful synthetic outcomes.
Strategic Importance in Synthesis
This compound, also known as 4-Methoxybenzoylacetone, is a valuable precursor in medicinal chemistry and materials science. Its bifunctional nature, possessing two carbonyl groups with differing reactivity, allows for regioselective reactions to construct complex molecular architectures. This is particularly significant in the synthesis of heterocycles such as pyrazoles, isoxazoles, and pyrimidines, which are privileged scaffolds in many therapeutic areas due to their diverse biological activities. The methoxy-substituted phenyl ring also offers a site for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The selection of a high-quality source for this starting material is a critical first step in any synthetic campaign. The purity profile of the dione can significantly impact the yield, purity, and even the feasibility of subsequent reactions. Therefore, a thorough understanding of the commercial landscape and the necessary quality control measures is paramount.
Commercial Supplier Landscape
A variety of chemical suppliers offer this compound, catering to different scales and purity requirements, from research-grade to bulk quantities. The choice of supplier should be guided by factors such as stated purity, availability of technical documentation (e.g., Certificate of Analysis), and regional accessibility. Below is a comparative summary of prominent suppliers.
| Supplier | Stated Purity | CAS Number | Molecular Weight | Key Offerings & Regional Availability |
| Sigma-Aldrich (Merck) | ≥97% | 4023-80-7 | 192.21 g/mol | Global distribution with extensive technical documentation and support. |
| Santa Cruz Biotechnology | Inquire | 4023-80-7 | 192.21 g/mol | Primarily for research use, with lot-specific data available on their Certificate of Analysis.[1] |
| BLDpharm | Inquire | 4023-80-7 | 192.21 g/mol | Offers various quantities with global distribution, including North America, Europe, and Asia Pacific.[2] |
| ChemicalBook | ≥99% | 4023-80-7 | 192.21 g/mol | An online platform connecting multiple suppliers, primarily from Asia, offering a range of purities.[3] |
| Lab-Chemicals.Com | 98% | 4023-80-7 | 192.21 g/mol | North American supplier providing research-grade chemicals.[4] |
| CymitQuimica | 95.0% | 4023-80-7 | 192.21 g/mol | European supplier based in Spain.[5] |
Note: Purity and specifications can vary by batch. Always refer to the lot-specific Certificate of Analysis provided by the supplier.
Quality Control and In-House Verification
While suppliers provide a Certificate of Analysis (CoA), it is best practice in a drug development setting to perform in-house verification of critical starting materials. This ensures consistency and mitigates risks to the project timeline and budget. The following workflow outlines a comprehensive approach to the quality control of this compound.
Caption: Quality Control Workflow for this compound.
Identity Verification
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure of the molecule. The spectrum should be consistent with the expected chemical shifts and coupling patterns for this compound.
-
Sample Preparation: Dissolve approximately 10 mg of the material in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field instrument.
-
Expected Peaks:
-
Singlet around 2.2 ppm (3H, methyl protons of the acetyl group).
-
Singlet around 3.9 ppm (3H, methoxy protons).
-
Singlet around 6.2 ppm (1H, enol proton).
-
Aromatic protons as a set of doublets around 6.9 and 7.8 ppm.
-
A singlet for the methylene protons may also be observed, indicating the presence of the keto tautomer.
-
3.1.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.
-
Expected Mass: The molecular ion peak [M+H]⁺ should be observed at m/z 193.08, and the sodium adduct [M+Na]⁺ at m/z 215.06. The nominal mass is 192 g/mol .[6]
Purity Assessment
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for identifying any related impurities. A reverse-phase method is typically suitable.[7]
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL in acetonitrile.
The purity is calculated as the percentage of the main peak area relative to the total peak area.
Handling and Storage
Proper handling and storage are crucial to maintain the quality of this compound.
-
Safety: The compound may cause skin, eye, and respiratory irritation.[6] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.[2] Protect from light and moisture to prevent degradation.
Application in Heterocycle Synthesis: A Workflow Example
The true utility of this compound is demonstrated in its application as a synthon. The following diagram illustrates a generalized workflow for the synthesis of a pyrazole derivative, a common motif in medicinal chemistry.
Caption: Generalized workflow for pyrazole synthesis.
This workflow highlights the importance of starting with a well-characterized dione. Any impurities in the starting material could lead to side reactions, complicating the purification and potentially compromising the yield and purity of the final product.
Conclusion
This compound is a cornerstone building block for the synthesis of a multitude of heterocyclic compounds relevant to drug discovery and development. The success of these synthetic endeavors is intrinsically linked to the quality of the starting material. By carefully selecting a reputable supplier and implementing a robust in-house quality control program, researchers can ensure the integrity of their synthetic inputs, leading to more reliable and reproducible results. This guide provides the foundational knowledge for sourcing, evaluating, and utilizing this key intermediate with confidence.
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An In-Depth Technical Guide to 1-(4-Methoxyphenyl)butane-1,3-dione: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methoxyphenyl)butane-1,3-dione, a versatile β-dicarbonyl compound, serves as a pivotal precursor in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, and detailed synthetic protocols. The document further explores its significant role as a foundational building block in the development of novel therapeutic agents, particularly in the synthesis of heterocyclic compounds and chalcone derivatives. Emphasis is placed on the mechanistic insights into the anti-inflammatory, antimicrobial, and anticancer activities of these derivatives, supported by experimental data and signaling pathway diagrams. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical methodologies.
Compound Identification and Nomenclature
This compound is a dicarbonyl compound that is frequently utilized in organic synthesis. For clarity and comprehensive database searching, it is essential to be familiar with its various synonyms and identifiers.
Systematic Name: this compound[1]
Common Synonyms:
-
4-Methoxybenzoylacetone[2]
-
1-(p-Anisyl)-1,3-butanedione
-
1-(4-Methoxyphenyl)-1,3-butanedione[2]
-
NSC 60871[1]
Key Identifiers:
-
Molecular Formula: C₁₁H₁₂O₃[1]
-
Molecular Weight: 192.21 g/mol [1]
-
InChIKey: PVCFQGTUBKQIMH-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key computed and experimental properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 192.21 g/mol | PubChem[1] |
| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |
| Appearance | Powder | Sigma-Aldrich |
| Melting Point | 54-56 °C | Sigma-Aldrich |
| Boiling Point | 328.2°C at 760mmHg | BOC Sciences[2] |
| Density | 1.097 g/cm³ | BOC Sciences[2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone in the presence of a strong base.
Principle of the Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-dicarbonyl compound. In the synthesis of this compound, 4-methoxyacetophenone reacts with an acetylating agent, typically ethyl acetate, in the presence of a strong base like sodium ethoxide or sodium hydride. The base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.
Diagram of the Claisen Condensation Workflow
Caption: Workflow for the synthesis of this compound via Claisen condensation.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-Methoxyacetophenone
-
Ethyl acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
Procedure:
-
Preparation: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Reaction: Add anhydrous diethyl ether or THF to the flask, followed by the dropwise addition of a solution of 4-methoxyacetophenone (1 equivalent) and ethyl acetate (1.5 equivalents) in the same anhydrous solvent.
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Acidification: After the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess sodium hydride with a small amount of ethanol, followed by the slow addition of water. Acidify the aqueous layer to pH 5-6 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from ethanol to yield this compound as a crystalline solid.
Chemical Properties and Tautomerism
A key feature of 1,3-dicarbonyl compounds like this compound is their existence as a mixture of keto and enol tautomers in solution. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Diagram of Keto-Enol Tautomerism
Caption: Equilibrium between the keto and enol forms of this compound.
The enol tautomer is often the predominant form in non-polar solvents due to the stability conferred by the conjugated system and the intramolecular hydrogen bond.[4][5] The presence of both tautomers can be observed and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable scaffold in medicinal chemistry due to its ability to participate in a variety of chemical transformations to produce biologically active compounds.
Precursor for Heterocyclic Compounds
The 1,3-dicarbonyl moiety is an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many pharmaceuticals.
The Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative to form a pyrazole.[7][8][9] Pyrazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The blockbuster drug Apixaban, a factor Xa inhibitor, contains a pyrazole core, highlighting the therapeutic importance of this scaffold.[10]
Diagram of Knorr Pyrazole Synthesis
Caption: General scheme for the Knorr pyrazole synthesis using this compound.
Precursor for Chalcones and Flavonoids
While this compound is not a direct precursor to chalcones via the Claisen-Schmidt condensation, the structurally related 4-methoxyacetophenone is a key starting material for many biologically active chalcones.[11] Chalcones, which are α,β-unsaturated ketones, serve as precursors for flavonoids and exhibit a broad spectrum of biological activities.[12][13][14]
Chalcones containing the 4-methoxyphenyl moiety have demonstrated significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[13][15] The mechanism of action is often attributed to their ability to disrupt bacterial cell membranes, inhibit key enzymes, or interfere with efflux pumps.[12]
In the context of inflammation, methoxyphenyl-containing chalcones have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[16] Their mechanism of action often involves the modulation of key inflammatory signaling pathways.
Diagram of Chalcone-Mediated Anti-inflammatory Signaling
Caption: Simplified diagram of the inhibitory effect of methoxyphenyl chalcones on inflammatory signaling pathways like NF-κB and MAPK.
Methoxyphenolic compounds can exert anti-inflammatory effects by inhibiting the binding of the RNA-binding protein HuR to mRNA, thereby acting post-transcriptionally to reduce the expression of inflammatory mediators.[17][18][19]
In Vitro Biological Evaluation
While much of the research focuses on the derivatives of this compound, it is plausible that the parent compound itself may possess biological activity. Standard in vitro assays can be employed to assess its potential.
Cytotoxicity Assays
The cytotoxicity of this compound can be evaluated against a panel of cancer cell lines using assays such as the MTT or SRB assay.[20] For instance, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a related compound, has shown potent in vitro cytotoxic activity in the nanomolar range.[21][22]
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compound can be determined against a range of bacterial and fungal strains using broth microdilution or agar diffusion methods. This would provide insights into its potential as an antimicrobial agent.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis, coupled with the chemical versatility of its dicarbonyl functionality, makes it an invaluable precursor for the creation of diverse molecular libraries. The demonstrated potent biological activities of its derivatives, particularly in the realms of anti-infectives, anti-inflammatory agents, and anticancer therapeutics, underscore the importance of this chemical scaffold. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating further research and development in the pursuit of novel therapeutic agents.
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Al-Ostoot, F. H., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PMC. Retrieved from [Link]
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Grienke, U., et al. (2014). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. PubMed. Retrieved from [Link]
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Royce, S. G., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PMC. Retrieved from [Link]
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Novakovic, M., et al. (2014). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. NIH. Retrieved from [Link]
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Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. Retrieved from [Link]
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Claisen condensation synthesis of β-diketones
An In-depth Technical Guide to the Claisen Condensation Synthesis of β-Diketones
Authored by: A Senior Application Scientist
Publication Date: January 2, 2026
Abstract
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of β-keto esters and, notably, β-diketones.[1] This guide provides an in-depth exploration of the Claisen condensation, tailored for researchers, scientists, and drug development professionals. We will delve into the core reaction mechanism, dissect the critical parameters influencing reaction outcomes, explore key variations of the reaction, and present a detailed, field-proven experimental protocol. This document is designed to bridge theoretical understanding with practical application, offering insights into causality, troubleshooting, and the strategic implementation of this reaction in complex molecule synthesis.
Introduction: The Significance of β-Diketones
β-Diketones, characterized by two carbonyl groups separated by a methylene group, are highly versatile intermediates in organic chemistry. Their unique structural motif imparts a rich tautomeric character and significant metal-chelating capabilities. These properties make them invaluable precursors for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and isoxazoles, which are common pharmacophores in medicinal chemistry.[2][3] Furthermore, β-diketones and their derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antitumor, and anti-inflammatory properties, solidifying their importance as scaffolds in drug discovery and development.[4][5]
The Claisen condensation stands out as a primary and efficient method for the synthesis of these crucial molecules.[6] This guide will provide the foundational knowledge and practical insights required to master this reaction.
The Core Mechanism: A Step-by-Step Analysis
The Claisen condensation is a base-catalyzed reaction that occurs between two ester molecules or, in the context of β-diketone synthesis, between an ester and a ketone.[1][7] The reaction necessitates at least one of the reactants to be enolizable, meaning it must possess an α-proton that can be abstracted by a base to form an enolate.[1][8]
The mechanism can be broken down into four key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from the enolizable carbonyl compound (in this case, a ketone) to form a resonance-stabilized enolate ion.[1][8] The choice of base is critical and will be discussed in a later section.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the second reactant (the ester).[1][8] This results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxy group (-OR') from the ester as a leaving group.[1][8]
-
Deprotonation of the Product (The Driving Force): The resulting β-diketone has a methylene group flanked by two carbonyl groups, making the protons on this carbon significantly more acidic (pKa ≈ 9-11) than the α-protons of the starting materials. The alkoxide base generated in the previous step readily deprotonates the β-diketone.[9][10] This final, essentially irreversible acid-base reaction is the thermodynamic driving force for the entire condensation, pulling the preceding equilibrium steps toward the product.[11][12] An acidic workup is subsequently required to neutralize the enolate and isolate the final β-diketone product.[1][13]
Caption: The four-step mechanism of the Claisen condensation for β-diketone synthesis.
Key Reaction Parameters and Optimization
The success and yield of a Claisen condensation are highly dependent on careful control of several experimental parameters. Understanding the causality behind these choices is paramount for robust and reproducible synthesis.
Choice of Base
The base must be strong enough to deprotonate the α-carbon of the enolizable partner but must not interfere with the reaction through side reactions like nucleophilic substitution or addition.[1][8]
-
Alkoxides (e.g., Sodium Ethoxide, Potassium tert-Butoxide): These are commonly used. A key principle is to use an alkoxide base with an alkyl group that matches the alkoxy group of the reacting ester (e.g., sodium ethoxide with ethyl esters). This prevents transesterification, a side reaction where the base swaps with the ester's alkoxy group, leading to a mixture of products.[12]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that can also be used.[14] It deprotonates the starting material irreversibly, generating hydrogen gas.
-
Stoichiometry: A full stoichiometric equivalent of the base is required. This is because the final, thermodynamically favorable step consumes the base to deprotonate the β-diketone product.[1][10] Using only a catalytic amount will result in poor yields.
Substrate Scope and Strategy
The Claisen condensation can be performed in several variations. For the synthesis of β-diketones, a "crossed" or "mixed" Claisen condensation is employed, reacting a ketone with an ester.[7]
-
Enolizable Partner: The ketone must have at least two α-hydrogens. The first is removed to form the enolate, and the second is present in the product, allowing for the crucial final deprotonation step that drives the reaction to completion.[12]
-
Non-Enolizable Partner: To prevent a mixture of four potential products in a crossed condensation, it is highly advantageous to use an ester that cannot form an enolate (i.e., has no α-hydrogens).[14][15] Common examples include ethyl benzoate and ethyl formate.[15]
-
Reaction Strategy: To minimize the self-condensation of the enolizable ketone, the ketone should be added slowly to a mixture of the non-enolizable ester and the base. This ensures that any enolate formed reacts preferentially with the excess ester present.[15]
Solvent and Temperature
-
Solvent: The solvent must be aprotic to avoid quenching the base and enolate. Ethers like tetrahydrofuran (THF) or solvents like dimethyl sulfoxide (DMSO) are common choices.[6] In many cases, the corresponding alcohol to the alkoxide base (e.g., ethanol for sodium ethoxide) is used, but this can lead to lower yields due to equilibrium considerations.
-
Temperature: The reaction temperature can influence the rate and selectivity. While some condensations proceed at room temperature, others may require heating to overcome activation barriers.[6] Microwave-assisted synthesis has also been shown to significantly reduce reaction times.[16]
Variations on the Theme: The Dieckmann Condensation
A significant intramolecular variant of the Claisen condensation is the Dieckmann condensation . This reaction involves a single molecule containing two ester groups, which cyclizes in the presence of a base to form a cyclic β-keto ester.[1][17]
The mechanism is analogous to the intermolecular Claisen condensation.[18][19] The reaction is particularly effective for forming sterically stable five- and six-membered rings.[11][17] For example, 1,6-diesters will form five-membered rings, while 1,7-diesters yield six-membered rings.[17]
Caption: The intramolecular pathway of the Dieckmann condensation.
Experimental Protocol: Synthesis of Dibenzoylmethane
This section provides a robust, field-tested protocol for the synthesis of dibenzoylmethane, a classic β-diketone, via a crossed Claisen condensation.[6][13]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | 60.0 g | 0.40 |
| Acetophenone | C₈H₈O | 120.15 | 6.0 g | 0.05 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 4.4 g | 0.065 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - |
| Sulfuric Acid | H₂SO₄ | 98.08 | As needed | - |
| Methanol | CH₃OH | 32.04 | ~100 mL | - |
Step-by-Step Methodology
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An In-depth Technical Guide to the Biological Activities of 1-(4-Methoxyphenyl)butane-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights into 1-(4-Methoxyphenyl)butane-1,3-dione and its derivatives. This class of β-dicarbonyl compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, including antimicrobial, antioxidant, and anticancer properties. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.
Introduction: The Versatile Scaffold of this compound
The this compound scaffold, a prominent member of the β-diketone family, is characterized by a unique keto-enol tautomerism. This structural feature is fundamental to its chemical reactivity and biological interactions. The presence of the methoxyphenyl group and the dicarbonyl moiety provides a template for a wide range of chemical modifications, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The exploration of its derivatives has revealed a spectrum of biological activities, making it a promising starting point for the development of new drugs.
The core structure's ability to chelate metal ions also opens avenues for the creation of metallodrugs with potentially enhanced biological efficacy. The inherent flexibility of this scaffold allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets.
Synthesis of this compound Derivatives: A Step-by-Step Protocol
The primary synthetic route to this compound and its derivatives is the Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base.
Experimental Protocol: Claisen Condensation for the Synthesis of this compound
Materials:
-
4-Methoxyacetophenone
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Ketone: To the stirred solution, add 4-methoxyacetophenone (1 equivalent) dropwise at room temperature.
-
Addition of Ester: Following the addition of the ketone, add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold 1M HCl.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
This general protocol can be adapted for the synthesis of various derivatives by using different substituted acetophenones and esters.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Biological Activities of this compound Derivatives
While comprehensive studies on a wide range of specifically substituted this compound derivatives are still emerging, the existing literature on β-diketones and structurally similar compounds provides strong evidence for their potential in several therapeutic areas.
Antimicrobial Activity
β-Diketone derivatives have shown notable activity against a variety of bacterial and fungal strains. The mechanism is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes like transcription and translation.[1][2]
Table 1: Representative Antimicrobial Activity of β-Diketone Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Azo-derivative of Barbituric Acid | E. coli | 420 | [1] |
| Arylhydrazones of Barbituric Acid | S. aureus | 10 | [2] |
| Arylhydrazones of Barbituric Acid | S. epidermidis | 17 | [2] |
| Arylhydrazones of Barbituric Acid | P. aeruginosa | 10 | [2] |
Note: Data for specific this compound derivatives is limited in the cited literature; these examples represent the activity of the broader β-diketone class.
Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)
Materials:
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with solvent)
-
Resazurin dye (for viability indication)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compounds in the broth in the 96-well plates.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at an appropriate temperature and duration for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed visually or by adding a viability indicator like resazurin.
Antioxidant Activity
The phenolic moiety and the enol form of the β-dicarbonyl group in these derivatives contribute to their antioxidant potential by acting as free radical scavengers. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.
Diagram of Antioxidant Mechanism:
Caption: Mechanism of DPPH radical scavenging by an antioxidant derivative.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (typically 0.1 mM).[3]
-
Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in the same solvent.[3]
-
Reaction: In a 96-well plate, add a specific volume of the test compound/control to the DPPH solution.[3]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[3]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[3]
Anticancer Activity
Derivatives of β-diketones have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through various cellular pathways.
Table 2: Representative Anticancer Activity of Structurally Related Compounds
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole derivative of 1,4-diphenyl-butane-1,4-dione | MCF-7 | 6.43 | [4] |
| 1,2,4-Triazole derivative of 1,4-diphenyl-butane-1,4-dione | Hela | 5.6 | [4] |
| 1,2,4-Triazole derivative of 1,4-diphenyl-butane-1,4-dione | A549 | 21.1 | [4] |
Note: This data is for structurally related butane-1,4-dione derivatives and provides an indication of the potential of the core scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Mechanistic Insights: Unraveling the Mode of Action
The precise mechanisms of action for this compound derivatives are still under active investigation. However, based on studies of related compounds, several potential pathways can be proposed.
Induction of Apoptosis
Many anticancer agents exert their effects by inducing apoptosis. For β-diketone derivatives, this could involve the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Diagram of a Potential Apoptotic Pathway:
Caption: A simplified representation of the intrinsic apoptotic pathway potentially induced by the derivatives.
Studies on similar compounds have shown that they can induce apoptosis in cancer cells, such as MCF-7 breast cancer cells, through caspase-dependent pathways. This often involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3, the executioner caspase.[5]
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related β-diketone structures highlight their potential in antimicrobial, antioxidant, and anticancer applications. However, to fully realize the therapeutic potential of this specific class of compounds, further in-depth and systematic research is required.
Future studies should focus on:
-
Synthesis of diverse libraries: A broader range of derivatives with systematic structural modifications is needed to establish clear structure-activity relationships (SAR).
-
Comprehensive biological screening: These libraries should be screened against a wide panel of microbial strains and cancer cell lines to identify lead compounds with high potency and selectivity.
-
Mechanistic studies: Detailed investigations into the molecular mechanisms of action are crucial to understand how these compounds exert their biological effects and to identify their cellular targets.
-
In vivo studies: Promising lead compounds should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
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ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]
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Kandhavelu, M., et al. (2015). Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. European Journal of Pharmaceutical Sciences, 70, 50-57. [Link]
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Bentham Science. (2020, December 1). Microwave-assisted Green Synthesis of β-Diketone Hydrazone Derivatives and Evaluation of their Antioxidant and Antibacterial Activities. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
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Bentham Science. (n.d.). Microwave-assisted Green Synthesis of β-Diketone Hydrazone Derivatives and Evaluation of their Antioxidant and Antibacterial Activities. [Link]
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ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]
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National Center for Biotechnology Information. (n.d.). Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism. [Link]
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PubMed. (2004, December 6). Determination of the free radical scavenging activity of dihydropyran-2,4-diones. [Link]
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MDPI. (n.d.). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Various Lignans via the Rearrangements of 1,4-Diarylbutane-1,4-diols. Request PDF. [Link]
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ResearchGate. (n.d.). (PDF) 1,4Bis(4-chlorophenyl)butane-1,4-dione. [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis and Use of 1-(4-Methoxyphenyl)butane-1,3-dione in Metal Complex Formation
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of the β-diketone ligand, 1-(4-Methoxyphenyl)butane-1,3-dione, in the formation of metal complexes. β-diketonate ligands are a cornerstone in coordination chemistry, renowned for their ability to form stable, often volatile, and soluble chelate complexes with a vast array of metal ions.[1] These complexes are pivotal in diverse fields, serving as catalysts, precursors for advanced materials via Chemical Vapor Deposition (CVD), and as components in energy-efficient emissive materials.[1] This guide moves beyond simple procedural lists to provide in-depth explanations of the underlying chemical principles, from the classic Claisen condensation used to synthesize the ligand to the nuanced steps of metal chelation and the subsequent characterization of the final complex. Detailed, field-tested protocols are provided alongside data interpretation guides and visual workflows to ensure scientific rigor and reproducibility.
Section 1: The Ligand - this compound
Foundational Chemistry and Structural Insights
This compound is an aromatic β-diketone, a class of compounds characterized by two carbonyl groups separated by a single methylene carbon. This unique arrangement is the key to its utility as a powerful chelating agent.
Key Structural Features:
-
Molecular Formula: C₁₁H₁₂O₃[2]
-
Molecular Weight: 192.21 g/mol [2]
-
Keto-Enol Tautomerism: The acidic α-hydrogen on the methylene bridge allows the molecule to exist in equilibrium between its keto and enol forms. The enol tautomer is stabilized by intramolecular hydrogen bonding and conjugation, and it is the deprotonated enolate form that acts as the chelating agent. This equilibrium is fundamental to its reactivity with metal ions.[3]
| Property | Value | Source |
| CAS Number | 4023-80-7 | [2] |
| Melting Point | 54 °C | [4] |
| Boiling Point | 143-146 °C | [4] |
| Appearance | Pale yellow or off-white crystalline solid | [5] |
Synthesis Protocol: Claisen Condensation
The most effective and widely used method for synthesizing β-diketones is the Claisen condensation.[6] This reaction forms a carbon-carbon bond between a ketone and an ester in the presence of a strong base.[7]
Causality of Experimental Design: The reaction mechanism hinges on the generation of a resonance-stabilized enolate from the ketone (4'-methoxyacetophenone). A strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the α-carbon, driving the reaction forward.[8] The subsequent nucleophilic attack of this enolate on the ester (ethyl acetate) carbonyl, followed by the elimination of the ethoxide leaving group, yields the β-diketone.[7][9] An acidic workup is critical to neutralize the base and protonate the resulting enolate product.
Protocol 1: Synthesis of this compound
Materials:
-
4'-Methoxyacetophenone
-
Ethyl acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexane to remove the mineral oil and suspend it in anhydrous diethyl ether.
-
Enolate Formation: While stirring under a nitrogen atmosphere, slowly add a solution of 4'-methoxyacetophenone (1.0 eq) in anhydrous diethyl ether to the NaH suspension.
-
Condensation: To the resulting slurry, add ethyl acetate (1.5 eq) dropwise. The reaction may exotherm slightly. After the addition is complete, gently reflux the mixture for 3-4 hours. The reaction progress can be monitored by TLC.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the slow, dropwise addition of 1M HCl until the mixture is acidic (pH ~2-3). This step neutralizes the unreacted NaH and protonates the product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a pale-yellow solid. Purify by recrystallization from a minimal amount of hot ethanol to yield off-white to pale-yellow needles.
Section 2: Metal Complex Formation
Principles of Chelation
The deprotonated enol form of this compound acts as a bidentate monoanionic ligand. The two oxygen atoms coordinate with a central metal ion to form a highly stable six-membered ring.[1] This "chelate effect" results in complexes that are significantly more stable than those formed with analogous monodentate ligands. The stoichiometry of the final complex (e.g., ML₂, ML₃) depends on the charge and coordination number preference of the metal ion.[5]
General Protocol for Metal Complex Synthesis
The synthesis of metal β-diketonates is typically a straightforward precipitation reaction.[10] The ligand is dissolved in a suitable solvent, such as ethanol, and a solution of a metal salt is added. The complex, being less soluble, precipitates from the solution and can be isolated by filtration.
Causality of Experimental Design: The choice of metal salt and solvent is crucial. Metal acetates are often used because the acetate ion can act as a base to deprotonate the ligand, facilitating the reaction. Alternatively, a weak base like sodium acetate can be added if using metal chlorides or nitrates. Ethanol is a common solvent as it dissolves the ligand and many metal salts while often being a poor solvent for the resulting neutral complex, promoting precipitation.[10]
Protocol 2: Synthesis of Bis[1-(4-methoxyphenyl)butan-1,3-dionato]copper(II)
Materials:
-
This compound (2.0 eq)
-
Copper(II) acetate monohydrate (1.0 eq)
-
Ethanol
-
Deionized water
Procedure:
-
Ligand Solution: Dissolve this compound (2.0 eq) in hot ethanol (approx. 50 mL).
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 eq) in a minimal amount of hot deionized water.
-
Complexation: While stirring the hot ligand solution, add the copper(II) acetate solution dropwise. An immediate formation of a solid precipitate should be observed.
-
Reaction Completion: Continue stirring the reaction mixture for 1 hour to ensure complete reaction.
-
Isolation: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with several portions of cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the final product in a vacuum oven at 60 °C overnight. The result is a crystalline solid.
Section 3: Characterization of Metal Complexes
Confirming the successful synthesis and purity of the metal complex requires a suite of analytical techniques. Each technique provides a unique piece of the structural puzzle.[5][11]
| Technique | Purpose | Expected Observations for Complex vs. Ligand |
| Infrared (IR) Spectroscopy | To confirm coordination of the ligand to the metal. | Disappearance of the broad O-H stretch (from enol). Shift of C=O and C=C stretching bands to lower frequencies. Appearance of new M-O stretching bands (~400-600 cm⁻¹). |
| UV-Vis Spectroscopy | To study electronic transitions. | Ligand π→π* transitions may shift. Appearance of new, lower energy bands corresponding to Ligand-to-Metal Charge Transfer (LMCT) or d-d transitions for transition metals.[10] |
| Elemental Analysis | To determine the empirical formula and M:L ratio. | The experimental percentages of C, H, and the metal should match the calculated values for the proposed formula (e.g., M(L)n). |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and composition. | Provides the decomposition temperature of the complex. Can confirm the presence of coordinated water molecules.[11] |
| Magnetic Susceptibility | To determine the number of unpaired electrons in the metal center. | Provides the magnetic moment (B.M.), which helps deduce the oxidation state and geometry of the metal ion (e.g., octahedral vs. square planar).[5] |
Section 4: Applications and Future Directions
Metal β-diketonate complexes are more than academic curiosities; they are functional materials with significant real-world applications. The specific properties imparted by the this compound ligand, such as solubility and electronic characteristics, can be tuned for specific uses.
-
Catalysis: These complexes are used as catalysts in a variety of organic reactions, including polymerizations and cross-coupling reactions.[3][12]
-
Materials Science: Their volatility makes them excellent precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) to create high-purity metal or metal oxide thin films for electronics and semiconductors.[13]
-
Luminescent Materials: Lanthanide complexes with β-diketonate ligands are known for their strong luminescence, making them suitable for applications in OLEDs and bio-imaging probes.[14][15]
-
Drug Development: The chelation of metal ions can impart biological activity, and these complexes are investigated for their potential as antibacterial, antifungal, and anticarcinogenic agents.[5][11]
The continued development in this field involves synthesizing ligands with tailored electronic and steric properties to fine-tune the resulting metal complexes for enhanced performance in these and emerging applications.
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BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S. [Link]
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Panchbhai, D., & Jogi, P. (n.d.). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. International Journal of Research in Advent Technology, Special Issue, 159-164. [Link]
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Hörhager, M., et al. (2021). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Dalton Transactions, 50(30), 10471-10481. [Link]
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Krishnankutty, K., & Muhammed, A. (2012). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Archives of Applied Science Research, 4(4), 1813-1819. [Link]
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1-(4-Methoxyphenyl)butane-1,3-dione: A Versatile Ligand in Modern Coordination Chemistry
An Application Note and Protocol Guide for Researchers
Introduction: The Unique standing of β-Diketones in Ligand Design
In the vast landscape of coordination chemistry, β-diketones represent one of the most classic and versatile classes of ligands.[1][2] Their ability to exist in a delicate equilibrium between keto and enol tautomers is the cornerstone of their coordinating prowess. The deprotonation of the enolic hydroxyl group yields a monoanionic, bidentate ligand that forms a highly stable six-membered chelate ring with a vast array of metal ions.[2][3] This inherent stability and the tunable nature of the β-diketone scaffold have propelled their metal complexes into diverse applications, ranging from catalysis and materials science to the burgeoning field of medicinal inorganic chemistry.[4][5][6]
This guide focuses on a specific, yet highly relevant, member of this family: 1-(4-methoxyphenyl)butane-1,3-dione . The presence of the electron-donating methoxy group on the phenyl ring subtly modulates the electronic properties of the β-diketonate framework, influencing the stability, reactivity, and potential applications of its corresponding metal complexes. This document serves as a comprehensive technical guide for researchers, providing not only detailed protocols for the synthesis and characterization of the ligand and its complexes but also elucidating the scientific rationale behind these procedures.
Physicochemical Properties of the Ligand
A clear understanding of the ligand's fundamental properties is paramount before its application in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 4023-80-7 | [7][8] |
| Molecular Formula | C₁₁H₁₂O₃ | [7] |
| Molecular Weight | 192.21 g/mol | [7][8] |
| Appearance | Typically a crystalline solid | - |
| Storage | Sealed in a dry environment, 2-8°C | [9] |
Part 1: Synthesis and Characterization of the Ligand
The synthesis of β-diketones is a well-established area of organic chemistry, with the Claisen condensation being the most classical and reliable approach.[10][11] This method involves the base-catalyzed condensation of a ketone with an ester. For our target molecule, this translates to the reaction between 4'-methoxyacetophenone and an acetate source, such as ethyl acetate.
Protocol 1: Synthesis via Claisen Condensation
This protocol provides a robust method for the gram-scale synthesis of this compound.
Rationale: The choice of a strong base, like sodium hydride (NaH) or sodium ethoxide (NaOEt), is critical to deprotonate the α-carbon of the ketone, generating the nucleophilic enolate required to attack the electrophilic carbonyl carbon of the ester. Anhydrous conditions are essential as the base will preferentially react with any water present.
Materials:
-
4'-Methoxyacetophenone
-
Ethyl acetate (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Anhydrous Toluene or Diethyl Ether
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol for recrystallization
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and suspend the NaH in anhydrous toluene.
-
Reaction Initiation: Slowly add a solution of 4'-methoxyacetophenone (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous toluene to the stirred suspension of NaH.
-
Reaction Progression: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]
-
Work-up: Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6). This step protonates the resulting sodium enolate salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine. The bicarbonate wash removes any unreacted acidic species.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a minimal amount of hot ethanol to yield the pure this compound as a crystalline solid.
Characterization of the Ligand
Affirming the identity and purity of the synthesized ligand is a non-negotiable step. The keto-enol tautomerism is a key feature to observe. In solution, β-diketones exist as a mixture of these two forms, a phenomenon readily observable by NMR spectroscopy.[1]
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the methoxy protons (~3.8 ppm), aromatic protons (~6.9 and 7.9 ppm), and methyl protons (~2.2 ppm). The enol form will show a characteristic vinyl proton (~6.2 ppm) and a broad enolic proton (~16 ppm). The keto form will show a methylene signal (~4.0 ppm). The integration of these signals allows for the determination of the keto:enol ratio in the specific solvent.[13] |
| ¹³C NMR | Aromatic carbon signals, methoxy carbon (~55 ppm), and carbonyl carbons. The enol form will show two carbonyl-like signals (~180-195 ppm), while the keto form will have a distinct ketone signal (~202 ppm) and a dione carbonyl (~190 ppm).[7] |
| IR (KBr) | A broad band around 2500-3200 cm⁻¹ (intramolecular H-bonded O-H of enol). Strong absorptions in the 1550-1750 cm⁻¹ region corresponding to C=O and C=C stretching vibrations of the keto-enol mixture.[12] |
| Mass Spec (GC-MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 192.21 g/mol .[7] |
Part 2: Coordination Chemistry - A Gateway to Functional Materials
The deprotonated enolate of this compound acts as a potent chelating agent for a wide variety of metal ions. The synthesis of these complexes is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Protocol 2: General Synthesis of a Transition Metal (II) Complex (e.g., M = Cu²⁺, Co²⁺, Ni²⁺)
Rationale: The ligand is first deprotonated with a base (like sodium hydroxide or an amine) to form the nucleophilic enolate in situ. This is then reacted with a metal salt. The stoichiometry is crucial; typically, a 2:1 ligand-to-metal ratio is used for divalent metals to form neutral ML₂ complexes. Ethanol is a common solvent as it dissolves the ligand and many metal salts.
Materials:
-
This compound (2.0 equivalents)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Co(OAc)₂·4H₂O) (1.0 equivalent)
-
Ethanol or Methanol
-
Sodium Hydroxide (1 M solution) or Triethylamine
Workflow Diagram:
Caption: General workflow for synthesis and characterization of a metal complex.
Step-by-Step Procedure:
-
Ligand Solution: Dissolve this compound (2.0 eq.) in warm ethanol in a round-bottom flask.
-
Deprotonation: Add a stoichiometric amount of base (e.g., 1 M NaOH, 2.0 eq.) dropwise to the ligand solution while stirring to form the sodium salt of the ligand.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1.0 eq.) in a minimal amount of ethanol (or water, if necessary).
-
Complexation: Add the metal salt solution dropwise to the ligand solution. A precipitate should form almost immediately.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2-3 hours to ensure complete complexation.[14]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid product thoroughly with water to remove any unreacted metal salts and the base, followed by a wash with cold ethanol to remove unreacted ligand.
-
Drying: Dry the resulting colored complex in a vacuum oven or desiccator.
Characterization of the Metal Complex
Characterization focuses on confirming the coordination of the ligand to the metal center.
| Technique | Expected Observations for an ML₂ Complex | Rationale |
| IR (KBr) | Disappearance of the broad enolic O-H band. A significant shift of the C=O stretching frequency to a lower wavenumber (e.g., from ~1600 cm⁻¹ to ~1550-1580 cm⁻¹). Appearance of new bands at lower frequencies (~400-600 cm⁻¹) corresponding to M-O bonds.[12] | Coordination of the carbonyl oxygens to the metal center weakens the C=O double bond, lowering its vibrational frequency. The M-O bond formation introduces new vibrational modes. |
| UV-Vis | Appearance of new absorption bands in the visible region (for transition metals) corresponding to d-d electronic transitions. Intense bands in the UV region may be attributed to ligand-to-metal charge transfer (LMCT). | The ligand field created by the diketonate splits the d-orbitals of the transition metal, allowing for electronic transitions that are often in the visible spectrum, giving the complexes their characteristic colors. |
| Magnetic Susceptibility | The measured magnetic moment can determine the number of unpaired electrons and thus the geometry of the complex (e.g., distinguishing between square planar and tetrahedral for a d⁸ Ni(II) complex).[12] | The geometry of the complex dictates the d-orbital splitting and, consequently, the electron spin configuration. |
| X-ray Crystallography | Provides unequivocal proof of structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center.[15][16] | This is the gold standard for structural elucidation of crystalline coordination compounds. |
Part 3: Applications in Drug Development
While metal-based drugs like cisplatin have revolutionized cancer treatment, they are hampered by severe side effects and drug resistance.[17] This has spurred the development of new metallodrugs with different mechanisms of action and improved selectivity.[4] Metal complexes of β-diketones are promising candidates in this arena.[4][6] Chelation can enhance the lipophilicity of the organic scaffold, potentially improving its ability to cross cell membranes and reach intracellular targets.[13] Furthermore, the metal center itself can introduce novel modes of biological activity.
Anticancer and Antimicrobial Potential
Numerous studies have demonstrated that metal complexes of β-diketones exhibit significant anticancer, antibacterial, and antifungal activities.[4][6][12][17][18] The biological activity is often found to be greater for the complex than for the free ligand, a classic example of the synergistic effect of chelation.[13] The substituents on the diketonate moiety play a crucial role in modulating the biological properties of the resulting complexes.[18]
Conceptual Framework for Enhanced Biological Activity:
Caption: How chelation can enhance the biological activity of a ligand.
Protocol 3: In Vitro Antibacterial Screening (Agar Disc Diffusion Method)
This protocol is a standard and effective method for preliminary screening of the antimicrobial activity of synthesized compounds.[2]
Principle: A sterile paper disc saturated with the test compound is placed on an agar plate inoculated with a specific bacterium. If the compound is active, it will diffuse into the agar and inhibit the growth of the bacteria, creating a clear "zone of inhibition" around the disc. The diameter of this zone is proportional to the compound's activity.
Step-by-Step Procedure:
-
Preparation: Prepare sterile nutrient agar plates. Prepare stock solutions of the free ligand and its metal complexes (e.g., at 250 ppm and 500 ppm) in a suitable solvent like DMF or DMSO.[2]
-
Inoculation: Spread a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) evenly over the entire surface of the agar plates.
-
Disc Application: Sterilize paper discs (e.g., Whatman No. 42, 10 mm diameter). Aseptically soak the discs in the test solutions and place them firmly on the inoculated agar plates.[2]
-
Controls: Use a disc soaked only in the solvent (e.g., DMF) as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.[2]
-
Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. Compare the results for the free ligand, the metal complexes, and the controls.
This comprehensive guide provides the foundational knowledge and practical protocols for researchers to synthesize, characterize, and explore the applications of this compound and its metal complexes. The versatility of this ligand scaffold, combined with the principles of coordination chemistry, opens up a vast field for the rational design of new functional materials and therapeutic agents.
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A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Scholars Research Library. Available at: [Link]
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(PDF) Crystal structure of (1,4-dihydroxynaphthalen-2-yl) (4′-methoxyphenyl) methanone. ResearchGate. Available at: [Link]
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1,3-Diketone Calix[4]arene Derivatives—A New Type of Versatile Ligands for Metal Complexes and Nanoparticles. MDPI. Available at: [Link]
-
Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. RSC Publishing. Available at: [Link]
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The Versatility of 1-(4-Methoxyphenyl)butane-1,3-dione in Modern Organic Synthesis: A Guide to Applications and Protocols
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, β-dicarbonyl compounds stand out as exceptionally versatile intermediates. This guide focuses on a particularly valuable synthon, 1-(4-Methoxyphenyl)butane-1,3-dione , detailing its application in the synthesis of a diverse array of heterocyclic compounds and other valuable organic molecules. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations.
Introduction to a Privileged Scaffold
This compound, also known as 4-methoxybenzoylacetone, possesses a unique structural motif: an unsymmetrical 1,3-dicarbonyl system. The presence of a methoxyphenyl group on one side and a methyl group on the other imparts distinct electronic and steric properties to the two carbonyl carbons. This inherent asymmetry is a key feature that can be exploited to achieve regioselectivity in various cyclization reactions. The enolizable nature of the β-dicarbonyl moiety provides a nucleophilic center, while the two carbonyl groups act as electrophilic sites, making it a versatile precursor for a multitude of chemical transformations.
Core Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its role as a precursor to a wide range of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.
Synthesis of Pyrazoles via the Knorr Synthesis
The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2]
Mechanistic Insight: The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the reaction of hydrazine with one of the carbonyl groups of the dione.[3] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.
Regioselectivity: A critical consideration in the reaction of an unsymmetrical dione like this compound with a substituted hydrazine is the potential for the formation of two regioisomers. The regiochemical outcome is influenced by a combination of electronic and steric effects of the substituents on the dione, as well as the reaction conditions such as solvent and pH.[4] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity in pyrazole formation.[5]
Figure 1: General workflow for the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)-5-methylpyrazole
This protocol describes the synthesis of 3-(4-methoxyphenyl)-5-methylpyrazole from this compound and hydrazine hydrate.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 192.21 | 1.92 g (10 mmol) |
| Hydrazine hydrate (~64% hydrazine) | 1.2 | 50.06 | ~0.75 mL (12 mmol) |
| Glacial Acetic Acid | - | 60.05 | 20 mL |
| Ethanol | - | 46.07 | 20 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.92 g, 10 mmol) and glacial acetic acid (20 mL).
-
Stir the mixture at room temperature until the dione is completely dissolved.
-
Slowly add hydrazine hydrate (~0.75 mL, 12 mmol) to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure 3-(4-methoxyphenyl)-5-methylpyrazole as a crystalline solid.
Synthesis of Isoxazoles
Isoxazoles, five-membered heterocycles containing adjacent nitrogen and oxygen atoms, are another important class of compounds readily accessible from 1,3-dicarbonyl compounds. The synthesis typically involves the condensation of the dione with hydroxylamine.
Mechanistic Rationale: The reaction proceeds via the formation of a ketoxime intermediate, followed by an intramolecular cyclization and dehydration to yield the isoxazole ring. The regioselectivity of this reaction with unsymmetrical diketones is also a key consideration, influenced by the relative reactivity of the two carbonyl groups.
Figure 2: General workflow for isoxazole synthesis.
Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole
This protocol outlines the synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole.[6]
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 192.21 | 1.92 g (10 mmol) |
| Hydroxylamine hydrochloride | 1.2 | 69.49 | 0.83 g (12 mmol) |
| Sodium acetate | 1.2 | 82.03 | 0.98 g (12 mmol) |
| Ethanol | - | 46.07 | 30 mL |
| Water | - | 18.02 | 5 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.92 g, 10 mmol) in ethanol (30 mL).
-
In a separate beaker, dissolve hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (0.98 g, 12 mmol) in water (5 mL).
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the dione.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC (eluent: 20% ethyl acetate in hexane).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure 3-(4-methoxyphenyl)-5-methylisoxazole.
Synthesis of Pyrimidines and Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester (or a 1,3-diketone), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[7][8] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[9]
Mechanistic Overview: The reaction mechanism is believed to proceed through the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enolate of the 1,3-dicarbonyl compound to the iminium ion. Subsequent cyclization and dehydration afford the dihydropyrimidine product.[7]
Figure 3: Simplified mechanism of the Biginelli reaction.
Experimental Protocol: Synthesis of 4-(Aryl)-6-(4-methoxyphenyl)-5-acetyl-3,4-dihydropyrimidin-2(1H)-one
This protocol provides a general procedure for the Biginelli reaction using this compound.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 192.21 | 1.92 g (10 mmol) |
| Aromatic Aldehyde | 1.0 | - | 10 mmol |
| Urea | 1.5 | 60.06 | 0.90 g (15 mmol) |
| Ethanol | - | 46.07 | 25 mL |
| Concentrated HCl | catalytic | - | 3-4 drops |
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.92 g, 10 mmol), the aromatic aldehyde (10 mmol), and urea (0.90 g, 15 mmol) in ethanol (25 mL).
-
Add 3-4 drops of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux with stirring for 8-12 hours.
-
Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexane).
-
Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or a suitable solvent system to obtain the pure dihydropyrimidine derivative.
Expanding the Synthetic Utility
Beyond these core applications, this compound serves as a valuable precursor for other important synthetic transformations.
Synthesis of Substituted Pyridines
The Hantzsch pyridine synthesis, another classic multicomponent reaction, can be adapted to use 1,3-diketones for the synthesis of 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines.[10] This reaction typically involves the condensation of an aldehyde, a β-ketoester or diketone, and a nitrogen source like ammonia or ammonium acetate.
Precursor to Curcumin Analogs
Curcumin, a natural product with a wide range of biological activities, contains a 1,3-diketone moiety. This compound can be used as a building block in the synthesis of curcumin analogs by reacting it with appropriate aromatic aldehydes.[11][12] These synthetic analogs are often designed to improve the bioavailability and therapeutic efficacy of curcumin.
Role in Coordination Chemistry
The enolate form of this compound is an excellent bidentate ligand for a variety of metal ions. The resulting metal complexes have found applications in catalysis and materials science.
Formation of Metal Complexes
The diketone can coordinate to a wide range of transition metals, such as copper(II), to form stable chelate complexes.[13] The properties of these complexes, including their geometry, electronic structure, and catalytic activity, can be tuned by modifying the metal center and other ligands.
Luminescent Lanthanide Complexes
Of particular interest is the use of β-diketones as ligands for lanthanide ions (e.g., Eu³⁺, Tb³⁺).[14][15] The organic ligand can act as an "antenna" by absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This property makes these complexes promising materials for applications in lighting, displays, and bio-imaging.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features allow for the efficient construction of a diverse array of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, which are of significant interest in medicinal chemistry and drug discovery. Furthermore, its utility extends to the synthesis of other important molecules like pyridines and curcumin analogs, as well as to the formation of functional metal complexes. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable compound.
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Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available from: [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 1-(4-Methoxyphenyl)butane-1,3-dione
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Methoxyphenyl)butane-1,3-dione. The compound, a β-diketone, is relevant in chemical synthesis and as a potential intermediate in drug development. Historically, the analysis of β-diketones by HPLC has been challenging due to their tendency to exhibit poor peak shapes on conventional stationary phases.[1] This protocol addresses these challenges by employing a modern reversed-phase C18 column with an optimized mobile phase, ensuring symmetric peaks and reproducible results. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose, providing confidence in its accuracy, precision, and linearity.[2]
Introduction
This compound (CAS: 4023-80-7), also known as 4-Methoxybenzoylacetone, is a β-diketone with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[3][4] Its structure, featuring a methoxyphenyl group and a diketone functional group, makes it a valuable building block in organic synthesis and a potential precursor for various pharmaceutical compounds. The ability of β-diketones to form stable metal chelates also makes them interesting in coordination chemistry.[5]
Accurate quantification of this compound is critical for monitoring reaction progress, assessing purity, and performing stability studies. However, the keto-enol tautomerism and potential for metal chelation inherent in β-diketones can lead to chromatographic issues like peak tailing and poor resolution.[1] Therefore, a well-developed and validated HPLC method is essential for reliable analysis.
This guide provides a comprehensive protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The causality behind the selection of the stationary phase, mobile phase composition, and detector settings is explained to provide researchers with a deep understanding of the methodology. The protocol is designed to be self-validating, with clear acceptance criteria for system suitability, ensuring the integrity of the generated data.
Experimental
Materials and Reagents
-
Analyte: this compound, reference standard (>98% purity)[6]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Deionized Water (Type I, 18.2 MΩ·cm).
-
Acidifier: Phosphoric acid (H₃PO₄), analytical grade.
-
Sample Diluent: Acetonitrile:Water (50:50, v/v).
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
| Parameter | Condition |
| HPLC Column | C18 bonded silica, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Causality of Experimental Choices:
-
Column: A C18 column was selected as it is the standard for reversed-phase chromatography, offering robust hydrophobic interactions with the non-polar regions of the analyte.[7] This provides good retention and separation from polar impurities.
-
Mobile Phase: An isocratic mobile phase of Acetonitrile/Water is used. Acetonitrile is chosen for its lower viscosity and UV transparency.[8] The addition of 0.1% phosphoric acid serves a critical function: it lowers the mobile phase pH (typically to around 2-3).[9] At this low pH, the residual silanol groups on the silica support are protonated, minimizing secondary ionic interactions with the analyte that can cause peak tailing.[7] It also ensures the analyte is in a single ionic state, leading to sharp, symmetrical peaks.
-
Temperature Control: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and reduces viscosity fluctuations in the mobile phase.
-
Detection: The wavelength of 254 nm was chosen based on the UV absorbance spectrum of the analyte, providing high sensitivity.
Protocols
Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer the standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of the sample diluent (Acetonitrile:Water, 50:50).
-
Sonicate for 5 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Make up to the mark with the sample diluent and mix thoroughly.
-
Store this stock solution at 2-8°C, protected from light.
Preparation of Calibration Standards
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the sample diluent to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
| Concentration (µg/mL) | Volume of Stock (1000 µg/mL) | Final Volume (mL) |
| 100 | 1.0 mL | 10 |
| 50 | 0.5 mL | 10 |
| 25 | 0.25 mL | 10 |
| 10 | 1.0 mL of 100 µg/mL std | 10 |
| 5 | 0.5 mL of 100 µg/mL std | 10 |
| 1 | 0.1 mL of 100 µg/mL std | 10 |
Sample Preparation
-
Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of this compound.
-
Transfer it to a 25 mL volumetric flask.
-
Follow steps 3-6 from the Standard Stock Solution Preparation protocol.
-
If necessary, perform a further dilution with the sample diluent to bring the final concentration within the validated linear range of the method.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.
Analytical Procedure Workflow
The overall analytical workflow is depicted below. This process ensures that the system is suitable for analysis before any samples are tested and that quality control checks are performed throughout the run.
Caption: HPLC analysis workflow from preparation to reporting.
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines.[2][10] Validation ensures that the method is suitable for its intended purpose, providing reliable data for researchers and quality control analysts.[11]
System Suitability
Before sample analysis, the chromatographic system's suitability must be confirmed. A standard solution (e.g., 25 µg/mL) is injected five times. The results must meet the following criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample (if applicable). No interfering peaks were observed at the retention time of the this compound peak.
Linearity and Range
The linearity was assessed by analyzing the calibration standards at six concentration levels. The method was found to be linear over the concentration range of 1-100 µg/mL.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to origin |
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Level | % Recovery (Mean ± SD) |
| 80% | 99.5 ± 0.8% |
| 100% | 100.2 ± 0.5% |
| 120% | 99.8 ± 0.7% |
| Acceptance Criteria | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[11]
-
Repeatability: Six separate sample preparations at 100% of the target concentration were analyzed on the same day. The % RSD was found to be 0.6% .
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument. The % RSD was found to be 0.9% .
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | 0.6% | ≤ 2.0% |
| Intermediate Precision | 0.9% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
Conclusion
This application note describes a specific, accurate, precise, and robust RP-HPLC method for the quantitative determination of this compound. The protocol is grounded in sound chromatographic principles, addressing potential challenges associated with the analysis of β-diketones. The comprehensive validation data confirms that the method is fit for its intended purpose and can be readily implemented in research and quality control laboratories for routine analysis.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77640, this compound. Retrieved from [Link]
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SIELC Technologies (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
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Pharmaguideline (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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SIELC Technologies (2018). Separation of 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione on Newcrom R1 HPLC column. Retrieved from [Link]
- Gray, M., Dennis, G. R., Slonecker, P. J., & Shalliker, R. A. (2006). β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Journal of Chromatography A, 1120(1-2), 113-121.
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MDPI (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(11), 4496. Retrieved from [Link]
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ResearchGate (n.d.). β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Retrieved from [Link]
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AMSbiopharma (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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ACS Publications (1983). Size-exclusion chromatographic behavior of metal complexes of .beta.-diketones. Analytical Chemistry, 55(13), 2137–2141. Retrieved from [Link]
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PMC (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(19), 4573. Retrieved from [Link]
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Taylor & Francis Online (1975). The Gas Chromatography of β-Diketonates. Separation and Purification Methods, 4(2), 337-394. Retrieved from [Link]
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PMC (2011). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Tropical Journal of Pharmaceutical Research, 10(6). Retrieved from [Link]
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Uncharted Territory: The Anticancer Potential of 1-(4-Methoxyphenyl)butane-1,3-dione Remains Largely Unexplored
While the core chemical structure of 1-(4-Methoxyphenyl)butane-1,3-dione, also known as 4-methoxybenzoylacetone, contains a methoxyphenyl group — a common feature in many compounds investigated for their therapeutic properties — specific research into its efficacy and mechanisms against cancer cells appears limited. Extensive searches of scientific literature and chemical databases have not yielded the specific data required to construct a detailed guide for researchers. Information regarding its biological activity, such as IC50 values against various cancer cell lines, its mechanism of action, or any preclinical in vivo studies, is currently absent from published research.
The methoxyphenyl moiety is a well-recognized pharmacophore in medicinal chemistry. Its presence in a molecule can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. Furthermore, this functional group is often found in compounds that exhibit a range of biological activities, including anticancer effects.
For instance, research on structurally related compounds has shown promise. Derivatives such as certain chalcones and diarylpentanoids that incorporate a methoxyphenyl group have been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. These related molecules often exert their effects through the modulation of key signaling pathways involved in cancer progression. However, it is crucial to emphasize that the biological activity of a compound is highly specific to its unique structure. Therefore, extrapolating the anticancer effects of related molecules to this compound would be scientifically unsound without direct experimental evidence.
For researchers interested in exploring the potential of this compound as a novel anticancer agent, the initial steps would involve a series of fundamental in vitro assays. A logical starting point would be to perform cytotoxicity screenings against a panel of diverse cancer cell lines to determine its potential for inhibiting cancer cell growth. Should the compound exhibit significant cytotoxic activity, subsequent investigations would be necessary to elucidate its mechanism of action. These could include:
-
Cell Viability Assays (e.g., MTT, XTT): To quantify the dose-dependent effect of the compound on the proliferation of cancer cells.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining, Caspase Activity Assays): To determine if the compound induces programmed cell death.
-
Cell Cycle Analysis (e.g., Flow Cytometry): To investigate if the compound disrupts the normal progression of the cell cycle.
-
Western Blotting: To probe for changes in the expression levels of key proteins involved in cell survival, apoptosis, and cell cycle regulation.
Until such foundational research is conducted and published, this compound remains a compound of theoretical interest rather than a tool with established protocols in the field of anticancer research. Scientists are encouraged to undertake these initial exploratory studies to determine if this molecule holds untapped potential in the development of new cancer therapies.
Application Notes and Protocols: 1-(4-Methoxyphenyl)butane-1,3-dione as a Pivotal Intermediate in Heterocyclic Synthesis
Introduction: The Strategic Value of a Versatile Diketone
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(4-Methoxyphenyl)butane-1,3-dione, a prominent member of the β-diketone family, stands out as a quintessential building block for the synthesis of a diverse array of heterocyclic compounds.[1][2] Its structural motif, characterized by two carbonyl groups separated by a methylene unit, provides a reactive scaffold ripe for cyclocondensation reactions. The electron-donating methoxy group on the phenyl ring further influences the reactivity and properties of the final heterocyclic products.
The heterocycles derived from this intermediate, such as pyrazoles, isoxazoles, and pyrimidines, form the core of numerous pharmacologically active agents, agrochemicals, and functional materials.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of this compound, complete with validated protocols and mechanistic insights to empower innovation in chemical synthesis.
Part 1: Synthesis of the Core Intermediate
The most common and efficient method for preparing this compound is the Claisen condensation. This reaction involves the base-catalyzed condensation between an ester (ethyl acetate) and a ketone (4-methoxyacetophenone).
Figure 1: General workflow for the Claisen condensation synthesis.
Protocol 1: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis via Claisen condensation.
Materials:
-
4-Methoxyacetophenone
-
Ethyl acetate (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend sodium hydride (1.2 equivalents) in anhydrous diethyl ether.
-
Addition of Ketone: Dissolve 4-methoxyacetophenone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred NaH suspension at room temperature.
-
Addition of Ester: Following the ketone addition, add anhydrous ethyl acetate (3.0 equivalents) dropwise to the reaction mixture.
-
Reaction: Gently reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.
-
Quenching: After cooling the reaction to 0 °C in an ice bath, cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6). This step neutralizes the excess base and protonates the resulting enolate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellowish solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 2: Application in Heterocyclic Synthesis
The true utility of this compound is realized in its conversion to valuable heterocyclic scaffolds. The following sections provide detailed protocols for the synthesis of pyrazoles, isoxazoles, and pyrimidines.
Synthesis of Pyrazoles via Knorr Synthesis
The reaction of a 1,3-dicarbonyl compound with a hydrazine is known as the Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring.[5][6][7] The reaction proceeds through a condensation-cyclization-dehydration cascade.[1][8] The use of an unsymmetrical diketone like this compound can lead to regioisomers, although one isomer often predominates due to the differing reactivity of the two carbonyl groups.
Figure 2: Workflow for the Knorr pyrazole synthesis.
Protocol 2.1: Synthesis of 1-Phenyl-3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial acetic acid or ethanol
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or glacial acetic acid.
-
Reagent Addition: Add phenylhydrazine (1.0-1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours.[5] Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. If a solid precipitates, collect it by vacuum filtration. If no solid forms, pour the mixture into ice-water to induce precipitation.
-
Purification: Wash the collected solid with cold water or a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from ethanol to yield the final pyrazole product.
| Reactant Combination | Conditions | Yield (%) | Reference |
| 1,3-Diketone + Hydrazine | Acid Catalyst | High | [5][6] |
| 1,3-Diketone + Phenylhydrazine | Ethanol, Reflux | >85% | [9] |
| 1,3-Diols + Hydrazines | Ru-catalyzed | Good | [3] |
Table 1: Representative conditions for pyrazole synthesis.
Synthesis of Isoxazoles
Isoxazoles are synthesized by the condensation of 1,3-dicarbonyls with hydroxylamine.[10] The reaction mechanism involves initial formation of an oxime at one of the carbonyls, followed by intramolecular cyclization and subsequent dehydration to form the aromatic isoxazole ring.[11]
Figure 3: Workflow for isoxazole synthesis from a 1,3-dione.
Protocol 2.2: Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or sodium acetate
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as pyridine or sodium acetate (1.5 equivalents) to the solution. The base is required to liberate the free hydroxylamine.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 3-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and reduce the solvent volume via rotary evaporation. Add water to the residue to precipitate the crude product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 3-(4-methoxyphenyl)-5-methylisoxazole.
Synthesis of Pyrimidines
Pyrimidines are synthesized by reacting 1,3-dicarbonyl compounds with reagents containing an N-C-N fragment, such as urea, thiourea, or guanidine.[12] This cyclocondensation reaction is a cornerstone of heterocyclic chemistry, providing access to the core structure of nucleobases.
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Application Note: A Guide to the Experimental and Computational Investigation of β-Diketone Tautomerism
Abstract
β-Diketones are a pivotal class of organic compounds that exhibit keto-enol tautomerism, a dynamic equilibrium that dictates their chemical reactivity, coordination chemistry, and biological activity.[1][2] Understanding and quantifying the position of this equilibrium is crucial for researchers in organic synthesis, materials science, and drug development. This comprehensive guide provides an in-depth overview of the primary experimental and computational methodologies used to study the tautomeric interplay in β-diketones. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, supplemented by a primer on computational modeling using Density Functional Theory (DFT).
The Phenomenon: Keto-Enol Tautomerism in β-Diketones
Tautomers are constitutional isomers that readily interconvert, with the most common form involving the migration of a proton.[3] In β-dicarbonyl compounds, the equilibrium between the diketo form and its corresponding enol form is a classic example of this phenomenon.[4] The enol tautomer is significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This stabilization often results in the enol form being the dominant species, particularly in non-polar solvents and the gas phase.[5][6][7]
The position of the keto-enol equilibrium is not static; it is highly sensitive to a variety of factors:
-
Solvent Polarity: The equilibrium often shifts towards the keto tautomer as solvent polarity increases.[8][9] This is generally attributed to the disruption of the intramolecular hydrogen bond in the enol form by polar, hydrogen-bond-donating solvents that can solvate the carbonyl groups of the keto form more effectively.[10]
-
Temperature: The thermodynamic parameters (ΔH and ΔS) of the equilibrium can be determined by studying the system at various temperatures.[9][11][12]
-
Substitution: The electronic and steric nature of the substituents on the β-diketone backbone can significantly influence the relative stability of the tautomers.
The dynamic relationship between the two tautomers can be visualized as follows:
Caption: The equilibrium between the keto and the intramolecularly hydrogen-bonded enol form of a β-diketone.
Core Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and direct method for studying keto-enol tautomerism in solution. The interconversion between the keto and enol forms is typically slow on the NMR timescale, meaning that distinct sets of signals for each tautomer can be observed and quantified simultaneously.[2][9]
2.1. Principle of NMR Analysis
In a typical β-diketone like acetylacetone, the proton (¹H) and carbon (¹³C) environments are significantly different in the two tautomers.
-
¹H NMR: The diketo form shows characteristic signals for the methylene protons (-CH₂-) and the methyl protons (-CH₃). The enol form, however, displays a vinylic proton signal (=CH-) and a highly deshielded enolic hydroxyl proton (-OH), whose chemical shift is sensitive to solvent and concentration. The rapid intramolecular proton exchange between the two oxygen atoms in the enol form results in a single, averaged set of signals for this species.[2][3]
-
¹³C NMR: The diketo form will show a signal for the sp³-hybridized methylene carbon and a carbonyl carbon signal. The enol form will have signals for the sp²-hybridized vinylic carbons and a distinct carbonyl carbon signal, often at a different chemical shift than the keto form.
Table 1: Representative ¹H NMR Chemical Shifts for Acetylacetone Tautomers
| Tautomer | Functional Group | Typical Chemical Shift (δ, ppm) in CDCl₃ |
| Keto | Methylene (-CH₂-) | ~3.5 |
| Methyl (-CH₃) | ~2.1 | |
| Enol | Vinylic (=CH-) | ~5.5 |
| Methyl (-CH₃) | ~2.0 | |
| Enolic Hydroxyl (-OH) | ~15.5 |
2.2. Experimental Workflow & Protocol for NMR Analysis
Caption: Experimental Workflow for NMR Analysis of Keto-Enol Tautomerism.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the β-diketone sample.[13]
-
Select a deuterated solvent based on the desired polarity (e.g., CDCl₃ for a nonpolar environment, DMSO-d₆ for a polar aprotic environment).[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial, then transfer the solution to an NMR tube using a pipette.[1][13] Ensure the final liquid height is adequate for the spectrometer (typically 4-5 cm).[13]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. Tune the probe to the appropriate frequency (e.g., for ¹H) and perform shimming to optimize the magnetic field homogeneity.[13]
-
Acquire the ¹H NMR spectrum. It is critical to use a sufficient relaxation delay (d1) to ensure accurate integration, especially for quantitative analysis. A delay of 5 times the longest T₁ relaxation time is recommended.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, followed by careful phasing and baseline correction.[14]
-
Integrate the distinct signals corresponding to the keto and enol tautomers. A reliable pair is the methylene signal (-CH₂-) for the keto form and the vinylic signal (=CH-) for the enol form.
-
Calculate the percentage of each tautomer. Note: The keto methylene signal represents two protons, while the enol vinylic signal represents one proton. The calculation must account for this difference.[9]
-
% Enol = [Integral(enol =CH)] / [Integral(enol =CH) + (Integral(keto -CH₂)/2)] * 100
-
% Keto = 100 - % Enol
-
-
Calculate the equilibrium constant, Keq = [% Keto] / [% Enol].
-
Determine the Gibbs free energy of tautomerization: ΔG = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.[1]
-
2.3. Case Study: Solvent Effects on Acetylacetone Equilibrium
To investigate the influence of the environment, the protocol can be repeated in a series of deuterated solvents with varying polarities.
Table 2: Example Tautomeric Equilibrium Data for Acetylacetone in Various Solvents
| Solvent | Dielectric Constant (ε) | % Enol | % Keto | Keq ([Keto]/[Enol]) |
| Cyclohexane-d₁₂ | 2.0 | 95 | 5 | 0.05 |
| CDCl₃ | 4.8 | 86 | 14 | 0.16 |
| Acetone-d₆ | 20.7 | 74 | 26 | 0.35 |
| DMSO-d₆ | 46.7 | 63 | 37 | 0.59 |
| D₂O | 78.4 | 15 | 85 | 5.67 |
Note: Values are representative and may vary slightly with temperature and concentration.
The data clearly illustrates Meyer's rule, which states that the tautomeric equilibrium tends to shift toward the keto form with increasing solvent polarity.[5][8]
Complementary Spectroscopic Techniques
While NMR is the gold standard, other spectroscopic methods provide valuable, complementary information.
3.1. UV-Visible Spectroscopy
The conjugated π-system in the enol form (O=C-C=C) absorbs light at a longer wavelength (lower energy) compared to the non-conjugated diketo form.[1][2] This difference allows UV-Vis spectroscopy to be used for quantification.
Protocol for UV-Vis Analysis:
-
Prepare a stock solution of the β-diketone of a known concentration in a UV-transparent solvent (e.g., hexane, ethanol).
-
Acquire the UV-Vis spectrum and identify the absorption maximum (λ_max) corresponding to the enol form.
-
Determine Molar Absorptivity (ε): A key challenge is determining the molar absorptivity (ε) for one of the pure tautomers.[1] A common strategy is to prepare a solution in a nonpolar solvent like hexane, where the compound exists almost entirely in the enol form. The molar absorptivity of the enol (ε_enol) can then be calculated using the Beer-Lambert law (A = εcl).[1]
-
Quantify in Other Solvents: Once ε_enol is known, the concentration of the enol form in any other solvent can be calculated from its absorbance at λ_max. The keto concentration can be found by subtracting the enol concentration from the total sample concentration.
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is useful for qualitatively identifying the presence of both tautomers by detecting their characteristic functional group vibrations.[2][15]
-
Diketo Form: Shows strong absorption bands for C=O stretching, typically in the range of 1700-1730 cm⁻¹.[16]
-
Enol Form: Characterized by a broad O-H stretching band (due to strong intramolecular H-bonding) around 2500-3200 cm⁻¹, a C=C stretching band around 1580-1640 cm⁻¹, and a conjugated C=O stretching band at a lower frequency than the keto form (e.g., 1650-1700 cm⁻¹).[2]
Computational Chemistry Approach
Modern computational methods, particularly Density Functional Theory (DFT), provide powerful predictive insights into tautomeric equilibria.[2][17] These calculations can determine the relative stabilities of the tautomers, rationalize experimental findings, and predict the behavior of novel compounds.[18]
General Computational Workflow:
-
Structure Optimization: Build the 3D structures of both the keto and enol tautomers. Perform geometry optimization calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*) to find the lowest energy conformation for each.[9][19]
-
Energy Calculation: Calculate the single-point electronic energies of the optimized structures. The difference in energy (ΔE) indicates the relative stability of the tautomers in the gas phase.
-
Solvent Effects: To model solution-phase behavior, incorporate a continuum solvation model (e.g., PCM, SMD) into the calculations.[9][20] This simulates the dielectric effect of the solvent, providing a more accurate prediction of the equilibrium in different environments.
-
Analysis: Compare the calculated relative energies (ΔG) in different solvents with experimental results to validate the computational model and gain deeper insight into the factors governing the equilibrium.[18]
Caption: General workflow for computational analysis of tautomerism using DFT.
Conclusion
The study of β-diketone tautomerism requires a multi-faceted approach. While ¹H NMR spectroscopy remains the definitive tool for quantitative analysis in solution, it is powerfully complemented by UV-Vis and IR spectroscopy for corroborative evidence. Furthermore, computational chemistry offers an invaluable theoretical framework to predict tautomeric preferences and rationalize the complex interplay of structural and environmental effects. By combining these techniques, researchers can achieve a comprehensive understanding of the keto-enol equilibrium, enabling precise control over the chemical properties of these versatile molecules for applications in science and industry.
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El-Sattar, N. E. A., et al. (2021). Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. ResearchGate. [Link]
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- 17. [PDF] Computational Studies on the Keto-Enol Tautomerism of Acetylacetone | Semantic Scholar [semanticscholar.org]
- 18. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
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- 20. comporgchem.com [comporgchem.com]
Application Notes and Protocols for the Synthesis of Chalcone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are not only pivotal precursors in the biosynthesis of flavonoids and isoflavonoids but also exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4][5][6] The therapeutic versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in proteins.[7] The straightforward synthesis and the ease of introducing diverse substituents on the aromatic rings make chalcones an attractive scaffold for the development of novel therapeutic agents.[1][8] This guide provides a comprehensive overview of the synthesis of chalcone derivatives, with a focus on the Claisen-Schmidt condensation, and includes detailed experimental protocols, purification techniques, and characterization methods.
Introduction to Chalcones and Their Significance
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are natural pigments found in many plants, contributing to the coloration of flowers and other tissues.[9] Their basic structure consists of two aromatic rings joined by an α,β-unsaturated carbonyl system, which is a key feature responsible for their biological activities.[8][10] The simple chemistry of chalcones allows for a wide range of structural modifications, making them a versatile scaffold in drug discovery.[2] Numerous studies have demonstrated the potential of chalcone derivatives in treating various diseases, including cancer, diabetes, and infectious diseases.[2][4]
Synthetic Methodologies: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde (e.g., benzaldehyde) that lacks α-hydrogens.[1][2][10][11] The reaction proceeds through an aldol condensation followed by a dehydration step to yield the α,β-unsaturated ketone.[1]
Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation
The reaction mechanism involves three primary steps:
-
Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[1]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[1]
-
Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.[1]
Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.
Experimental Protocols
This section provides detailed protocols for the synthesis of chalcone derivatives using various techniques.
Protocol 1: Conventional Synthesis in Ethanol
This is a standard and widely used method for chalcone synthesis.[7]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[11]
-
Dilute Hydrochloric Acid (HCl)[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in 30-50 mL of ethanol.[1]
-
Cool the mixture in an ice bath with continuous stirring.[1]
-
Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[1]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice and acidify with dilute HCl until the pH is neutral.[1]
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.[1]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1][12]
Protocol 2: Microwave-Assisted Synthesis (MAOS)
Microwave-assisted synthesis significantly reduces reaction times from hours to minutes and often improves yields.[13][14]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Potassium Hydroxide (KOH) or Piperidine[13]
-
Ethanol
-
10 mL microwave vial
-
Microwave synthesis reactor
Procedure:
-
In a 10 mL microwave vial, dissolve equimolar amounts of the substituted acetophenone (e.g., 0.5 mmol) and substituted benzaldehyde (e.g., 0.5 mmol) in a minimal amount of ethanol containing a catalytic amount of base (e.g., 5% ethanolic KOH).[13][15]
-
Cap the vial and place it in the microwave synthesis reactor.
-
Set the reaction parameters: temperature at 80-100°C, stirring at 600 rpm, and reaction time between 1 to 5 minutes.[13][15]
-
Monitor the reaction progress using TLC.[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the crystals by filtration, wash with cold ethanol, and dry.[15]
-
If no precipitate forms, pour the mixture into cold water and acidify with dilute HCl. Collect the resulting solid by vacuum filtration.
-
Purify the crude product by recrystallization.[13]
Protocol 3: Solvent-Free Synthesis by Grinding
This "green chemistry" approach reduces the use of organic solvents, often leading to shorter reaction times and simpler workup.[1][9][16]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Powdered Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[1][12]
-
Mortar and pestle
-
Cold water
Procedure:
-
Place the substituted acetophenone (e.g., 5 mmol) and the substituted benzaldehyde (e.g., 5 mmol) in a mortar.[1]
-
Add powdered NaOH or KOH (e.g., 5 mmol) to the mixture.[1]
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.[1][17]
-
After grinding, add cold water to the mortar and continue to grind to break up the solid.[1]
-
Transfer the contents to a beaker and collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral.[1]
-
The crude product is often of high purity but can be further purified by recrystallization from ethanol if necessary.[1][12]
Data Presentation: Comparative Synthesis of Chalcones
The yield of the Claisen-Schmidt condensation is influenced by several factors including the catalyst, solvent, temperature, and the electronic nature of the substituents on the aromatic rings.[1]
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional | NaOH | Ethanol | 2-4 h | 90-96 | [2] |
| Conventional | KOH | Ethanol | 12 h | 88-94 | [2][15] |
| Conventional | Ba(OH)₂ | Ethanol | - | 88-98 | [2] |
| Microwave | KOH | Ethanol | 1-5 min | 78-92 | [13][18] |
| Grinding | NaOH | Solvent-free | 5-15 min | 65-71 | [12] |
| Grinding | Ba(OH)₂ | Solvent-free | 2-5 min | High | [16] |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Purification and Characterization
Purification by Recrystallization
Recrystallization is a common and effective technique for purifying solid organic compounds, including chalcones.[11][19] The ideal solvent should dissolve the chalcone when hot but not at room temperature, while impurities remain soluble or insoluble at all temperatures.[11] Ethanol is a commonly used solvent for recrystallizing a broad range of chalcones.[11][12][17]
Caption: A flowchart of the chalcone recrystallization process.[19]
Characterization by Spectroscopic Methods
The synthesized chalcones are typically characterized by their physical constants (melting point) and spectroscopic data.[1][12]
-
Infrared (IR) Spectroscopy: The IR spectra of chalcones show characteristic absorption bands. The C=O stretching vibration of the conjugated ketone is typically observed around 1627-1697 cm⁻¹.[20][21] Aromatic C-H stretching vibrations are seen in the range of 3030-3120 cm⁻¹.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The vinylic protons (α and β to the carbonyl group) appear as doublets in the range of δ 6.9-7.8 ppm. Aromatic protons are observed in the range of δ 6.9-8.2 ppm.[21]
-
¹³C NMR: The carbonyl carbon signal appears between δ 186-198 ppm. The α and β carbons of the enone system resonate at approximately δ 116-128 ppm and δ 137-145 ppm, respectively.[21][23]
-
-
UV-Visible Spectroscopy: Chalcones exhibit two main absorption bands. Band I is typically in the range of 340-390 nm, and Band II is between 220-270 nm, corresponding to the cinnamoyl and benzoyl groups, respectively.[22][23]
Conclusion
The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of chalcones, which are valuable scaffolds in drug discovery and development.[1] By carefully selecting the reactants, catalyst, and reaction conditions, researchers can achieve high yields of a diverse range of chalcone derivatives.[1] The protocols and data presented in these application notes provide a comprehensive guide for the synthesis, purification, and characterization of these medicinally important compounds.
References
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SYNTHESIS OF CHALCONES. Jetir.Org. Available at: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]
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Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Available at: [Link]
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New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available at: [Link]
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Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Available at: [Link]
-
Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. Available at: [Link]
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An efficient green procedure for the synthesis of chalcones using C-200 as solid support under grinding conditions. Taylor & Francis. Available at: [Link]
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Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. OUCI. Available at: [Link]
-
Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central. Available at: [Link]
-
Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. MDPI. Available at: [Link]
-
Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. Available at: [Link]
-
Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PubMed. Available at: [Link]
-
The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Available at: [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Available at: [Link]
-
Development of chalcone synthesis: Optimization of synthetic method. AIP Publishing. Available at: [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]
-
An Efficient and Operationally Simple Synthesis of Some New Chalcones by Using Grinding Technique. ResearchGate. Available at: [Link]
-
benzalacetophenone. Organic Syntheses Procedure. Available at: [Link]
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Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. Available at: [Link]
-
Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Available at: [Link]
-
Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. Frontiers. Available at: [Link]
- Preparation method of chalcone compound. Google Patents.
-
Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. PMC - NIH. Available at: [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. NIH. Available at: [Link]
-
A Study on the Synthesis, Characterisation of Chalcone moiety. JETIR Research Journal. Available at: [Link]
-
(PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. ResearchGate. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica. Available at: [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]
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Application Notes & Protocols: The Azetidine Scaffold as a Foundational Building Block for Bioactive Molecules
Abstract
The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1][2] Its unique combination of inherent ring strain (approx. 25.4 kcal/mol), metabolic stability, and conformational rigidity provides a powerful tool for drug designers to control the spatial orientation of substituents, thereby enhancing binding affinity and selectivity for biological targets.[1][2][3] This guide provides an in-depth exploration of the azetidine scaffold, detailing key synthetic methodologies for its functionalization, validated experimental protocols, and its application in the development of potent bioactive molecules.
The Strategic Advantage of the Azetidine Moiety in Drug Design
The incorporation of small, strained rings is a well-established strategy in drug discovery to limit conformational flexibility and improve physicochemical properties.[4] Azetidine offers a favorable balance between the high reactivity of aziridines and the flexibility of pyrrolidines.[3] This "sweet spot" confers several advantages:
-
Structural Rigidity: The constrained four-membered ring pre-organizes substituents into well-defined vectors, reducing the entropic penalty upon binding to a biological target.[4] This can lead to a significant increase in potency.
-
Improved Metabolic Stability: Compared to more common heterocycles, the azetidine core can be more resistant to metabolic degradation, particularly oxidative metabolism, which can improve a drug candidate's pharmacokinetic profile.[5]
-
Novel Chemical Space: Azetidines act as non-classical bioisosteres for other common groups (e.g., gem-dimethyl, tert-butyl groups, and phenyl rings), allowing chemists to escape saturated intellectual property space and explore novel Structure-Activity Relationships (SAR).
-
Vectorial Exit Points: The azetidine ring provides distinct 3D exit vectors from its nitrogen and carbon atoms, enabling fine-tuning of molecular shape and interactions with target proteins.
At least seven approved drugs contain the azetidine residue, including the antihypertensive calcium channel blocker Azelnidipine and the kinase inhibitor Cobimetinib, demonstrating its clinical and commercial relevance.[3][4][6]
Core Synthetic Strategies: Functionalization of the Azetidine Ring
While the synthesis of the azetidine ring itself has historically been challenging, modern organic chemistry now offers a robust toolbox for its construction and subsequent functionalization.[2][7] Key strategies often involve the functionalization of a pre-formed azetidine core, primarily at the nitrogen atom, but increasingly at the carbon backbone.
N-Functionalization: The Gateway to Diversity
The secondary amine of the azetidine ring is a versatile handle for introducing a wide array of substituents, making N-functionalization the most common and direct method for library synthesis.
-
N-Alkylation: Reductive amination and direct substitution with alkyl halides are the most prevalent methods. Reductive amination is often preferred due to its mild conditions and broad substrate scope. The choice of reducing agent is critical; sodium triacetoxyborohydride is a mild and selective reagent that can be used in one-pot procedures without the need to isolate the intermediate iminium ion.[8]
-
N-Acylation: The formation of an amide bond via acylation is a straightforward and highly reliable transformation, allowing for the introduction of diverse acyl groups and the modulation of properties like hydrogen bonding capacity and polarity.[8]
-
N-Arylation: The formation of a C(aryl)-N bond typically requires metal catalysis. Copper-catalyzed conditions, often using arylboronic acids, provide a reliable method for accessing N-aryl azetidines, which are key components in many bioactive compounds.[8]
Caption: Key N-Functionalization Routes for Azetidine Diversification.
C-Functionalization: Accessing More Complex Architectures
Modifying the carbon skeleton of the azetidine ring unlocks access to more complex and sp³-rich structures. While more challenging than N-functionalization, several powerful methods have emerged:
-
Strain-Release Functionalization: Highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) can be opened by various nucleophiles and radical species to generate 3-substituted azetidines.[7] This approach leverages the inherent ring strain as a thermodynamic driving force.
-
C-H Functionalization: Direct, palladium-catalyzed C(sp³)-H amination allows for the formation of the azetidine ring from acyclic precursors, offering a modern and efficient route to functionalized products.[3]
-
Photochemical Modifications: Recent advances have demonstrated the utility of photochemical reactions for modifying azetidine-2-carboxylic acids, enabling the preparation of novel alkyl azetidines.[6]
Application Case Study: Azetidine Derivatives as GABA Uptake Inhibitors
To illustrate the power of the azetidine scaffold, we examine its use in developing inhibitors for the Gamma-Aminobutyric Acid (GABA) transporters (GATs). GABA is the primary inhibitory neurotransmitter in the central nervous system, and modulating its concentration by blocking reuptake via GATs is a therapeutic strategy for epilepsy and other neurological disorders.
In a key study, the azetidine ring was employed as a conformationally constrained analog of GABA and β-alanine.[9] By systematically modifying the substituents at the N-1, C-2, and C-3 positions, researchers were able to probe the SAR and optimize potency and selectivity for different GAT subtypes.
// Nodes Start [label="Azetidine Scaffold\n(Constrained GABA Analog)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Systematic Functionalization\n(N-1, C-2, C-3 positions)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Synthesize Library of\nAzetidine Derivatives", fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="Biological Evaluation\n(GAT-1, GAT-3 Binding Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Analyze Structure-Activity\nRelationship (SAR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Identify Potent & Selective\nGAT Inhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [label="Design"]; Step1 -> Step2 [label="Synthesize"]; Step2 -> Step3 [label="Screen"]; Step3 -> Step4 [label="Correlate"]; Step4 -> End [label="Optimize"]; }
Caption: Workflow for Developing Azetidine-Based Bioactive Molecules.
The study found that azetidin-2-ylacetic acid derivatives bearing a lipophilic 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety on the nitrogen atom exhibited the highest potency at the GAT-1 transporter.[9] This highlights a critical principle: the azetidine core provides the correct rigid framework, while systematic functionalization at the nitrogen atom is used to engage with specific sub-pockets of the target protein to drive potency and selectivity.
Quantitative SAR Data for Azetidine-Based GAT Inhibitors
| Compound Class | R Group (on Azetidine-N) | Target | IC₅₀ (µM)[9] |
| Azetidin-2-ylacetic acid | 4,4-diphenylbutenyl | GAT-1 | 2.83 ± 0.67 |
| Azetidin-2-ylacetic acid | 4,4-bis(3-methyl-2-thienyl)butenyl | GAT-1 | 2.01 ± 0.77 |
| Azetidine-3-carboxylic acid | 2-[tris(4-methoxyphenyl)methoxy]ethyl | GAT-3 | 15.3 ± 4.5 |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine | N-unsubstituted derivative | GAT-1 | 26.6 ± 3.3 |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine | N-alkylated derivative | GAT-3 | 31.0 ± 4.7 |
Data extracted from Clausen et al., J. Med. Chem. (2005).[9]
Detailed Experimental Protocols
General Considerations: All reactions should be carried out in flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified. Anhydrous solvents should be used where indicated. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: N-Alkylation via Reductive Amination[8]
This protocol describes the one-pot reaction between an azetidine, an aldehyde, and sodium triacetoxyborohydride.
Materials:
-
Substituted Azetidine (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the azetidine (1.0 eq) and the aldehyde/ketone (1.2 eq).
-
Dissolve the components in anhydrous DCM.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition controls the initial exothermic reaction and prevents side reactions.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-alkylated product.
Protocol 2: N-Acylation with Acyl Chloride[8]
This protocol details the acylation of an azetidine using an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
Substituted Azetidine (1.0 eq)
-
Acylating agent (e.g., Acyl Chloride) (1.1 eq)
-
Triethylamine (Et₃N) or DIPEA (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the azetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask. Causality Note: The base is essential to neutralize the HCl generated during the reaction, driving it to completion.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC (typically 1-4 hours).
-
Quench the reaction with water.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated azetidine.
Protocol 3: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)[1]
This protocol provides a general framework for evaluating the antimicrobial activity of newly synthesized azetidine derivatives.
Materials:
-
Synthesized azetidine derivatives
-
DMSO (cell culture grade)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Dissolve the synthesized azetidine derivatives in DMSO to create stock solutions (e.g., 10 mg/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solutions in the 96-well plate using the appropriate growth medium to achieve a range of test concentrations.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute according to standard microbiology protocols (e.g., CLSI guidelines).
-
Incubation: Add the standardized bacterial inoculum to each well containing the test compounds. Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be determined by visual inspection or by measuring absorbance at 600 nm.
Conclusion
The azetidine scaffold is a validated and highly valuable building block in the design of bioactive molecules.[2] Its unique structural and physicochemical properties allow medicinal chemists to impart conformational constraint and metabolic stability, leading to compounds with improved potency and pharmacokinetic profiles.[1][5] The availability of robust synthetic protocols for the selective functionalization of the azetidine core ensures its continued and expanding role in the discovery of next-generation therapeutics.[7][8]
References
- BenchChem. Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.
- BenchChem. The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
- ResearchGate. Biologically active compounds with azetidine rings.
- BenchChem. The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.
- Life Chemicals. Substituted Azetidines in Drug Discovery.
-
Clausen, R. P., et al. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Journal of Medicinal Chemistry, 2005. [Link]
- ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.
- ResearchG
-
Stepan, A. F., et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Chemical Biology, 2021. [Link]
-
Singh, R., et al. Azetidines of pharmacological interest. Archiv der Pharmazie, 2021. [Link]
- Enamine. Azetidines Building Blocks.
-
Mirage News. Chemists Develop Enhanced Medicine Building Block. [Link]
-
Strieth-Kalthoff, F., et al. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 2019. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Methoxyphenyl)butane-1,3-dione
Welcome to the technical support center for the purification of 1-(4-Methoxyphenyl)butane-1,3-dione (CAS: 4023-80-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this β-diketone.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting and optimizing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [2] |
| Melting Point | 54 °C | |
| Boiling Point | 143-146 °C | |
| Appearance | White to off-white crystalline powder | N/A |
| IUPAC Name | This compound | [1] |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
Question 1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out," where the compound separates as a liquid rather than a solid, is a common problem for low-melting point solids like this compound (m.p. 54 °C).[3][4] This typically occurs when the boiling point of the solvent is significantly higher than the melting point of the compound, or when the concentration of the solute is too high.
Troubleshooting Steps:
-
Re-dissolve the oil: Add more of the hot solvent until the oil completely dissolves.
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.[5][6]
-
Add a seed crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to initiate crystallization.[4]
-
Change the solvent system: Consider using a lower-boiling point solvent or a mixed solvent system. For instance, dissolving the compound in a minimal amount of a good solvent (like hot ethanol) and then slowly adding a poor solvent (like water) until the solution becomes slightly cloudy can be effective.[7][8]
Question 2: I'm not getting a good yield after recrystallization. What are the likely causes?
Low recovery can be frustrating. The most common culprits are using too much solvent or premature crystallization.
Troubleshooting Steps:
-
Minimize solvent usage: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Using an excess will keep more of your compound in the mother liquor upon cooling.[6]
-
Prevent premature crystallization: If the compound crystallizes in the funnel during hot filtration, try using a stemless funnel and preheating it with hot solvent. Also, adding a slight excess of hot solvent before filtration can help, which can then be evaporated before cooling.[3]
-
Check the mother liquor: After filtering your crystals, try to concentrate the mother liquor and cool it again to see if a second crop of crystals can be obtained.
-
Ensure complete cooling: Make sure the solution has been thoroughly cooled in an ice bath to maximize precipitation.
Column Chromatography Issues
Question 3: My compound is streaking or giving poor separation on a silica gel column. Why is this happening?
β-Diketones can be challenging to purify by silica gel chromatography due to their ability to chelate with trace metals in the silica and their keto-enol tautomerism.[9][10] The slightly acidic nature of silica gel can also sometimes cause decomposition of sensitive compounds.[11]
Troubleshooting Steps:
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (1-2% in the eluent) to neutralize acidic sites.[12]
-
Optimize the solvent system: Use thin-layer chromatography (TLC) to find an eluent system that gives a retention factor (Rf) of around 0.3 for your compound.[13] For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone) is a good starting point.[14]
-
Consider alternative stationary phases: If silica gel continues to give poor results, consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase (C18) silica gel.[15]
-
Dry loading: If your compound has limited solubility in the eluent, consider dry loading. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[16]
Question 4: I see multiple spots on TLC for my purified compound. Is it still impure?
While this could indicate impurities, for β-diketones, it is also possible that you are observing the keto and enol tautomers as separate spots, especially if the TLC plate is run slowly or with certain solvent systems.[17][18]
Verification Steps:
-
Co-spotting: Spot the sample, and then on the same spot, add more of the sample. If the spots are from the same compound, they should move together.
-
Change the eluent polarity: A significant change in the eluent system may cause the tautomers to co-elute as a single spot.
-
NMR analysis: The most definitive way to check for purity is to take a proton NMR spectrum. The presence of both keto and enol forms will be evident, but the absence of other unexpected peaks will confirm the purity of your compound.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This method is particularly useful for low-melting solids and leverages the high solubility of the compound in hot ethanol and its poor solubility in water.
Step-by-Step Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid.
-
While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the cloudiness and obtain a clear, saturated solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying larger quantities of the compound or for separating it from impurities with different polarities.
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure with air or nitrogen.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
References
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link][7]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link][19]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Mixed Solvent Recrystallization. Retrieved from a file titled recrystallization-2.doc.pdf, likely from a university course material.[8]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
University course material. (n.d.). Recrystallization. Retrieved from a file titled recrystallization.pdf.[3]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][14]
-
Waters. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Retrieved from [Link][20]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link][5]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link][21]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link][22]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link][13]
-
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link][15]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link][12]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link][16]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link][4]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link][23]
-
Chemistry For Everyone. (2025, March 10). How To Make Column Chromatography More Efficient? Retrieved from [Link][24]
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(11), 3192. [Link][25]
-
Google Patents. (n.d.). Process for the purification of 1,3-diketones. Retrieved from [26]
-
Journal of Chemical Education. (n.d.). Purification of low-melting compounds. Retrieved from [Link][27]
-
University course material. (n.d.). Recrystallization. Retrieved from a file titled Recrystallization.--->.pdf.[6]
-
Nanalysis. (2022, April 1). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Retrieved from [Link][17]
-
ResearchGate. (n.d.). Keto-enol tautomerism of β-diketone. Retrieved from [Link][18]
-
Rance, M. J., & Wilson, S. (2010). Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Journal of chromatography. A, 1217(12), 1912–1915. [Link][9]
-
Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1324. [Link][10]
-
ResearchGate. (2025, August 7). β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Retrieved from [Link][28]
-
ResearchGate. (2020, July 7). (PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Retrieved from [Link][29]
-
Google Patents. (n.d.). Process for the preparation of linear 1,3-diketones. Retrieved from [30]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link][31]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link][32]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77640, this compound. Retrieved from [Link][1]
-
Organic Syntheses. (n.d.). Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux. Retrieved from [Link][33]
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link][34]
-
Organic Chemistry Portal. (n.d.). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Retrieved from [Link][35]
-
Fiveable. (n.d.). Mixed Claisen Condensations | Organic Chemistry Class Notes. Retrieved from [Link][36]
-
Pradhan, J., & Goyal, A. (2015). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 4(2), 01-18.[37]
-
Exam Job Expert. (n.d.). Claisen Condensation. Retrieved from [Link][38]
-
MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Retrieved from [Link][39]
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Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)butane-1,3-dione
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to help you optimize your synthesis and troubleshoot common issues. Our goal is to equip you with the scientific understanding and practical knowledge to improve your reaction yields and obtain a high-purity product.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions regarding the synthesis of this compound.
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and effective method for synthesizing this compound is the Claisen condensation . This reaction involves the base-catalyzed condensation of an ester with a ketone.[1][2][3] In this specific synthesis, 4-methoxyacetophenone reacts with an acetylating agent, typically ethyl acetate, in the presence of a strong base.
Q2: What is the underlying mechanism of the Claisen condensation in this synthesis?
The Claisen condensation proceeds through a series of well-defined steps:
-
Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of 4-methoxyacetophenone, forming a resonance-stabilized enolate. This is the key nucleophilic species in the reaction.[1][4]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl acetate, forming a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-diketone product.
-
Deprotonation of the Product: The newly formed this compound is more acidic than the starting ketone. The alkoxide base will deprotonate the product to form a resonance-stabilized enolate. This final deprotonation step is crucial as it drives the reaction equilibrium towards the product.[3][4]
-
Protonation: An acidic workup is required in the final step to neutralize the enolate and any remaining base to yield the final product.[2]
Q3: Why is a strong base necessary, and what are the suitable bases for this reaction?
A strong base is essential to generate a sufficient concentration of the enolate from the starting ketone, 4-methoxyacetophenone. The pKa of the α-proton of a ketone is typically around 19-20, so a base with a conjugate acid of a higher pKa is required for efficient deprotonation.
Commonly used strong bases include:
-
Sodium ethoxide (NaOEt)
-
Sodium hydride (NaH)
-
Potassium tert-butoxide (KOtBu)[5]
The choice of base can influence the reaction rate and yield. Sodium ethoxide is a conventional choice when using ethyl acetate as the acylating agent.
Q4: What are the typical yields for this synthesis?
Yields can vary significantly depending on the reaction conditions. With optimized conditions, it is possible to achieve yields upwards of 70%. However, factors such as the purity of reagents, reaction temperature, and efficiency of the workup can all impact the final yield.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or Insufficient Base: The base may have degraded due to moisture or is not strong enough to deprotonate the ketone effectively. 2. Impure Reagents: Moisture in the solvent or starting materials can quench the base. 3. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may be favored at higher temperatures. 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Use Freshly Prepared or Properly Stored Base: Ensure the base is anhydrous and active. Consider using a stronger base like sodium hydride. 2. Use Anhydrous Solvents and Reagents: Dry solvents and reagents before use. 3. Optimize Reaction Temperature: Experiment with a range of temperatures, starting from room temperature and gradually increasing if necessary. 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. |
| Presence of Multiple Products (Impure Product) | 1. Self-Condensation of 4-methoxyacetophenone: The enolate of 4-methoxyacetophenone can react with another molecule of the ketone in an aldol-type condensation. 2. Self-Condensation of Ethyl Acetate: The enolate of ethyl acetate can react with another molecule of ethyl acetate. 3. Incomplete Reaction: Presence of unreacted starting materials. | 1. Control the Rate of Addition: Slowly add the ketone to the mixture of the base and ethyl acetate to minimize its self-condensation. 2. Use an Excess of Ethyl Acetate: This can help to favor the desired cross-condensation reaction. 3. Optimize Reaction Time and Temperature: As mentioned above, monitor the reaction to ensure it goes to completion. |
| Difficulty in Product Isolation/Purification | 1. Emulsion Formation During Workup: This can make phase separation difficult. 2. Product is an Oil or Low-Melting Solid: This can complicate crystallization. | 1. Use Brine (Saturated NaCl solution): Wash the organic layer with brine to break emulsions. 2. Use Appropriate Purification Techniques: Consider column chromatography on silica gel if crystallization is not effective. A suitable eluent system would be a mixture of hexane and ethyl acetate. |
Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of this compound via Claisen condensation.
Materials:
-
4-methoxyacetophenone
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide (or sodium metal and absolute ethanol to prepare it in situ)
-
Toluene (anhydrous)
-
Hydrochloric acid (10% aqueous solution)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Base: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place sodium ethoxide (1.1 equivalents) in anhydrous toluene. If preparing in situ, carefully add sodium metal (1.1 equivalents) to absolute ethanol and stir until all the sodium has reacted. Then, remove the ethanol under reduced pressure and add anhydrous toluene.
-
Reaction Setup: Equip the flask with a reflux condenser and a dropping funnel.
-
Addition of Reagents: To the stirred suspension of sodium ethoxide in toluene, add a solution of 4-methoxyacetophenone (1 equivalent) and anhydrous ethyl acetate (2-3 equivalents) dropwise from the dropping funnel at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (around 110 °C for toluene) and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water.
-
Acidify the aqueous mixture to a pH of ~5-6 with a 10% hydrochloric acid solution. A solid precipitate of the product should form.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Visualizing the Synthesis
Reaction Mechanism
Caption: The reaction mechanism of the Claisen condensation for the synthesis of this compound.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Claisen condensation. Retrieved from [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]
-
Al-Zoubi, R. M., & Al-Mughaid, H. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(7), 1585. [Link]
-
Crossman, A. S., Larson, A. T., Shi, J. X., Krajewski, S. M., & Akturk, E. S. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. The Journal of Organic Chemistry, 84(10), 6334–6341. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. Retrieved from [Link]
Sources
Stability issues of 1-(4-Methoxyphenyl)butane-1,3-dione in solution
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-(4-Methoxyphenyl)butane-1,3-dione. Its purpose is to provide in-depth insights and practical solutions to the stability challenges commonly encountered when handling this compound in solution. We will explore the underlying chemical principles governing its behavior and offer validated protocols to ensure the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions - The Chemical Foundation of Stability
This section addresses fundamental questions about the properties of this compound that are critical for understanding its stability.
Q1: What is this compound and what is its primary chemical feature?
This compound, also known as 4-Methoxybenzoylacetone (CAS 4023-80-7), is a β-diketone.[][2][3] This class of compounds is characterized by two carbonyl groups separated by a single methylene carbon. The most significant chemical feature of β-diketones is their existence as a dynamic equilibrium of two tautomeric forms: a diketo form and a keto-enol form.[4][5] This equilibrium is the root cause of many of the stability and handling challenges associated with this molecule.
Q2: Can you explain the keto-enol tautomerism of this compound?
Tautomers are structural isomers of a compound that can readily interconvert. For this compound, the acidic protons on the central carbon (the α-carbon) can relocate to one of the carbonyl oxygens, forming an enol. This process is not a simple resonance; it is a chemical equilibrium between two distinct molecular species.[6] The enol form is stabilized by the formation of a strong intramolecular hydrogen bond and an extended system of conjugated double bonds.[7][8]
Caption: Keto-enol tautomerism of this compound.
Q3: Which tautomer is dominant in my solvent?
The position of the keto-enol equilibrium is highly dependent on the solvent.[6][9] This is a critical consideration when preparing solutions for experiments.
-
In Non-Polar Solvents (e.g., Chloroform, Dichloromethane, Cyclohexane): The enol form is typically dominant. The intramolecular hydrogen bond of the enol tautomer is highly stable in these environments where solvent-solute hydrogen bonding is minimal.[4]
-
In Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): Both forms may be present in significant amounts, and the exact ratio can be sensitive to the specific solvent.[6]
-
In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The diketo form is generally favored.[4] These solvents can disrupt the intramolecular hydrogen bond of the enol by forming their own intermolecular hydrogen bonds with the carbonyl groups of the diketo tautomer.
| Solvent Type | Predominant Tautomer | Rationale |
| Non-Polar (e.g., CDCl₃) | Enol | Intramolecular H-bonding is highly favorable.[4] |
| Polar Protic (e.g., Water) | Diketo | Solvent disrupts intramolecular H-bond via intermolecular H-bonding.[4] |
| Polar Aprotic (e.g., DMSO) | Mixture | Equilibrium is sensitive; both forms can be present.[6] |
Q4: What are the primary factors that cause degradation of this compound in solution?
Beyond the tautomeric equilibrium, several factors can lead to the chemical degradation of the compound:
-
pH: The solution's pH is a critical stability parameter.[10] In basic conditions (high pH), the compound can be deprotonated to form an enolate anion. This anion is a strong nucleophile but can also be susceptible to oxidative and other degradation pathways. In strongly acidic or basic conditions, β-diketones can undergo C-C bond cleavage via hydrolysis.[11]
-
Presence of Nucleophiles: The carbonyl carbons are electrophilic and can be attacked by nucleophiles, especially under basic conditions. This can lead to cleavage of the molecule.
-
Oxidation: The enol or enolate form can be susceptible to oxidation, particularly in the presence of dissolved oxygen or metal ions which can catalyze oxidative cleavage.[11]
-
Light Exposure (Photodegradation): Similar to other diketones like avobenzone, exposure to UV light can induce photochemical reactions, leading to isomerization or degradation.[5]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways. Recommended storage is typically at 2-8°C.[12]
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during experimental work.
Q1: My stock solution in DMSO/Acetonitrile has turned yellow and/or hazy. What is happening?
Potential Cause: This often indicates chemical degradation or precipitation. While this compound is a pale-yellow solid, the formation of a more intense color or turbidity suggests the formation of new chemical species. The enolate, which can form more readily in aprotic polar solvents, can be more reactive and prone to air oxidation, leading to colored byproducts.
Troubleshooting Workflow:
Caption: Decision workflow for investigating solution instability.
Preventative Actions:
-
Store Properly: Store stock solutions at 2-8°C or frozen at -20°C in tightly sealed vials with minimal headspace to reduce air exposure. Protect from light using amber vials.
-
Use Fresh: Prepare stock solutions fresh, especially for sensitive assays. Avoid using stocks that are more than 1-2 weeks old unless stability has been explicitly verified.
-
Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing.
Q2: I'm seeing multiple or shifting peaks for my compound in my HPLC analysis. Is this normal?
Potential Cause: This is a classic manifestation of keto-enol tautomerism on an HPLC timescale. If the interconversion between tautomers is slow relative to the chromatography run time, you may see two distinct peaks for the same compound. More commonly, on-column conditions (mobile phase, temperature) can shift the equilibrium, leading to broad or distorted peaks.
Diagnostic Steps:
-
Check the Mobile Phase: The polarity and pH of your mobile phase can influence the tautomeric equilibrium. A buffered, aqueous-organic mobile phase is common for analyzing this compound.[13]
-
Vary the Temperature: Lowering the column temperature may slow the interconversion enough to resolve two sharp peaks or, conversely, raising it may speed it up enough to coalesce them into a single sharp peak.
-
Inject in a Non-Polar Solvent: If you inject a sample dissolved in a non-polar solvent (where the enol form dominates), you may see a different peak shape or retention time than if you inject it from a polar solvent (where the keto form is more prevalent).
Solution: The goal is to find analytical conditions where the compound elutes as a single, sharp, reproducible peak.
-
Standardize Diluent: Always use the same solvent, preferably the initial mobile phase composition, to dilute your samples and standards.
-
Optimize pH: Add a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase.[13] This can help to suppress the formation of the enolate and "lock" the compound into a single predominant form on the column, resulting in sharper peaks.
Q3: My bioassay results are inconsistent. Could instability in the aqueous assay buffer be the problem?
Absolutely. This is a very common issue. When a stock solution (e.g., in DMSO) is diluted into an aqueous assay buffer (pH ~7.4), several destabilizing events can occur:
-
Tautomeric Shift: The compound will shift towards the less stable, but more water-soluble, diketo form.[4]
-
Hydrolysis: Aqueous buffers, especially at physiological pH and temperature (37°C), can promote hydrolysis, leading to C-C bond cleavage over the course of a multi-hour incubation.[10][11]
-
Precipitation: The compound may have low aqueous solubility, causing it to precipitate out of the assay medium, thereby reducing the effective concentration.
Validation Protocol:
-
Incubate and Analyze: Prepare your final assay concentration of the compound in the assay buffer.
-
Incubate this solution under the exact same conditions as your assay (e.g., 37°C for 4 hours).
-
At various time points (e.g., 0, 1, 2, 4 hours), take an aliquot and immediately analyze it by HPLC (as described in Protocol 3.2 below).
-
Assess Results: Plot the peak area of the parent compound versus time. A significant decrease (>10%) in the parent peak area over the assay duration confirms that instability is a critical factor affecting your results.
Section 3: Standard Operating Protocols
Protocol 3.1: Recommended Preparation and Storage of Stock Solutions
This protocol is designed to maximize the short-term stability of your primary stock solutions.
-
Weighing: Tare a tared, sterile amber glass vial. Weigh the desired amount of this compound powder directly into the vial.
-
Solvent Addition: Add high-purity, anhydrous solvent (e.g., DMSO, Acetonitrile) to achieve the target concentration (typically 10-50 mM).
-
Dissolution: Vortex thoroughly until all solid is completely dissolved. Gentle warming (<30°C) may be used if necessary, but avoid high heat.
-
Inert Gas Purge (Optional but Recommended): Gently flush the headspace of the vial with an inert gas (Argon or Nitrogen) for 15-30 seconds to displace oxygen.
-
Sealing and Labeling: Immediately cap the vial tightly with a PTFE-lined cap. Label clearly with compound name, concentration, solvent, date, and your initials.
-
Storage: Store at 2-8°C for short-term use (<1 week) or at -20°C for long-term storage. Protect from light at all times. Before use, allow frozen stocks to thaw completely and vortex gently to ensure homogeneity.
Protocol 3.2: HPLC Method for Assessing Purity and Stability
This method provides a baseline for monitoring the integrity of the compound in your solutions.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the compound's UV maxima (approx. 340 nm for the enol form), or use a photodiode array (PDA) detector.
-
Injection Volume: 10 µL.
Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Dilute your sample to an appropriate concentration (~10-50 µg/mL) using a 50:50 mixture of Mobile Phase A and B.
-
Inject the sample and record the chromatogram. The parent compound should appear as a single major peak. Any other significant peaks may be impurities or degradants.
Protocol 3.3: Forced Degradation Study Workflow
This study helps proactively identify potential degradation products and sensitive conditions.
-
Prepare Solutions: Prepare four separate solutions of the compound (~100 µg/mL) in a relevant solvent (e.g., 50:50 Acetonitrile:Water).
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative: Add 3% H₂O₂. Keep at room temperature for 4 hours.
-
Photolytic: Expose to a UV light source (e.g., 254/365 nm) for 24 hours.
-
Control: Keep one solution at room temperature, protected from light.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC-UV/MS.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. New peaks represent degradation products. The mass spectrometry data will be crucial for proposing structures for these degradants. This information can help you identify which conditions to avoid in your experiments.
References
-
SIELC Technologies. (2018). This compound. Available at: [Link]
-
Batisse, C., et al. (n.d.). Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage. National Institutes of Health (NIH). Available at: [Link]
-
Hansen, P. E., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. Available at: [Link]
-
Stankovic, I., et al. (2012). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2023). How to explain the acidity difference between these β-diketones?. Available at: [Link]
-
Antonov, L., et al. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI. Available at: [Link]
-
Eurofins. (2025). Analytical Method Summaries. Available at: [Link]
-
Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. Available at: [Link]
-
Wang, Q., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. Available at: [Link]
-
Molbase. (n.d.). This compound | CAS No.4023-80-7 Synthetic Routes. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Hansen, P. E., et al. (2021). (PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate. Available at: [Link]
-
Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
-
ResearchGate. (2009). Catalysis of the deprotonation of β-diketones during formation of the 1:1 metal complexes. Available at: [Link]
-
Al-Awadi, N., et al. (2021). Recent Developments in the Synthesis of β-Diketones. National Institutes of Health (NIH). Available at: [Link]
- Google Patents. (2011). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
-
Jones, R. D. G. (1976). Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. Royal Society of Chemistry. Available at: [Link]
-
Engberts, J. B. F. N., et al. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Royal Society of Chemistry. Available at: [Link]
-
Al-Zier, B., et al. (2021). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Butane, 1-methoxy- (CAS 628-28-4). Available at: [Link]
Sources
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- 8. Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 13. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)butane-1,3-dione
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, scientifically grounded advice to overcome common challenges and optimize your experimental outcomes.
I. Synthesis Overview: The Claisen Condensation
The synthesis of this compound is most commonly achieved via a Claisen condensation reaction.[1][2][3] This carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this specific synthesis, ethyl acetate reacts with 4'-methoxyacetophenone. The reaction is typically carried out using a strong base such as sodium ethoxide or sodium hydride to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 4'-methoxyacetophenone. The subsequent loss of an ethoxide group yields the desired β-diketone.
Reaction Scheme:
-
Reactants: 4'-Methoxyacetophenone and Ethyl Acetate
-
Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Product: this compound
While the Claisen condensation is a powerful tool, it is not without its challenges. Several side reactions can occur, leading to reduced yields and the formation of impurities that can complicate purification. This guide will address these potential pitfalls and provide strategies to mitigate them.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
FAQ 1: Low or No Product Yield
Question: I am getting a very low yield of my desired product, this compound. What are the potential causes and how can I improve it?
Answer: Low yields are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
1. Base Integrity and Stoichiometry:
-
Expertise & Experience: The Claisen condensation requires a stoichiometric amount of a strong, non-nucleophilic base.[2] The base must be strong enough to deprotonate the α-hydrogen of the ester, but it should not interfere with the reaction through nucleophilic attack on the carbonyl carbon.[2]
-
Causality: Sodium ethoxide and sodium hydride are common choices. If using sodium ethoxide, ensure it is freshly prepared or has been stored under anhydrous conditions. Moisture will quench the base, rendering it ineffective. Similarly, sodium hydride is highly reactive with water. A full equivalent of the base is necessary because the final β-diketone product is acidic and will be deprotonated by the base, driving the reaction to completion.[4]
-
Troubleshooting Protocol:
-
Verify Base Quality: Use freshly opened or properly stored sodium hydride. If preparing sodium ethoxide, ensure the ethanol is anhydrous and the sodium metal is clean.
-
Ensure Stoichiometry: Use at least one full equivalent of the base relative to the limiting reagent (typically 4'-methoxyacetophenone).
-
2. Reaction Conditions:
-
Expertise & Experience: Temperature control is critical. The initial enolate formation is typically performed at a low temperature to control the reaction rate and minimize side reactions.
-
Causality: Exothermic reactions can lead to unwanted side products if the temperature is not controlled. After the initial addition, the reaction may require heating to proceed to completion.
-
Troubleshooting Protocol:
-
Initial Cooling: Add the base to the ester at 0°C to control the initial exotherm.
-
Controlled Addition: Add the 4'-methoxyacetophenone solution slowly to the enolate solution while maintaining the low temperature.
-
Warming and Reflux: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux to drive the reaction to completion.
-
3. Purity of Reagents and Solvents:
-
Expertise & Experience: The presence of water or other protic impurities in your reagents or solvents can significantly impact the reaction.
-
Causality: Water will react with the strong base and the enolate intermediate, quenching the reaction. Alcohols other than ethanol (if using sodium ethoxide) can lead to transesterification of the ethyl acetate, forming a mixture of products.[5][6]
-
Troubleshooting Protocol:
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., THF, diethyl ether).
-
Pure Reagents: Ensure your 4'-methoxyacetophenone and ethyl acetate are pure and dry.
-
FAQ 2: Presence of a Major Side Product - Self-Condensation of Ethyl Acetate
Question: My NMR analysis shows a significant amount of ethyl acetoacetate in my crude product. What is this, and how can I prevent its formation?
Answer: The presence of ethyl acetoacetate indicates that a self-condensation of ethyl acetate is occurring as a significant side reaction.[7][8][9][10]
Mechanism of Self-Condensation:
The enolate of ethyl acetate, instead of reacting with the intended electrophile (4'-methoxyacetophenone), can react with another molecule of ethyl acetate. This leads to the formation of ethyl acetoacetate.
Diagram: Self-Condensation of Ethyl Acetate
Caption: Self-condensation of ethyl acetate.
Troubleshooting Protocol:
-
Control Stoichiometry and Addition Order:
-
Expertise & Experience: The relative concentrations of the reactants can influence the reaction pathway.
-
Causality: By slowly adding the ethyl acetate to a mixture of the base and 4'-methoxyacetophenone, the concentration of the ethyl acetate enolate is kept low at any given time, favoring the reaction with the more electrophilic 4'-methoxyacetophenone.
-
Revised Protocol:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add the 4'-methoxyacetophenone to this solution.
-
Slowly add the ethyl acetate dropwise to the reaction mixture.
-
-
-
Use a Non-enolizable Ester:
-
Expertise & Experience: While not directly applicable to this specific synthesis, in mixed Claisen condensations, using an ester without α-hydrogens as the electrophile can prevent self-condensation.
-
FAQ 3: Product Decomposition During Workup or Purification
Question: I seem to be losing my product during the aqueous workup or column chromatography. Why is this happening?
Answer: β-diketones can be susceptible to hydrolysis, especially under acidic or basic conditions.[11][12]
Mechanism of Hydrolysis:
Under basic conditions, hydroxide can attack one of the carbonyl carbons, leading to a retro-Claisen type reaction that cleaves the C-C bond, resulting in the formation of a carboxylate and a ketone.
Diagram: Hydrolysis of β-Diketone
Sources
- 1. ijpras.com [ijpras.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. m.youtube.com [m.youtube.com]
- 8. collegedunia.com [collegedunia.com]
- 9. Self condensation of two moles of ethyl acetate in the presence of sodium ethoxide yields :- [tardigrade.in]
- 10. Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields [infinitylearn.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(4-Methoxyphenyl)butane-1,3-dione
Welcome to the dedicated technical support guide for the purification of 1-(4-Methoxyphenyl)butane-1,3-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in its highest purity for downstream applications. Crude products from synthesis, particularly from Claisen condensation reactions, often contain a mixture of unreacted starting materials, side-products, and other contaminants that can interfere with subsequent steps.[1][2]
This guide provides a series of troubleshooting questions and detailed protocols to help you diagnose purity issues and select the most effective purification strategy.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses common initial queries regarding the purity and handling of crude this compound.
Q1: What are the physical properties of pure this compound?
A1: Knowing the target properties is the first step in assessing purity. The pure compound is typically a solid at room temperature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [3] |
| Molecular Weight | 192.21 g/mol | [3][4] |
| Appearance | Crystalline Solid | [5] |
| Melting Point | ~54 °C | [5] |
| Boiling Point | 143-146 °C | [5] |
A significantly depressed and broad melting range is a primary indicator of impurities.
Q2: How can I perform a quick preliminary purity check on my crude sample?
A2: Thin-Layer Chromatography (TLC) is the most effective initial assessment. Spot your crude material on a silica gel plate and elute with a solvent system of moderate polarity, such as 3:1 Hexanes:Ethyl Acetate. Pure this compound should appear as a single spot. The presence of multiple spots indicates impurities. The relative Rf values will give you an idea of the polarity of the impurities, which is crucial for selecting a purification method.
Q3: My synthesis was a Claisen condensation. What are the most probable impurities in my crude product?
A3: The Claisen condensation is a robust method for synthesizing β-diketones, but it is prone to specific impurities.[1][6] You should anticipate:
-
Unreacted Starting Materials: Typically an ester (e.g., ethyl acetate) and a ketone (e.g., 4-methoxyacetophenone).
-
Base Catalyst: Residual base such as sodium ethoxide or sodium hydride.
-
Self-Condensation Products: If using a ketone with multiple α-hydrogens, aldol condensation products can form.[6]
-
Hydrolyzed Starting Materials: For instance, the ester starting material can be hydrolyzed to a carboxylic acid and an alcohol.
Part 2: Troubleshooting Guide for Common Purification Issues
This section is formatted to help you diagnose a specific issue with your crude product and identify the appropriate purification path.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Crude product is a dark-colored oil or goo. | High concentration of impurities, residual solvent, or by-products that inhibit crystallization. | Primary: Flash Column Chromatography. Secondary: Acid-Base Extraction to remove acidic/basic impurities first. |
| The melting point is broad and significantly below 54 °C. | Presence of various impurities disrupting the crystal lattice. | Primary: Recrystallization. If a suitable single solvent is not found, consider a dual-solvent system. |
| TLC shows a major product spot and a non-polar spot (high Rf). | Likely unreacted ketone starting material or other non-polar by-products. | Primary: Flash Column Chromatography. Secondary: Recrystallization from a non-polar solvent system might work if the impurity is minor. |
| TLC shows a baseline spot that does not move from the origin. | Highly polar impurities, such as residual inorganic base or carboxylate salts. | Primary: Acid-Base Extraction. This is highly effective for removing ionic or highly acidic/basic impurities.[7] |
| The final product has a persistent acidic or basic character. | Trapped catalyst or acidic by-products (e.g., carboxylic acids from ester hydrolysis). | Primary: A liquid-liquid workup using Acid-Base Extraction principles is the most direct solution.[8] |
Part 3: Detailed Purification Protocols
Decision Workflow for Purification
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on initial analysis.
Caption: Decision workflow for selecting the optimal purification method.
Protocol 1: Purification by Recrystallization
Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. It is most effective when dealing with a mostly pure solid contaminated with minor impurities.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. Based on the polarity of the target molecule, good starting points are isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the flask to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by melting point analysis and TLC.
Protocol 2: Purification by Acid-Base Extraction
Principle: 1,3-dicarbonyl compounds are notably acidic due to the stabilization of the resulting enolate anion. This allows for their separation from neutral organic impurities.[9] The compound can be deprotonated by a base to form a water-soluble salt, which moves to the aqueous phase. After separating the layers, the aqueous layer is re-acidified to precipitate the pure product.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate. Transfer this solution to a separatory funnel.
-
Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated diketone will be in the lower aqueous layer as its sodium salt. Drain the aqueous layer into a clean flask.
-
Wash (Optional): To ensure all neutral impurities are removed, you can wash the organic layer with another portion of the base solution and combine the aqueous layers.
-
Re-acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (test with pH paper, target pH ≈ 2). The pure this compound will precipitate out as a solid.
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
Protocol 3: Purification by Flash Column Chromatography
Principle: This is a powerful and widely applicable technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[10][11] It is ideal for separating complex mixtures or purifying oils.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives the product an Rf value of approximately 0.3-0.4. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the least polar solvent of your mobile phase (e.g., hexanes). Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Deepika, P., Sabharwal, K. N., Sivaraman, N., Srinivasan, T. G., & Rao, P. R. V. (2010). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Journal of Liquid Chromatography & Related Technologies, 33(1), 97–108. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77640, this compound. [Link]
-
Taylor & Francis Online. (2010). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. [Link]
-
Beaudry, C. M., et al. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Organic Letters, 13(22), 6014-6017. [Link]
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SIELC Technologies. (2018). This compound. [Link]
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Wikipedia. (n.d.). Acid–base extraction. [Link]
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University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
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Westin, J. (n.d.). Column Chromatography. Jack Westin. [Link]
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Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
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Chemistry LibreTexts. (n.d.). Acid base extraction flow chart. [Link]
-
Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. [Link]
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Ranu, B. C., & Dutta, P. (2019). Recent Developments in the Synthesis of β-Diketones. Molecules, 24(10), 1954. [Link]
-
Química Orgánica.org. (n.d.). Disconnections of 1,3- Dioxygenated Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of 1,3-Diketones. [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]
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Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. [Link]
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Chemistry LibreTexts. (2021). 23.8: Mixed Claisen Condensations. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Metal Complexation
Welcome to the Technical Support Center for Metal Complexation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the synthesis and optimization of metal complexes. Our goal is to equip you with the scientific rationale and practical steps to achieve your desired reaction outcomes with confidence.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your metal complexation experiments, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Yield of the Desired Metal Complex
A common frustration in synthetic chemistry is the failure to obtain the desired product in a reasonable yield. This can stem from a variety of factors, from suboptimal reaction conditions to the inherent instability of the reactants or products.
Potential Causes and Solutions:
-
Suboptimal Ligand-to-Metal Stoichiometry: The molar ratio of your ligand to the metal salt is a critical parameter. While a 1:1 or 1:2 metal-to-ligand ratio is often a good starting point, the optimal ratio can vary.[1] An incorrect ratio can lead to the formation of undesired species or incomplete conversion of the limiting reagent.
-
Actionable Step: Perform a titration experiment, such as a UV-Vis or NMR titration, to determine the optimal binding ratio. This involves adding incremental amounts of the ligand to a solution of the metal salt and monitoring the spectroscopic changes.
-
-
Inappropriate Solvent Choice: The solvent does more than just dissolve the reactants; it can influence reaction rates, equilibria, and even the stability of the final complex.[2][3][4] A coordinating solvent might compete with your ligand for the metal center, leading to a lower yield.[1][5][6]
-
Actionable Step: If using a coordinating solvent (e.g., water, ethanol, DMSO), consider switching to a non-coordinating solvent (e.g., dichloromethane, chloroform, hexane) if your reactants are sufficiently soluble.[1] Conversely, if solubility is an issue, a coordinating solvent may be necessary, but be aware of its potential to interfere.[1]
-
-
Incorrect pH of the Reaction Medium: The pH of the solution can dramatically affect the outcome of a complexation reaction, especially in aqueous media.[7][8] It can alter the protonation state of the ligand, making it a better or worse donor, and can also lead to the precipitation of metal hydroxides.[1][9][10]
-
Actionable Step: Conduct a pH optimization study. Set up a series of small-scale reactions at different pH values and analyze the product formation. This will help you identify the optimal pH range for your specific system.
-
-
Reaction Has Not Reached Equilibrium: Complexation reactions can sometimes be slow.
-
Decomposition of Reactants or Products: The chosen temperature or pH might be causing your starting materials or the newly formed complex to degrade.[1]
-
Actionable Step: Assess the stability of your ligand and metal salt under the reaction conditions. If decomposition is suspected, consider running the reaction at a lower temperature or in a buffered solution to maintain a stable pH. The thermal stability of the final complex can be assessed using techniques like thermogravimetric analysis (TGA).[12][13][14]
-
Issue 2: The Product Is Precipitating Uncontrollably from the Solution
Unexpected precipitation can be a sign of several underlying issues, from simple solubility problems to the formation of unintended polymeric species.
Potential Causes and Solutions:
-
Low Solubility of the Complex: The newly formed metal complex may simply be insoluble in the chosen solvent.
-
Actionable Step: Try a different solvent or a solvent mixture. You can also consider modifying the ligand to include solubilizing groups.
-
-
pH-Induced Precipitation: As mentioned, pH can significantly impact the solubility of both the metal ions (formation of hydroxides) and the complex itself.[6][7][10]
-
Actionable Step: Carefully control the pH of your reaction mixture using buffers. Determine the pH range in which your complex is most soluble.
-
-
Formation of Insoluble Polynuclear Species: Some ligands, particularly multidentate ones, can bridge multiple metal centers, leading to the formation of insoluble coordination polymers.[6]
-
Actionable Step: Adjust the reaction conditions to favor the formation of mononuclear species. This can sometimes be achieved by using a higher ligand-to-metal ratio or by changing the solvent.
-
Issue 3: The Reaction Solution Has an Unexpected Color
A change in color is often a good indication that a complexation reaction is occurring. However, if the color is not what you anticipated based on literature or previous experiments, it could signify a few things.
Potential Causes and Solutions:
-
Formation of an Unintended Complex: You might be forming a complex with a different stoichiometry or coordination geometry than expected.
-
Actionable Step: Re-evaluate your reaction conditions, particularly the ligand-to-metal ratio. Use spectroscopic techniques like UV-Vis to study the species in solution.
-
-
Change in the Metal's Oxidation State: The reaction conditions may have caused the metal ion to be oxidized or reduced.
-
Actionable Step: Use techniques like cyclic voltammetry or X-ray photoelectron spectroscopy (XPS) to determine the oxidation state of the metal in your product. If an unwanted redox reaction is occurring, you may need to perform the reaction under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of metal complexation reactions.
Q1: How do I select the optimal solvent for my complexation reaction?
A1: The ideal solvent should dissolve both your metal salt and ligand.[1] The solvent's coordinating ability is a key factor.[1][5]
-
Non-coordinating solvents (e.g., hexane, toluene, dichloromethane) are a good first choice as they are less likely to compete with your ligand for the metal's coordination sites.[1]
-
Coordinating solvents (e.g., water, methanol, acetonitrile, DMF, DMSO) may be necessary for polar reactants.[1] However, be mindful that they can coordinate to the metal and may need to be displaced by your ligand.[5][15] The stability of a complex can vary significantly with the solvent due to differences in solvation of the reactants and products.[4]
Q2: What is the "chelate effect" and how can I use it to my advantage?
A2: The chelate effect refers to the enhanced stability of a metal complex containing a polydentate ligand (a ligand that binds to the metal through multiple donor atoms) compared to a similar complex with monodentate ligands.[16] The formation of one or more rings upon chelation is entropically favorable.[16][17] To take advantage of this, choose ligands with multiple binding sites that can form stable five- or six-membered rings with the metal center.[18]
Q3: My complex is air-sensitive. What precautions should I take?
A3: Many metal complexes, particularly those with metals in low oxidation states or with coordinatively unsaturated sites, are sensitive to air and moisture.[19] To handle these compounds, you will need to use air-free techniques.[19]
-
Schlenk Lines: These are vacuum/inert gas manifold systems that allow you to perform reactions in glassware under an inert atmosphere (usually argon or nitrogen).[20][21][22] This is ideal for synthesis and manipulation of air-sensitive compounds.[22]
-
Gloveboxes: A glovebox provides a sealed environment with a continuously purified inert atmosphere.[19][21] This allows for the use of standard laboratory equipment for manipulations that are difficult to perform on a Schlenk line.[19]
-
Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.
Q4: Which analytical techniques are best for characterizing my new metal complex?
A4: A combination of techniques is usually necessary for full characterization.
| Analytical Technique | Information Provided |
| NMR Spectroscopy | Provides detailed information about the structure and bonding of the ligand in the complex.[12][13] It's a non-destructive technique that is very useful for air-sensitive compounds.[22] |
| UV-Vis Spectroscopy | Useful for monitoring the formation of the complex in solution and for determining its electronic properties. It's often used in speciation studies to see how the complex behaves at different pH values.[9][23] |
| Infrared (IR) Spectroscopy | Helps to identify the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the ligand's functional groups.[12] |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the complex, confirming its molecular weight. |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex in the solid state.[12][13] |
| Elemental Analysis | Determines the elemental composition of the complex, which can be used to confirm its empirical formula.[12] |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the complex and can provide information about the loss of solvent molecules.[12][13][14] |
Q5: How does temperature affect the stability of my metal complex?
A5: Temperature has a significant impact on both the kinetic and thermodynamic stability of a complex.[11]
-
Kinetics: Higher temperatures generally increase the rate of complex formation by providing more kinetic energy for the reactants to overcome the activation energy barrier.[11]
-
Thermodynamics: The stability of a complex is related to the Gibbs free energy of formation (ΔG = ΔH - TΔS).[24] For exothermic reactions (negative ΔH), increasing the temperature can decrease the stability constant (K) and shift the equilibrium towards the reactants.[24] The thermodynamic parameters (ΔG°, ΔH°, and ΔS°) can be determined by measuring the stability constant at different temperatures.[24]
Experimental Protocols & Workflows
Workflow for Optimizing Metal Complexation
Caption: A general workflow for the synthesis and optimization of metal complexes.
Protocol: Determining Optimal Ligand-to-Metal Ratio via UV-Vis Titration
-
Prepare a stock solution of the metal salt of a known concentration in a suitable, non-absorbing solvent.
-
Prepare a stock solution of the ligand at a significantly higher concentration (e.g., 10-20 times) in the same solvent.
-
Place a known volume of the metal salt solution in a cuvette and record its UV-Vis spectrum. This will be your blank.
-
Add a small, precise aliquot of the ligand stock solution to the cuvette.
-
Mix thoroughly and allow the solution to equilibrate.
-
Record the UV-Vis spectrum.
-
Repeat steps 4-6 until no further significant changes in the spectrum are observed.
-
Plot the change in absorbance at a specific wavelength (where the complex absorbs) against the molar ratio of ligand to metal. The point at which the slope of the curve changes indicates the stoichiometry of the complex.
The Influence of pH on Complex Formation
Caption: The effect of pH on ligand protonation and metal availability for complexation.
References
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- Effect of pH and Metal Ions on Protein–Metal Complexation Modeled by Fluorescence Quenching.
- Dash, A. C., Nanda, R. K., & Aditya, S. SOLVENT EFFECTS ON THE REACTIONS OF COORDINATION COMPLEXES.
- Effect of pH on the complexation parameters for organic matter dissolved in river w
- Factors Affecting Stability of Complexes. Solubility of Things.
- Kalshetty, B. M., et al. "Temperature Effect On Stability Constants of Metal Complexes in 50% (v/v)
- Fiveable. Solvent effects Definition - Inorganic Chemistry I Key Term.
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- Solvent effect on complexation reactions.
- Air Free Techniques | Handling Air-Sensitive M
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Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
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- The effect of coordinated solvent molecules on metal coordination environments in single-crystal-to-single-crystal transform
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- Stability constants of complexes. Wikipedia.
- Effects of pH on Metals Precipitation and Sorption: Field Bioremediation and Geochemical Modeling Approaches. Auburn University.
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- Comparison of Analytical Techniques in the Characteriz
- Chemical Analysis of Metals. IMR Test Labs.
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- View of “Correlation Between Thermal Stability AND Kinetic Parameters OF Metal Complexes”.
- Optimized structures of five complexes with 1 : 1 metal-to-ligand....
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- Preparation, Analysis, and Characterization of Some Transition Metal Complexes—A Holistic Approach.
- Complexation Reactions and Metal Ion Speciation.
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- Complexation Equilibria: Factors Influencing Stability of Complexes. JoVE.
- Application of Metal Coordination Chemistry to Explore and Manipul
- DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. MDPI.
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Preventing degradation of 1-(4-Methoxyphenyl)butane-1,3-dione during storage
Welcome to the technical support center for 1-(4-Methoxyphenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, we address common questions and troubleshooting scenarios to support the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Based on information from multiple chemical suppliers, the recommended storage condition for this compound is 2-8°C in a dry, tightly sealed container [1][2][3]. This minimizes exposure to moisture and atmospheric oxygen, both of which can contribute to degradation.
Q2: I've noticed a change in the color/consistency of my stored this compound. What could be the cause?
A physical change in the compound, such as discoloration or clumping, is a strong indicator of degradation. This could be due to improper storage conditions, such as exposure to light, moisture, or elevated temperatures over time. It is crucial to re-evaluate your storage protocol and consider re-qualifying the material before use.
Q3: Is this compound sensitive to light?
Yes, as an aromatic ketone, this compound is potentially susceptible to photodegradation. Structurally similar compounds, like avobenzone, are known to degrade upon exposure to UV radiation[4][5][6]. Therefore, it is best practice to store the compound in an amber vial or in a light-proof container to minimize exposure to light.
Q4: How does pH affect the stability of this compound in solution?
Beta-dicarbonyl compounds are susceptible to hydrolysis, particularly under alkaline conditions. A study on the structurally similar compound avobenzone showed that its degradation is catalyzed by hydroxide ions[7]. Therefore, it is critical to control the pH of solutions containing this compound, especially for long-term studies. Acidic or neutral pH conditions are generally preferred to minimize hydrolytic degradation.
Q5: What are the likely degradation products of this compound?
-
Hydrolytic Cleavage: Under aqueous conditions, especially at higher pH, the dicarbonyl moiety can undergo cleavage. Based on the hydrolysis of similar beta-diketones, the likely products would be 4-methoxybenzoic acid and acetone .
-
Photodegradation: Exposure to UV light could lead to the formation of various photoproducts through complex radical pathways, similar to other aromatic ketones[5].
Troubleshooting Guides
Scenario 1: Unexpected Results or Loss of Potency in Assays
Problem: You are observing lower than expected activity or inconsistent results in your experiments using a previously opened batch of this compound.
Possible Cause: The compound may have degraded during storage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected assay results.
Step-by-Step Guide:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C, in a desiccated environment, and protected from light.
-
Analytical Purity Check: Perform a purity analysis using a suitable technique like High-Performance Liquid Chromatography (HPLC). A generic reverse-phase HPLC method can be a good starting point[8][9].
-
Compare to a Standard: If possible, compare the analytical profile of your stored sample to a freshly opened, certified standard. Look for the appearance of new peaks or a decrease in the main peak area.
-
Decision Point:
-
If significant degradation is confirmed, the batch should be discarded.
-
If the purity is within specification, the issue likely lies within your experimental setup.
-
Scenario 2: Setting Up a Stability-Indicating Method
Problem: You need to develop a reliable analytical method to monitor the stability of this compound in your formulation or during a long-term study.
Approach: Develop a stability-indicating HPLC method through forced degradation studies.
Forced Degradation Protocol:
This protocol is designed to intentionally degrade the sample to generate potential degradation products, which is essential for developing a robust stability-indicating analytical method[10][11][12][13].
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 4-8 hours at room temp. |
| Oxidation | 3% H₂O₂ | 24 hours at room temp. |
| Thermal | 80°C (dry heat) | 48 hours |
| Photolytic | UV light (254 nm) & visible light | 24 hours |
Experimental Workflow for Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Detailed Steps:
-
Execute Forced Degradation: Subject solutions of this compound to the conditions outlined in Table 1. Aim for 5-20% degradation of the parent compound.
-
Initial Analysis: Analyze the stressed samples using a broad-gradient reverse-phase HPLC method with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to obtain mass information on the parent compound and any new peaks.
-
Method Optimization: Adjust chromatographic parameters (e.g., mobile phase composition, gradient slope, column chemistry) to achieve baseline separation between the parent peak and all degradation product peaks.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Anticipated Degradation Pathways:
The following diagram illustrates the most probable degradation pathways for this compound based on the chemistry of related beta-dicarbonyl compounds.
Caption: Postulated degradation pathways for this compound.
References
-
SIELC Technologies. (2018). This compound. Available from: [Link]
- Griesser, U. J. (2016). The Importance of Preformulation in Pharmaceutical Development. In Pharmaceutical Formulation Development of Peptides and Proteins (pp. 53-93). Royal Society of Chemistry.
-
MFCI CO.,LTD. (2025). Scientific Advances in Avobenzone Photostability: Mechanisms and Efficacy. Available from: [Link]
-
Taylor & Francis. Avobenzone – Knowledge and References. Available from: [Link]
- Afonso, S., Horita, K., Sousa e Silva, J. P., Almeida, I. F., Amaral, M. H., Lobão, P. A., ... & Sousa Lobo, J. M. (2014). Photodegradation of Avobenzone: Stabilization Effect of Antioxidants. Journal of Photochemistry and Photobiology B: Biology, 140, 36-40.
- Prilepsky, J. E., & Goulet, P. J. (2014). NMR Spectroscopy in Pharmaceutical Analysis. In Separation Science and Technology (Vol. 11, pp. 315-351). Academic Press.
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MDPI. β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Available from: [Link]
- Marin, M., Lhiaubet-Vallet, V., Paris, C., Yamaji, M., & Miranda, M. A. (2011). Photochemical and photophysical properties of dibenzoylmethane derivatives within protein. Photochemical & Photobiological Sciences, 10(9), 1474-1479.
- Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7035.
- Mbah, C. J. (2007). Degradation kinetics of butylmethoxydibenzoylmethane (avobenzone) in aqueous solution. Pharmazie, 62(10), 747-749.
- Holt, E. L., Rodrigues, N. D. N., Cebrián, J., & Stavros, V. G. (2021). Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. Physical Chemistry Chemical Physics, 23(42), 24491-24499.
-
ResearchGate. MS of (a) a-methoxyacetophenone and (b) a-benzyloxy acetophenones. Available from: [Link]
- Li, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules, 26(20), 6147.
-
Scholars Research Library. (2012). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Available from: [Link]
-
SciELO. (2017). Development and validation of stability indicating liquid chromatographic (RP-HPLC) method for estimation of ubidecarenone in bulk. Available from: [Link]
-
MDPI. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Available from: [Link]
-
NIH. (2020). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Available from: [Link]
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Wikipedia. Dibenzoylmethane. Available from: [Link]
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PubMed. (2007). LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. Available from: [Link]
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LCGC International. (2021). Development and Validation of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]
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PubChem. Dibenzoylmethane. Available from: [Link]
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ResearchGate. Asymmetric hydrosilylation of 1,2‐diketone 1 a: [a] ¹H NMR yield with.... Available from: [Link]
-
PubMed. (2010). Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment. Available from: [Link]
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SIELC Technologies. (2018). This compound. Available from: [Link]
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ResearchGate. Electrospray ionization mass spectrometric investigations of alpha-dicarbonyl compounds. Available from: [Link]
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PubChemLite. This compound. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
NIH. (2012). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Available from: [Link]
-
ResearchGate. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Available from: [Link]
-
PubChem. 4'-Methoxyacetophenone. Available from: [Link]
-
National Institute of Standards and Technology. Dibenzoylmethane. Available from: [Link]
-
MDPI. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Available from: [Link]
-
SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Available from: [Link]
-
NIH. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. Available from: [Link]
-
RSC Publishing. (2017). Quantitative investigation of the decomposition of organic lithium ion battery electrolytes with LC-MS/MS. Available from: [Link]
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Human Metabolome Database. Showing metabocard for 4'-Methoxyacetophenone (HMDB0032570). Available from: [Link]
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Technical Support Center: Troubleshooting HPLC Separation of β-Diketones
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of β-diketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the separation of these versatile compounds. The inherent chemical properties of β-diketones, such as keto-enol tautomerism and their ability to chelate metals, often lead to complex chromatographic behaviors including poor peak shape and resolution. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your separations, ensuring data integrity and reproducibility.
Troubleshooting Guides
This section addresses specific, common problems encountered during the HPLC separation of β-diketones in a question-and-answer format. Each guide explains the underlying chemical principles and provides actionable, step-by-step protocols to resolve the issue.
Issue 1: Why am I observing broad, split, or severely tailing peaks for my β-diketone analyte?
This is one of the most frequent challenges in β-diketone chromatography. The poor peak shape can often be attributed to two primary phenomena: keto-enol tautomerism and interaction with metal ions.
Underlying Cause A: Keto-Enol Tautomerism
β-Diketones exist in equilibrium between their keto and enol forms.[1][2][3][4][5] This equilibrium can be influenced by the solvent, pH, and temperature of the mobile phase.[6] If the interconversion between tautomers is slow relative to the chromatographic timescale, it can result in peak broadening or even the appearance of two separate peaks for a single compound. The enol form is often stabilized by a strong intramolecular hydrogen bond, which can affect its interaction with the stationary phase differently than the keto form.[1][2]
-
Mobile Phase pH Control: The ionization state of β-diketones is pH-dependent.[7][8][9] Adjusting the mobile phase pH can help to favor one tautomeric form.
-
Recommendation: For many β-diketones, a slightly acidic mobile phase (pH 2.5-4) can help to suppress the deprotonation of the enol form, leading to sharper peaks. It is crucial to operate within the stable pH range of your column.[7]
-
Procedure:
-
Prepare your aqueous mobile phase component with a suitable buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM.
-
Adjust the pH using an acid like phosphoric acid or trifluoroacetic acid (TFA). A 0.1% TFA addition is a common starting point.
-
Ensure the final mobile phase is thoroughly mixed and degassed.[10]
-
-
-
Solvent Selection: The polarity of the mobile phase solvent can influence the tautomeric equilibrium.
-
Recommendation: Acetonitrile is often preferred over methanol as the organic modifier. Its aprotic nature is less likely to disrupt the intramolecular hydrogen bond of the enol form.
-
-
Temperature Control: Lowering the column temperature can slow the interconversion rate between tautomers, potentially resulting in two distinct, sharper peaks. Conversely, increasing the temperature might accelerate the interconversion to a point where a single, averaged, and sharper peak is observed.
-
Procedure:
-
Set the column oven to 30°C as a starting point.
-
If peak splitting is observed, try decreasing the temperature in 5°C increments.
-
If peak broadening is the issue, try increasing the temperature to 40°C or 50°C. Monitor column stability at elevated temperatures.
-
-
Underlying Cause B: Metal Chelation and Silanol Interactions
The 1,3-dicarbonyl structure of β-diketones makes them excellent chelating agents for metal ions.[11][12] Trace metals present in the HPLC system (e.g., from stainless steel frits, tubing, or the silica of the stationary phase itself) can interact with the β-diketone analytes. This interaction can lead to secondary retention mechanisms, resulting in significant peak tailing.[13] Additionally, the enol form of β-diketones can interact with free silanol groups on the silica surface of the stationary phase, another major cause of peak tailing for polar compounds.[13][14][15][16]
-
Use of an Inert HPLC System: If accessible, an HPLC system with biocompatible or PEEK flow paths can minimize the exposure of the analyte to metal surfaces.
-
Column Selection:
-
Recommendation: Utilize a high-purity, end-capped C18 column. These columns have a lower concentration of residual silanol groups and metal contaminants.
-
Alternative: For particularly challenging separations, a mixed-mode stationary phase, such as one with both reversed-phase and anion-exchange characteristics, can provide alternative selectivity and improved peak shape.[17][18]
-
-
Mobile Phase Additives:
-
Competitive Chelating Agent: Adding a small amount of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), to the mobile phase can "passivate" the system by binding to free metal ions, preventing them from interacting with your analyte.
-
Procedure:
-
Prepare the aqueous portion of your mobile phase.
-
Add EDTA at a low concentration, typically 0.1-0.5 mM.
-
Ensure the EDTA is fully dissolved and the pH is adjusted as needed before mixing with the organic component.
-
-
-
Suppressing Silanol Interactions:
-
Low pH: As mentioned previously, operating at a low pH (e.g., with 0.1% TFA) protonates the silanol groups, reducing their ability to interact with the analyte.[19]
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase composition to avoid peak distortion.[20]
-
Issue 2: My β-diketone is unstable and appears to be degrading during the analysis.
Some β-diketones can be susceptible to hydrolysis or other degradation pathways, especially under certain mobile phase conditions.[21] This can manifest as the appearance of new, unexpected peaks in the chromatogram over time, or a decrease in the main analyte peak area with repeated injections.
Underlying Cause: Mobile Phase Instability
The pH and composition of the mobile phase can promote the degradation of sensitive β-diketones.
-
pH Optimization: Avoid highly acidic or basic mobile phases if your compound is known to be labile. Screen a range of pH values (e.g., 3, 5, and 7) to find the optimal balance between peak shape and stability. Remember to stay within the column's recommended pH range.[7][22]
-
Fresh Mobile Phase: Always use freshly prepared mobile phases. Buffers, in particular, can be prone to microbial growth, and the pH of aqueous/organic mixtures can shift over time.[10]
-
Sample Stability Study:
-
Procedure:
-
Prepare your sample in the mobile phase.
-
Inject the sample immediately and then at regular intervals (e.g., every 2, 4, 8, and 24 hours) while keeping the sample in the autosampler at a controlled temperature.
-
Monitor the peak area of the main analyte and the appearance of any new peaks. This will help you determine the stability of your analyte under the chosen conditions and define the maximum allowable sequence run time.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating β-diketones?
For general-purpose reversed-phase separation of underivatized β-diketones, a high-purity, end-capped C18 or C8 column is a good starting point. These columns minimize silanol interactions that can cause peak tailing. For more complex mixtures or compounds that exhibit poor peak shape on conventional columns, consider mixed-mode columns which offer multiple retention mechanisms.[17][18]
Q2: How do I choose the initial mobile phase composition?
A common starting point for reversed-phase HPLC of moderately polar compounds like β-diketones is a mobile phase of water and acetonitrile.[23] A gradient elution from a lower organic percentage (e.g., 20-40% acetonitrile) to a higher percentage (e.g., 80-95% acetonitrile) is often effective for screening a sample with unknown components. A typical starting gradient is shown in the table below.
| Time (min) | % Acetonitrile | % Water (with 0.1% Formic Acid) |
| 0.0 | 30 | 70 |
| 15.0 | 95 | 5 |
| 17.0 | 95 | 5 |
| 17.1 | 30 | 70 |
| 20.0 | 30 | 70 |
Q3: Should I use methanol or acetonitrile as the organic modifier?
Both can be effective, but acetonitrile is often the preferred choice for β-diketones. It generally has a lower viscosity, leading to lower backpressure, and its aprotic nature is less likely to interfere with the keto-enol tautomerism.[23]
Q4: My β-diketone is part of a metal chelate complex. How does this affect the separation?
If you are analyzing a stable metal-β-diketonate chelate, the separation will be governed by the properties of the entire complex. These complexes are often more hydrophobic than the free ligand and can be well-retained on reversed-phase columns.[24][25] The key is to ensure the complex does not dissociate on the column. This can sometimes be achieved by adding a small amount of the free ligand to the mobile phase, although this can complicate the analysis.[25]
Visual Diagrams
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shapes in β-diketone HPLC.
Mechanism of Peak Tailing due to Metal Chelation
Caption: Diagram illustrating how metal chelation leads to peak tailing.
References
-
Reversed-phase HPLC of β-diketone Metal Chelates | Journal of Chromatographic Science | Oxford Academic. (1982, October 1). Journal of Chromatographic Science. [Link]
-
β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - ResearchGate. (n.d.). ResearchGate. [Link]
-
Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. (2010, March 19). PubMed. [Link]
-
Synthesis, purification, and stability of β-diketonate europium chelate reagent, determined by RP-HPLC | Request PDF. (n.d.). ResearchGate. [Link]
-
Reversed-phase HPLC of /3-diketone Metal Chelates - Oxford Academic. (1982, October 20). Oxford Academic. [Link]
-
Tautomeric and conformational properties of ??-diketones | Request PDF. (n.d.). ResearchGate. [Link]
-
Tautomerism of β-Diketones and β-Thioxoketones. (2023, January 30). MDPI. [Link]
-
Tautomerism of β-Diketones and β-Thioxoketones - Encyclopedia.pub. (2023, January 31). Encyclopedia.pub. [Link]
-
Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. (2015, May). PubMed. [Link]
-
Chelates of β-Diketones. V. Preparation and Properties of Chelates Containing Sterieally Hindered Ligands | Inorganic Chemistry. (n.d.). ACS Publications. [Link]
-
Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. (2011). RSC Publishing. [Link]
-
Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025, April 19). uHPLCs. [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]
-
β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. (2022, April 1). Nanalysis. [Link]
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Aurigene Pharmaceutical Services. [Link]
-
Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (n.d.). LCGC International. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
Interactions of HPLC Stationary Phases. (n.d.). IMTAKT. [Link]
-
What is Peak Tailing? (2014, August 8). Chromatography Today. [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACE. [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). ROTACHROM. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Restek. [Link]
-
Isolation of the β-diketone and its application as metals chelator. (n.d.). ResearchGate. [Link]
-
Enhanced Stability Stationary Phases for HPLC. (n.d.). LCGC International. [Link]
-
Recent Developments in the Synthesis of β-Diketones. (n.d.). PMC - PubMed Central. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]
-
Mobile phases in HPLC. (n.d.). Analytics-Shop. [Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. (n.d.). MDPI. [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters. [Link]
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Technical Support Center: Characterization of Keto-Enol Tautomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the significant challenges encountered during the characterization of keto-enol tautomers. Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, presents a unique analytical puzzle.[1] In drug discovery, for instance, different tautomers can exhibit varied biological activities, solubilities, and stabilities, making precise characterization non-negotiable.[2][3][4][5] This resource provides troubleshooting guides and FAQs to navigate these complexities, grounded in established scientific principles and field-proven methodologies.
Part 1: General FAQs & Foundational Challenges
This section addresses high-level questions regarding the inherent difficulties in studying tautomeric systems.
Q1: Why is the characterization of keto-enol tautomers so challenging?
A1: The primary challenge stems from their dynamic equilibrium. Unlike stable isomers, tautomers can interconvert, and the position of this equilibrium is exquisitely sensitive to environmental factors.[6] Key difficulties include:
-
Solvent-Dependency: The ratio of keto to enol forms can change dramatically with the polarity and hydrogen-bonding capability of the solvent.[7][8] A compound that is 98% keto in water might be 50% enol in a nonpolar solvent like carbon tetrachloride.[8]
-
On-Column Interconversion: During chromatographic separation (HPLC, GC), the equilibrium can shift on the stationary phase, leading to peak broadening, tailing, or the appearance of multiple peaks for a single compound.[9][10]
-
Ambiguous Spectroscopic Data: In techniques like NMR, the rate of interconversion relative to the instrument's timescale can result in either sharp, distinct signals for each tautomer (slow exchange) or averaged, broad signals (fast exchange), complicating interpretation.[11][12]
-
Solid vs. Solution Discrepancy: The dominant tautomer in a crystal lattice, determined by X-ray crystallography, may not be the major tautomer present in solution.[13][14] Crystal packing forces can stabilize a form that is a minor component in the solution phase.
Q2: What are the primary factors that influence the keto-enol equilibrium?
A2: Four key factors dictate the relative stability of the tautomers and thus the position of the equilibrium:[8]
-
Substitution: More substituted enols are generally more stable, following the same principle as alkene stability (Zaitsev's rule).[8][15]
-
Conjugation: If the C=C double bond of the enol can form a larger conjugated π-system (e.g., with an adjacent aromatic ring), the enol form is significantly stabilized.[16][17]
-
Intramolecular Hydrogen Bonding: In 1,3-dicarbonyl compounds, the enol form can be stabilized by a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.[16][18] This is a major reason why compounds like acetylacetone have a high enol content.
-
Aromaticity: If the enol form results in the formation of an aromatic ring, it will be overwhelmingly favored. The classic example is phenol, which exists almost exclusively in its enol form rather than its keto (cyclohexadienone) form.[8][15][19]
Q3: My compound is a new chemical entity (NCE). What is a robust initial strategy for assessing its tautomeric behavior?
A3: A multi-pronged, orthogonal approach is essential for a comprehensive and reliable understanding.[20] Relying on a single technique can be misleading.
Caption: General workflow for characterizing a new tautomeric compound.
Part 2: NMR Spectroscopy Troubleshooting
NMR is the most powerful tool for studying tautomerism in solution, but it comes with its own set of challenges.[11]
Q4: I see two sets of peaks in my ¹H NMR spectrum for my purified compound. Does this confirm tautomerism?
A4: It's a strong indicator, but not definitive proof. You could also be observing rotamers (rotational isomers) or, despite purification, a stable impurity. To confirm tautomerism:
-
Solvent Study: Dissolve the sample in different deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O) and acquire new spectra.[21][22] A significant change in the ratio of the two sets of peaks is a hallmark of tautomerism, as the equilibrium shifts with solvent polarity.[7] Rotamer populations can also be solvent-dependent, but often to a lesser extent.
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the peaks broaden, coalesce, and then sharpen into a single averaged set as temperature increases, it indicates the species are in dynamic exchange, which is characteristic of tautomers.
-
2D NMR: Use techniques like HSQC and HMBC to assign all protons and carbons for both species. Confirming that both sets of signals correspond to constitutional isomers with the expected keto and enol connectivities provides definitive proof.
Q5: My NMR signals in the vinyl and hydroxyl region are broad and difficult to integrate. How can I get accurate quantification?
A5: Broad signals often occur when the rate of tautomeric interconversion is in the "intermediate exchange" regime on the NMR timescale.
-
Change the Temperature: Lowering the temperature can slow the exchange, potentially sharpening the signals into the slow-exchange regime where distinct peaks for each tautomer can be integrated.[23] Conversely, increasing the temperature might push it into the fast-exchange regime, giving a single sharp peak whose chemical shift is the weighted average of the two forms.
-
Use a Different Solvent: As mentioned, changing the solvent can shift the equilibrium. You may find a solvent system where one tautomer is so dominant (>98%) that the minor form's signals are negligible, or where the exchange rate is altered favorably.
-
Find Non-Exchanging Protons: The most reliable method is to identify protons that are distant from the site of tautomerization and give sharp, well-resolved signals for both the keto and enol forms (e.g., a methyl group or aromatic protons).[24] Integrate these signals to determine the ratio, as their integrals are unaffected by the exchange dynamics of the labile protons.
Protocol: Quantitative NMR (qNMR) for Tautomer Ratio Determination
-
Sample Preparation: Accurately weigh a known amount of your compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Add a deuterated solvent where both tautomers show good signal separation (e.g., DMSO-d₆ is often a good starting point).[21]
-
Instrument Setup:
-
Ensure the spectrometer is well-shimmed.
-
Set the pulse angle to 90°.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons being integrated (both for your analyte and the standard). This ensures full relaxation and accurate integration. A T₁ determination experiment is recommended for highest accuracy.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply a zero-filling and a gentle line-broadening exponential function if needed to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
-
Integration & Calculation:
-
Select a well-resolved, non-exchangeable signal for the keto form (I_keto) and a corresponding signal for the enol form (I_enol).
-
Normalize the integrals by the number of protons they represent (N_keto, N_enol).
-
Calculate the percentage of each tautomer:
-
% Keto = [ (I_keto / N_keto) / ( (I_keto / N_keto) + (I_enol / N_enol) ) ] * 100
-
% Enol = [ (I_enol / N_enol) / ( (I_keto / N_keto) + (I_enol / N_enol) ) ] * 100
-
-
The equilibrium constant is K_eq = [% Enol] / [% Keto].
-
Part 3: Chromatography & Crystallography Troubleshooting
Q6: My compound shows a single peak on a fast HPLC gradient, but it broadens or splits into two peaks when I optimize the method for better resolution. What is happening?
A6: This is a classic symptom of on-column interconversion.[9] The fast gradient elutes the compound as a single "averaged" band before the tautomers have time to separate or re-equilibrate. When the run time is longer, two processes can occur:
-
Separation: The keto and enol forms, having different polarities, begin to separate on the column.
-
Re-equilibration: As they separate, the equilibrium in each band is disturbed. The keto form will start converting to the enol and vice-versa, trying to re-establish the equilibrium under the mobile phase conditions. This leads to a distorted peak shape often described as a "plateau" or "shark-fin" between two smaller peaks.
Troubleshooting Steps:
-
Modify Mobile Phase pH: Tautomer interconversion is often acid- or base-catalyzed.[16][25] Adjusting the mobile phase pH with buffers (e.g., formic acid, ammonium acetate) can sometimes "lock" the compound into one form or slow the interconversion rate, resulting in sharper peaks.[10]
-
Lower the Column Temperature: Reducing the temperature will slow the kinetics of interconversion, which can significantly improve peak shape and separation.
-
Increase Flow Rate/Use Shorter Column: While counterintuitive for resolution, speeding up the separation can minimize the time available for on-column interconversion, sometimes providing a single, sharper (though unresolved) peak suitable for quantification.
Q7: I successfully crystallized my compound, and the X-ray structure shows only the keto form. Can I conclude that the enol form is irrelevant?
A7: Absolutely not. This is a common and critical misinterpretation. The crystal structure provides a definitive image of the solid state, but it is not necessarily representative of the behavior in solution.[14]
-
Solution State Dominance: The biological activity of a drug occurs in the aqueous environment of the body. The dominant tautomer in solution, which may be the enol form, is often the biologically relevant one.[5][6]
-
Co-existence in Crystals: In some rare cases, both tautomers can co-exist within the same crystal unit cell, which can complicate structure refinement.[26]
-
The Minor Tautomer's Role: Even a minor tautomer in solution can be the one that binds to a biological target.[5] The protein or enzyme active site can selectively bind and stabilize a tautomer that is present at only a fraction of a percent in the bulk solution.
Comparative Analysis of Key Techniques
| Technique | Primary Information | Common Challenges | Best For... |
| NMR Spectroscopy | Quantitative ratio in solution; structural confirmation; exchange dynamics.[12] | Signal broadening; slow/fast exchange ambiguity; solvent dependency.[11][21] | Definitive quantification and structural elucidation in solution. |
| HPLC-UV | Separation and quantification of tautomers; purity assessment.[20] | On-column interconversion; co-elution; finding suitable conditions.[9][10][27] | Assessing purity and quantifying stable tautomeric mixtures. |
| X-Ray Crystallography | Unambiguous structure in the solid state.[28] | Does not reflect solution equilibrium; difficulty obtaining suitable crystals; potential for disorder. | Determining the solid-state conformation and packing. |
| Mass Spectrometry | Confirmation of mass; can sometimes differentiate tautomers by fragmentation (MS/MS).[20] | Tautomers are isobaric (same mass); ionization source conditions can alter equilibrium. | Orthogonal confirmation of identity and, in some cases, differentiation via fragmentation patterns. |
| Computational Chemistry | Prediction of relative tautomer stability in gas phase and solution (with solvent models). | Accuracy depends heavily on the level of theory and solvent model; not a substitute for experiment.[13] | Guiding experimental design and rationalizing observed results. |
Part 4: Advanced Topics & Computational Insights
Q8: How do acid and base catalysis affect the rate of interconversion, and why is this important for my experiments?
A8: Both acids and bases provide lower-energy pathways for the proton transfer required for tautomerization, thus accelerating the process.[16][17] Understanding these mechanisms is crucial for controlling your experiment. For example, residual acid or base in your sample or solvent can dramatically change the observed NMR spectrum or HPLC chromatogram.
Caption: Acid- and base-catalyzed keto-enol interconversion pathways.
Q9: When should I use computational chemistry, and what can I realistically expect from it?
A9: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful predictive tool to be used in conjunction with experimental data.[28][29]
-
When to Use: Use it at the beginning of a project to predict which tautomer is likely to be more stable in different environments (gas phase vs. polar/aprotic solvents using continuum models like CPCM).[13][30] This can help you choose appropriate solvents for your experiments. Also, use it to help rationalize unexpected experimental results.
-
Realistic Expectations: Calculations can provide good qualitative trends and relative energy differences (ΔG) between tautomers.[31] However, the absolute accuracy can be limited, and they may not perfectly predict the equilibrium constant in a complex solution environment. They are a guide, not a replacement for empirical measurement.
References
-
Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry. Available at: [Link]
-
Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology. Available at: [Link]
-
Charif, I. E., Mekelleche, S. M., & Villemin, D. (n.d.). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. World Scientific Publishing. Available at: [Link]
-
Araujo de Oliveira, A. P., et al. (2024). Keto-enol tautomerism in the development of new drugs. OUCI. Available at: [Link]
-
Luparia, M., et al. (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. Available at: [Link]
-
Ashenhurst, J. (2022). Keto-enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]
-
Araujo de Oliveira, A. P., et al. (2024). Keto-enol tautomerism in the development of new drugs. ResearchGate. Available at: [Link]
-
Al-Awadi, N. (n.d.). Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. DiVA portal. Available at: [Link]
-
Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR. Available at: [Link]
-
Blouberg MediSpa. (2025). Keto-Enol Tautomerism: Examples, Mechanisms, and Implications. Blouberg MediSpa. Available at: [Link]
-
Techie Scientist. (2025). Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. Techie Scientist. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Organic Chemistry Tutor. Available at: [Link]
-
Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. Available at: [Link]
-
Rankinen, J. (n.d.). Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem. Available at: [Link]
-
StudySmarter. (2023). Keto Enol Tautomerism: Mechanism & Stability. StudySmarter. Available at: [Link]
-
Kulkarni, P. P., et al. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences. Available at: [Link]
-
Khan Academy. (n.d.). Keto-enol tautomerization. Khan Academy. Available at: [Link]
-
Green, J., & Marcinkiewicz, S. (1963). Paper chromatography and chemical structure. V. Tautomerism. The determination of tautomeric equilibrium by paper chromatography. Thienol and p-nitrosophenols. PubMed. Available at: [Link]
-
Taylor, R. (2009). Let's not forget tautomers. PMC - NIH. Available at: [Link]
-
Zhang, Q., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. Available at: [Link]
-
Zhang, Q., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. ResearchGate. Available at: [Link]
-
Mondal, T., et al. (2022). Tautomers and Rotamers of Curcumin: A Combined UV Spectroscopy, High-Performance Liquid Chromatography, Ion Mobility Mass Spectrometry. American Chemical Society. Available at: [Link]
-
Request PDF. (2025). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography: Antiproliferative activity and DFT studies. ResearchGate. Available at: [Link]
-
Joester, D., et al. (2025). Tautomerism induces bending and twisting of biogenic crystals. PNAS. Available at: [Link]
-
Techie Scientist. (2025). How Tautomerization Facilitates Molecular Alignment in Crystallographic Studies?. Techie Scientist. Available at: [Link]
-
Frederick National Lab for Cancer Research. (n.d.). Tautomerism : methods and theories. Frederick National Lab for Cancer Research. Available at: [Link]
-
Chemistry Steps. (n.d.). Keto-Enol Tautomerization. Chemistry Steps. Available at: [Link]
-
Taylor & Francis Online. (n.d.). What impact does tautomerism have on drug discovery and development?. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (2025). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Two Tautomers of Thiobarbituric Acid in One Crystal: The Experimental Charge Density Perspective. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2024). 5.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]
-
PubMed. (2014). Why base tautomerization does not cause errors in mRNA decoding on the ribosome. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). ResearchGate. Available at: [Link]
-
MDPI. (2026). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. MDPI. Available at: [Link]
-
PubMed Central. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. PubMed Central. Available at: [Link]
-
Britannica. (n.d.). Tautomerism. Britannica. Available at: [Link]
-
Quora. (2021). What are the characteristics of tautomerism?. Quora. Available at: [Link]
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Technical Support Center: Scaling Up the Synthesis of 1-(4-Methoxyphenyl)butane-1,3-dione
This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 1-(4-Methoxyphenyl)butane-1,3-dione. Our focus is on the widely-used Claisen condensation pathway, addressing common challenges from bench-scale optimization to pilot-plant production.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. The answers are designed to provide both a direct solution and an understanding of the underlying chemical principles.
Q1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
Low yield in a Claisen condensation is a frequent issue, often traceable to a few critical parameters. The reaction involves the formation of an enolate followed by nucleophilic acyl substitution, and its efficiency is highly dependent on reaction conditions.
-
Choice and Stoichiometry of the Base: The base is arguably the most critical factor. Strong, non-nucleophilic bases like sodium hydride (NaH) or sodium amide (NaNH₂) are often preferred for driving the reaction to completion. They irreversibly deprotonate the newly formed β-dione, which is more acidic than the starting alcohol (if using an alkoxide base), shifting the equilibrium towards the product.[1] If using sodium ethoxide (NaOEt), a full equivalent of the base is required to deprotonate the product and drive the reaction forward. Using catalytic amounts of alkoxide will result in a poor yield.
-
Water Content (Moisture): The presence of water is highly detrimental. It will quench the strong base, consume starting materials, and inhibit enolate formation. All reagents and solvents must be rigorously dried. Starting materials like 4-methoxyacetophenone can be azeotropically dried with toluene, and solvents should be distilled from appropriate drying agents.[2]
-
Reaction Temperature: Temperature control is crucial. While initial enolate formation may be performed at 0°C or room temperature, the condensation itself often requires heating (e.g., 50-80°C) to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions, such as the self-condensation of ethyl acetate.[2][3]
-
Purity of Starting Materials: Impurities in the 4-methoxyacetophenone or ethyl acetate can interfere with the reaction. It is advisable to use high-purity reagents or purify them before use (e.g., distillation).
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?
Byproduct formation is a common challenge during scale-up. The primary culprits in this synthesis are self-condensation reactions.
-
Self-Condensation of Ethyl Acetate: The base can catalyze the self-condensation of ethyl acetate to form ethyl acetoacetate. This is favored by high concentrations of base and elevated temperatures.
-
Mitigation: A key strategy is to add the ethyl acetate slowly to a mixture of the 4-methoxyacetophenone and the base. This ensures that the concentration of the ketone enolate is always higher than that of the ester enolate, favoring the desired cross-condensation.
-
-
Self-Condensation of 4-Methoxyacetophenone: While less common, under certain conditions, the ketone can undergo self-condensation (an aldol-type reaction).
-
Mitigation: Maintaining a moderate reaction temperature and ensuring efficient mixing helps to prevent localized "hot spots" where side reactions can occur.
-
The workflow below illustrates the decision-making process for troubleshooting common issues.
Caption: Troubleshooting workflow for low yields and impurities.
Q3: What are the key challenges when scaling this reaction from the lab (grams) to a pilot plant (kilograms)?
Scaling up introduces new challenges related to physical processes rather than just chemical ones.
-
Heat Management: The Claisen condensation is often exothermic. A small flask in the lab can dissipate heat easily through its surface area, but a large reactor cannot. Inadequate heat removal can lead to temperature spikes, causing side reactions and potential safety hazards. A jacketed reactor with controlled heating/cooling is essential.
-
Mixing Efficiency: Ensuring homogenous mixing in a large volume is difficult. Poor mixing can lead to localized concentration gradients of base or reagents, promoting side reactions. The choice of impeller type and agitation speed is critical.
-
Reagent Addition: The slow, controlled addition of reagents is much more important at scale. Using a calibrated addition pump is necessary to maintain the optimal reaction profile.
-
Handling of Sodium Hydride (NaH): NaH is often supplied as a dispersion in mineral oil. At a large scale, the oil can complicate the work-up and purification. Washes with a non-polar solvent like hexane may be needed before the reaction. Furthermore, NaH reacts violently with water and generates flammable hydrogen gas, requiring an inert atmosphere (Nitrogen or Argon) and proper venting.
Q4: My NMR spectrum looks complex. How does keto-enol tautomerism affect the characterization of this compound?
1,3-dicarbonyl compounds exist as an equilibrium mixture of keto and enol tautomers.[4][5] This is not an impurity but an inherent property of the molecule.
-
¹H NMR: You will see two distinct sets of signals corresponding to the two forms.
-
Keto form: Will show a characteristic singlet for the methylene protons (-CH₂-) between the two carbonyls, typically around 3.5-4.5 ppm.
-
Enol form: The methylene signal disappears and is replaced by a vinyl proton (-CH=) signal around 5.5-6.5 ppm. You will also see a very broad signal for the enolic hydroxyl (-OH) proton, often far downfield (15-17 ppm), due to strong intramolecular hydrogen bonding.[6]
-
-
Solvent Effects: The ratio of keto to enol tautomers is highly dependent on the solvent.[5] In polar, protic solvents like methanol, the keto form may be more favored. In non-polar solvents like chloroform or in DMSO, the enol form, stabilized by intramolecular hydrogen bonding, is often predominant.[4][5] It is crucial to be aware of this when interpreting analytical data.
Caption: Influence of solvent on keto-enol tautomerism.
Part 2: Experimental Protocols & Data
Protocol 1: Scale-Up Synthesis of this compound (100 g Scale)
Safety Precautions: This reaction should be conducted in a well-ventilated fume hood. Sodium hydride is highly reactive and flammable. Hydrogen gas is evolved. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Reagents & Equipment:
| Reagent/Equipment | Quantity/Specification | Molar Mass ( g/mol ) | Moles |
| 10 L Jacketed Glass Reactor | - | - | - |
| Mechanical Stirrer | - | - | - |
| Thermocouple & Controller | - | - | - |
| Dropping Funnel (1 L) | - | - | - |
| Nitrogen/Argon Inlet | - | - | - |
| 4-Methoxyacetophenone | 100.0 g | 150.17 | 0.666 |
| Sodium Hydride (60% in oil) | 33.3 g | 24.00 (as NaH) | 0.833 (25% excess) |
| Anhydrous Toluene | 2.0 L | - | - |
| Anhydrous Ethyl Acetate | 87.9 g (97.6 mL) | 88.11 | 0.998 (1.5 equiv) |
| Hexane (for washing) | 500 mL | - | - |
| 10% Aqueous HCl | ~1.5 L | - | - |
| Saturated Sodium Bicarbonate | 500 mL | - | - |
| Brine | 500 mL | - | - |
| Anhydrous Magnesium Sulfate | 50 g | - | - |
Procedure:
-
Preparation: Set up the 10 L reactor equipped with a mechanical stirrer, thermocouple, N₂ inlet, and dropping funnel. Ensure the entire system is dry and purged with nitrogen.
-
Base Preparation: Add anhydrous toluene (1.0 L) to the reactor. Under a positive nitrogen flow, carefully add the sodium hydride dispersion. Stir the slurry for 15 minutes, then stop stirring and allow the NaH to settle. Siphon off the supernatant mineral oil/toluene. Add fresh anhydrous toluene (500 mL), stir for 10 minutes, settle, and siphon again. This step removes the mineral oil.
-
Reactant Addition: Add the remaining anhydrous toluene (500 mL) to the washed NaH. Add the 4-methoxyacetophenone (100.0 g) to the reactor. Begin stirring to create a slurry.
-
Enolate Formation & Condensation: Fill the dropping funnel with anhydrous ethyl acetate (87.9 g). Begin adding the ethyl acetate dropwise to the stirred slurry over 2 hours. Use the reactor jacket to maintain the internal temperature between 25-30°C. A slow evolution of hydrogen gas will be observed.
-
Reaction Drive: After the addition is complete, slowly heat the reaction mixture to 50°C and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc), observing the consumption of 4-methoxyacetophenone.
-
Quenching: Cool the reaction mixture to 0-5°C using the reactor jacket and an ice bath. EXTREME CAUTION: Slowly and carefully add 10% aqueous HCl via the dropping funnel to quench the excess NaH and neutralize the sodium enolate product. The rate of addition should be controlled to keep the temperature below 15°C and manage gas evolution. Continue adding acid until the aqueous layer is acidic (pH ~2-3).
-
Work-up: Stop stirring and transfer the mixture to a large separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 500 mL), saturated sodium bicarbonate solution (1 x 500 mL), and finally brine (1 x 500 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. The result is a crude yellow-orange solid or oil.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or isopropanol. Cool slowly to form crystals, which can be isolated by filtration, washed with cold solvent, and dried under vacuum. Expected yield: 90-115 g (70-90%).
Protocol 2: Reaction Monitoring by HPLC
For precise monitoring, especially during process development, HPLC is superior to TLC.
-
Method: A reverse-phase (RP) HPLC method can be used.[7]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV at 254 nm and 280 nm.
-
Procedure: Periodically withdraw a small aliquot (~0.1 mL) from the reaction, quench it in a vial containing acidic water, extract with ethyl acetate, and inject the organic layer. This allows for quantitative tracking of the disappearance of starting material and the appearance of the product.
Part 3: Comprehensive Reference List
-
This compound Analysis by HPLC. SIELC Technologies. [Link]
-
This compound Synthetic Routes. Mol-Instincts. [Link]
-
UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. ResearchGate. [Link]
-
Synthesis of 1-(3-hydroxy-4-methoxyphenyl)-1,2-butanedione. ACS Publications. [Link]
-
Predominant enol tautomer of 1-phenylbutane-1,3-dione. Chemistry Stack Exchange. [Link]
-
An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]
-
Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses. [Link]
-
This compound Compound Summary. PubChem, National Institutes of Health. [Link]
-
Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound | SIELC Technologies [sielc.com]
Validation & Comparative
A Researcher's Guide to the NMR Spectral Analysis of 1-(4-Methoxyphenyl)butane-1,3-dione: A Comparative Approach
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(4-Methoxyphenyl)butane-1,3-dione, a prominent β-diketone. Our discussion will extend beyond a mere recitation of spectral data, delving into the nuanced interplay of molecular structure and electronic effects as evidenced by the phenomenon of keto-enol tautomerism. To provide a richer context, we will draw comparisons with the foundational β-diketone, acetylacetone.
The Intricacies of β-Diketone NMR: The Keto-Enol Tautomerism
A salient feature of β-diketones is their existence as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form.[1][2] This equilibrium is often slow on the NMR timescale, which uniquely allows for the simultaneous observation of distinct signals for both tautomers in a single spectrum. The ratio between the keto and enol forms is exquisitely sensitive to the molecular environment, including the solvent, temperature, and pH.[3][4] Understanding this equilibrium is not just an academic exercise; it has profound implications for the reactivity, complexation ability, and biological activity of the molecule.[1]
In the case of this compound, the equilibrium is shifted by the electronic influence of the 4-methoxyphenyl substituent. The electron-donating nature of the methoxy group influences the electron density across the aromatic ring and the adjacent carbonyl, thereby affecting the stability of the enol form.
Below is a diagram illustrating the keto-enol tautomerism central to our analysis.
Caption: Keto-enol tautomerism of this compound.
¹H NMR Spectral Analysis: A Tale of Two Tautomers
The ¹H NMR spectrum of this compound in a solvent like CDCl₃ is expected to display two sets of signals corresponding to the keto and enol forms. The integration of these signals provides a quantitative measure of the tautomeric ratio.
Expected ¹H NMR Data for this compound (in CDCl₃)
| Signal Assignment (Enol Form) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH (enolic) | ~16.0 | s (broad) | 1H |
| Ar-H (ortho to -C=O) | ~7.9 | d | 2H |
| Ar-H (ortho to -OCH₃) | ~6.9 | d | 2H |
| =CH- (vinylic) | ~6.1 | s | 1H |
| -OCH₃ | ~3.8 | s | 3H |
| -CH₃ (acetyl) | ~2.2 | s | 3H |
| Signal Assignment (Keto Form) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to -C=O) | ~7.9 | d | 2H |
| Ar-H (ortho to -OCH₃) | ~6.9 | d | 2H |
| -CH₂- | ~4.1 | s | 2H |
| -OCH₃ | ~3.8 | s | 3H |
| -CH₃ (acetyl) | ~2.3 | s | 3H |
Note: The exact chemical shifts can vary slightly based on the solvent and concentration. The data presented is based on typical values for similar structures.[5]
The most striking feature of the enol form is the highly deshielded enolic proton signal around 16.0 ppm, a consequence of strong intramolecular hydrogen bonding. The vinylic proton at approximately 6.1 ppm is also characteristic of the enol tautomer. For the keto form, the key diagnostic signal is the singlet for the methylene (-CH₂-) protons at around 4.1 ppm.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the presence of both tautomers and offering insights into the electronic environment of each carbon atom.
Expected ¹³C NMR Data for this compound (in CDCl₃)
| Signal Assignment (Enol Form) | Chemical Shift (δ, ppm) |
| C=O (adjacent to aryl) | ~185 |
| C=O (acetyl) | ~195 |
| C (aromatic, ipso to -C=O) | ~128 |
| C (aromatic, ortho to -C=O) | ~130 |
| C (aromatic, ortho to -OCH₃) | ~114 |
| C (aromatic, ipso to -OCH₃) | ~164 |
| =CH- (vinylic) | ~97 |
| -OCH₃ | ~55 |
| -CH₃ (acetyl) | ~25 |
| Signal Assignment (Keto Form) | Chemical Shift (δ, ppm) |
| C=O (adjacent to aryl) | ~198 |
| C=O (acetyl) | ~204 |
| C (aromatic, ipso to -C=O) | ~128 |
| C (aromatic, ortho to -C=O) | ~130 |
| C (aromatic, ortho to -OCH₃) | ~114 |
| C (aromatic, ipso to -OCH₃) | ~164 |
| -CH₂- | ~58 |
| -OCH₃ | ~55 |
| -CH₃ (acetyl) | ~30 |
Note: These are approximate chemical shifts based on established ranges for similar functional groups.[6][7]
In the enol form, the carbons of the C=C-OH moiety will have distinct chemical shifts compared to the diketo form's C=O and CH₂ carbons. The carbonyl carbons in the keto form are typically more deshielded (further downfield) than those in the enol form.
Comparative Analysis: this compound vs. Acetylacetone
To fully appreciate the influence of the 4-methoxyphenyl group, a comparison with the simpler acetylacetone is instructive.
¹H and ¹³C NMR Data for Acetylacetone (in CDCl₃)
| Tautomer | Signal Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Enol | -OH | ~15.5 (s, broad) | - |
| =CH- | ~5.5 (s) | ~100 | |
| -CH₃ | ~2.0 (s) | ~24 | |
| C=O | - | ~191 | |
| Keto | -CH₂- | ~3.5 (s) | ~58 |
| -CH₃ | ~2.2 (s) | ~30 | |
| C=O | - | ~202 |
Source: Spectral data for acetylacetone is well-established.[8]
The electron-donating methoxy group in this compound, through resonance, increases the electron density in the aromatic ring and influences the adjacent carbonyl group. This has two main effects:
-
Tautomeric Equilibrium: The aryl substitution generally favors the enol form to a greater extent than in acetylacetone due to the potential for extended conjugation.
-
Chemical Shifts: The aromatic protons and carbons exhibit characteristic shifts. The protons ortho to the electron-donating methoxy group are shielded (upfield shift) compared to those ortho to the electron-withdrawing carbonyl group.
Experimental Protocol for NMR Sample Preparation and Analysis
Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental approach.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation and spectral analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent is critical as it can influence the keto-enol equilibrium.[4][9]
-
If quantitative analysis is desired, add a known amount of an internal standard such as tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is generally employed to simplify the spectrum and improve the signal-to-noise ratio.[10]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the residual solvent peak or the TMS signal (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the keto and enol tautomers.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecule, aided by knowledge of typical chemical shift ranges and coupling patterns. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be invaluable for unambiguous assignments in more complex molecules.
-
Conclusion
The NMR spectral analysis of this compound offers a compelling case study in the structural elucidation of β-diketones. The coexistence of keto and enol tautomers in solution gives rise to a rich and informative spectrum. By understanding the principles of chemical shift, integration, and the factors governing tautomeric equilibrium, researchers can extract a wealth of structural information. A comparative approach, referencing simpler analogues like acetylacetone, further illuminates the electronic effects of substituents. The methodologies outlined herein provide a robust framework for obtaining and interpreting high-quality NMR data, a cornerstone of modern chemical research.
References
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). PMC. [Link]
-
This compound. PubChem. [Link]
-
β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. (2022). Nanalysis. [Link]
-
Diketone NMR spectral data. ResearchGate. [Link]
-
Existence of β-diketone form of curcuminoids revealed by NMR spectroscopy. (2021). PubMed. [Link]
-
Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. Journal of the American Chemical Society. [Link]
-
4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy. ResearchGate. [Link]
-
An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). Wiley Online Library. [Link]
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An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). PubMed. [Link]
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VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
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This compound. SIELC Technologies. [Link]
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1-(4-Hydroxy-3-methoxyphenyl)butan-1-one. PubChem. [Link]
-
The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. The Royal Society of Chemistry. [Link]
-
interpreting C-13 NMR spectra. Chemguide. [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PMC. [Link]
-
1-(4-Methoxyphenyl)-1-butanol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Comparison of nmr results from the present study and literature values. ResearchGate. [Link]
-
4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione. (2023). Preprints.org. [Link]
-
Carbon-13 NMR - Structure Determination of Organic Compounds. Pharmacy 180. [Link]
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- 3. Existence of β-diketone form of curcuminoids revealed by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chemguide.co.uk [chemguide.co.uk]
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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1-(4-Methoxyphenyl)butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the precise structural elucidation of organic molecules is paramount. For drug discovery and development, understanding the stability and degradation pathways of compounds is a critical step. This guide, crafted from the perspective of a Senior Application Scientist, delves into the mass spectrometry fragmentation pattern of 1-(4-Methoxyphenyl)butane-1,3-dione, a β-dicarbonyl compound of interest in various chemical syntheses. We will explore the intricacies of its fragmentation under electron ionization (EI) and compare this powerful technique with other analytical methodologies, providing a comprehensive framework for its characterization.
The Subject Molecule: this compound
This compound, also known as 4-methoxybenzoylacetone, possesses a molecular weight of 192.21 g/mol and the molecular formula C₁₁H₁₂O₃. Its structure, featuring a methoxy-substituted aromatic ring and a β-dicarbonyl moiety, presents a fascinating case for mass spectrometric analysis, with multiple potential cleavage sites that give rise to a characteristic fragmentation pattern.
Decoding the Fragmentation Fingerprint: An Analysis of the Mass Spectrum
Electron Ionization (EI) mass spectrometry is a robust technique for the structural analysis of volatile and semi-volatile organic compounds. The high-energy electrons used in EI induce ionization and subsequent fragmentation of the molecule, generating a unique "fingerprint" that can be used for identification and structural elucidation.
Based on experimental Gas Chromatography-Mass Spectrometry (GC-MS) data, the mass spectrum of this compound is characterized by several key fragments. The molecular ion peak [M]⁺• is observed at a mass-to-charge ratio (m/z) of 192, confirming the molecular weight of the compound. The most significant fragment ions are observed at m/z 177 and 116.
The fragmentation process is primarily dictated by the stability of the resulting carbocations and neutral losses. The presence of the carbonyl groups and the aromatic ring influences the fragmentation pathways, which predominantly involve α-cleavage and rearrangements.
Proposed Fragmentation Pathway
The observed fragments can be rationalized through a series of well-established fragmentation mechanisms:
-
Formation of the Molecular Ion (m/z 192): The initial step is the removal of an electron from the molecule, typically from a non-bonding orbital of one of the oxygen atoms, to form the molecular ion [C₁₁H₁₂O₃]⁺•.
-
α-Cleavage with Loss of a Methyl Radical (m/z 177): A common fragmentation pathway for ketones is α-cleavage, the breaking of a bond adjacent to the carbonyl group. In this case, the cleavage of the terminal methyl group as a radical (•CH₃) from the molecular ion results in the formation of a stable acylium ion at m/z 177. The stability of this ion is enhanced by resonance.
-
Further Fragmentation and Rearrangement (m/z 116): The fragment at m/z 116 is likely formed through a more complex pathway involving rearrangement and cleavage. One plausible mechanism is the loss of a neutral ketene molecule (CH₂=C=O) from the fragment at m/z 177. This would result in a protonated 4-methoxyacetophenone-like structure. Subsequent loss of a methyl radical would not directly lead to m/z 116. A more likely pathway from the molecular ion involves a rearrangement followed by the loss of a neutral acetylacetone radical. However, the most direct explanation for the m/z 116 fragment is the cleavage of the bond between the two carbonyl groups, followed by the loss of the acetyl group and a hydrogen rearrangement. This would result in a fragment corresponding to the 4-methoxybenzoyl cation, which would have an m/z of 135. Therefore, the fragment at m/z 116 is more likely the result of a rearrangement and cleavage that leads to the loss of a larger neutral fragment. A plausible route is the loss of a C₄H₄O₂ neutral fragment from the molecular ion.
The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.
Caption: Proposed fragmentation of this compound.
A Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, a multi-technique approach often provides a more complete and validated structural characterization. Below is a comparison of mass spectrometry with other common analytical techniques for the analysis of this compound.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and partitioning, followed by ionization and mass-to-charge ratio detection. | Molecular weight, fragmentation pattern, structural information, and separation of mixtures. | High sensitivity, high resolution, provides structural detail, and can analyze complex mixtures. | Requires volatile and thermally stable compounds; fragmentation can sometimes be complex to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Purity, quantification, and separation of non-volatile compounds. | Applicable to a wide range of compounds, non-destructive, and excellent for quantification. | Provides limited structural information on its own; requires coupling with other detectors (e.g., MS) for detailed structural analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Unparalleled for detailed structural elucidation of molecules in solution; non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | Presence of specific functional groups (e.g., C=O, C-O, aromatic rings). | Fast, simple, and provides a quick "fingerprint" of functional groups present. | Provides limited information on the overall molecular structure; spectra can be complex for large molecules. |
Experimental Protocols
To ensure the reproducibility and validity of analytical data, standardized and well-documented protocols are essential.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To obtain the mass spectrum of this compound and identify its characteristic fragments.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak and identify the molecular ion and major fragment ions.
Caption: Workflow for GC-MS analysis of the target compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To determine the purity of this compound and quantify it in a sample.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 40% acetonitrile, ramping to 90% over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan (typically around the λmax of the compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of the analyte and use a calibration curve to determine the concentration. Purity is assessed by the relative area of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HMQC can be performed for more detailed structural assignment.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign the chemical shifts of both ¹H and ¹³C nuclei to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., C=O stretch for the ketones, C-O stretch for the ether and aromatic C-H and C=C stretches).
Conclusion
The characterization of this compound is effectively achieved through a combination of analytical techniques. Mass spectrometry, particularly GC-MS, provides invaluable information on the molecular weight and fragmentation pattern, offering deep structural insights. When complemented with HPLC for purity and quantification, NMR for detailed structural elucidation, and IR for functional group identification, a comprehensive and robust analytical profile of the molecule can be established. This multi-faceted approach ensures the scientific integrity and trustworthiness required in research and drug development.
References
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PubChem Compound Summary for CID 77640, this compound. National Center for Biotechnology Information. [Link]
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Mass Spectrometry of Ketones. LibreTexts Chemistry. [Link]
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McLafferty Rearrangement. Wikipedia. [Link]
-
High-Performance Liquid Chromatography. Wikipedia. [Link]
-
Nuclear Magnetic Resonance Spectroscopy. Wikipedia. [Link]
-
Infrared Spectroscopy. Wikipedia. [Link]
Comparing the chelating properties of different β-diketones
An In-Depth Guide to the Chelating Properties of β-Diketones: A Comparative Analysis for Researchers
As a Senior Application Scientist, one of the recurring challenges in coordination chemistry, materials science, and drug development is the selection of an appropriate chelating agent. The β-diketone family offers a versatile scaffold, yet the subtle structural differences between its members lead to significant variations in their chelating behavior. This guide provides an in-depth comparison of three representative β-diketones—Acetylacetone (acacH), Dibenzoylmethane (DBM), and Thenoyltrifluoroacetone (TTFA)—supported by experimental principles and data to inform your selection process.
The Foundation: Understanding β-Diketone Chelation
β-Diketones are organic compounds characterized by two carbonyl groups separated by a single methylene carbon. Their remarkable chelating ability stems from a fundamental chemical principle: keto-enol tautomerism.[1][2][3] In solution, β-diketones exist in equilibrium between their diketo and enol forms. The enol tautomer, stabilized by an intramolecular hydrogen bond, can be deprotonated by a base to form a resonance-stabilized enolate anion.[2][4]
This enolate anion acts as a potent bidentate ligand, meaning it binds to a single metal ion through two donor atoms—in this case, both oxygen atoms. This coordination forms a stable, six-membered chelate ring, a thermodynamically favorable arrangement known as the "chelate effect".[4] The resulting metal complexes are typically neutral and often soluble in organic solvents, making them valuable in catalysis, as NMR shift reagents, and as precursors for advanced materials.[4][5]
The true versatility of β-diketones lies in the substituents (R and R') flanking the carbonyl groups. Altering these groups from simple alkyls (like in acetylacetone) to bulky aromatics (dibenzoylmethane) or electron-withdrawing moieties (thenoyltrifluoroacetone) profoundly impacts the ligand's acidity, steric profile, and the stability of the resulting metal complex.[6][7][8]
Figure 1: General mechanism of β-diketone chelation.
Key Parameters for Evaluating Chelating Properties
To objectively compare β-diketones, we must quantify their interaction with metal ions. The two most critical parameters are the ligand's acid dissociation constant (pKa) and the complex's stability constant (log β).
-
Acid Dissociation Constant (pKa): This value indicates the acidity of the enol proton. A lower pKa means the ligand is more acidic and can be deprotonated at a lower pH. This is a crucial consideration, as it dictates the pH range in which the ligand can effectively chelate metal ions.[9][10] For instance, ligands with low pKa values are essential for extracting metals from highly acidic solutions.[9]
-
Stability Constant (log β): This equilibrium constant measures the strength of the metal-ligand bond.[11] A higher stability constant signifies a stronger affinity between the ligand and the metal ion, resulting in a greater proportion of the metal existing in its chelated form at equilibrium.[6][11] These constants are determined experimentally and are influenced by the nature of the metal ion, the ligand, and the solvent system.[6][12]
Experimental Methodologies for Characterization
Authoritative determination of chelating properties relies on robust experimental techniques. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods employed in this field.
Potentiometric Titration
Causality: This is arguably the most accurate and widespread method for determining stability constants in solution.[13][14] The principle is based on monitoring the change in hydrogen ion concentration (pH) as a metal-ligand solution is titrated with a strong base. The liberation of protons upon complex formation allows for the calculation of the ligand's protonation constants and the stepwise formation constants of the metal complexes using methodologies like the Irving-Rossotti method.[13][15][16]
Experimental Protocol (Irving-Rossotti Method):
-
Solution Preparation: Prepare three solutions with a constant ionic strength (e.g., 0.1 M KCl):
-
(A) Free acid (e.g., HClO₄)
-
(B) Free acid + β-diketone ligand
-
(C) Free acid + β-diketone ligand + metal salt
-
-
Titration: Titrate each solution against a standardized, carbonate-free strong base (e.g., NaOH) at a constant temperature. Record the pH after each addition of the titrant.
-
Data Analysis:
-
Plot pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values. This allows for the determination of the ligand's pKa.
-
Calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration (pL).
-
Construct a "formation curve" by plotting n̄ versus pL.
-
Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For example, log K₁ is the value of pL at n̄ = 0.5. The overall stability constant (log β) is the sum of the stepwise constants.
-
Figure 2: Workflow for potentiometric determination of stability constants.
UV-Vis Spectrophotometry
Causality: This technique is based on the principle that the formation of a metal-chelate complex alters the electronic structure of the ligand, leading to a change in its absorption spectrum.[17][18] By monitoring these spectral changes, one can determine both the stoichiometry of the complex (using Job's method of continuous variation) and its stability constant.[6][19] It is a highly accessible method for confirming complexation.[20]
Experimental Protocol (Job's Method for Stoichiometry):
-
Stock Solutions: Prepare equimolar stock solutions of the metal salt and the β-diketone ligand.
-
Serial Solutions: Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and ligand (from 0 to 1). For example, mix 9 mL of metal solution with 1 mL of ligand, then 8 mL with 2 mL, and so on.
-
Spectra Acquisition: For each solution, record the UV-Vis spectrum over the relevant wavelength range and determine the absorbance at the wavelength of maximum absorption (λₘₐₓ) of the complex.
-
Job's Plot: Plot the absorbance at λₘₐₓ against the mole fraction of the ligand.
-
Stoichiometry Determination: The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the metal-ligand complex. A peak at a mole fraction of 0.67, for example, indicates a 1:2 metal-to-ligand ratio (M:L₂).
Figure 3: Workflow for determining complex stoichiometry using Job's method.
A Head-to-Head Comparison: acacH vs. DBM vs. TTFA
The choice of β-diketone is dictated by the specific requirements of the application, including pH, solvent, and the target metal ion.
| Feature | Acetylacetone (acacH) | Dibenzoylmethane (DBM) | Thenoyltrifluoroacetone (TTFA) |
| Structure | Symmetrical, Aliphatic | Symmetrical, Aromatic | Asymmetrical, Aromatic/Fluorinated |
| Formula | C₅H₈O₂ | C₁₅H₁₂O₂ | C₈H₅F₃O₂S |
| Key Structural Feature | Two methyl groups | Two phenyl groups | A thienyl and a trifluoromethyl group |
| Acidity (pKa) | ~9.0 (in water) | ~9.35 (in 75% dioxane) | ~6.23 (in 75% dioxane) |
| Primary Advantage | Simple, inexpensive, forms a wide range of neutral complexes.[1][4][21] | Forms highly stable complexes, photostable.[22] | High acidity allows for chelation and extraction at low pH.[9] |
| Common Applications | Catalyst precursors, general synthesis of M(acac)ₓ complexes.[4] | PVC stabilizers, sunscreens, potential medicinal uses.[22][23] | Solvent extraction of lanthanides and actinides, analytical reagents.[9][24][25] |
Analysis of Chelating Properties
The structural differences manifest directly in the chelating behavior:
-
Acetylacetone (acacH) is the archetypal β-diketone. Its relatively high pKa means it requires a neutral or slightly basic medium to deprotonate efficiently and form complexes. The resulting acetylacetonate complexes are fundamental in organometallic chemistry.
-
Dibenzoylmethane (DBM) features bulky phenyl groups. These aromatic substituents have a minor electronic effect on acidity compared to acacH but can introduce steric hindrance that may affect the kinetics of complex formation. The phenyl groups enhance the lipophilicity and stability of the complexes.[7]
-
Thenoyltrifluoroacetone (TTFA) is the outlier and a prime example of rational ligand design. The powerful electron-withdrawing trifluoromethyl (-CF₃) group significantly increases the acidity of the enol proton, lowering its pKa dramatically.[9] This allows TTFA to be an effective chelating agent in acidic conditions (pH 2-4) where acacH and DBM would remain largely protonated and inactive. While this makes it superior for applications like solvent extraction of metals from acidic waste streams, the electron-withdrawing effect also reduces the electron density on the coordinating oxygen atoms. This can sometimes lead to complexes that are thermodynamically less stable than their acac or DBM counterparts once formed.[6][12]
Comparative Stability Constants
The stability constant (log β) provides the ultimate measure of a chelate's stability. The following table presents representative stability constants for complexes with Cu(II) and Fe(III), two common transition metals.
| Ligand | Metal Ion | log K₁ | log K₂ | log β₂ | Solvent System |
| Acetylacetone | Cu(II) | 8.22 | 6.77 | 14.99 | 50% Dioxane-Water |
| Dibenzoylmethane | Cu(II) | 9.50 | 8.55 | 18.05 | 50% Dioxane-Water |
| Benzoyltrifluoroacetone | Cu(II) | 6.22 | 4.88 | 11.10 | 50% Dioxane-Water |
| Acetylacetone | Fe(III) | 11.4 | 10.1 | 21.5 | Water |
| Benzoylacetone | Fe(III) | - | - | 23.3 (log β₃) | 50% Water-Ethanol |
| Benzoyltrifluoroacetone* | Fe(III) | - | - | 21.7 (log β₃) | 50% Water-Ethanol |
Note: Data for DBM and TTFA with Fe(III) under identical conditions is sparse in readily available literature; closely related analogs Benzoylacetone (Bac) and Benzoyltrifluoroacetone (Btfac) are shown for comparison from a single study to illustrate trends.[6]
From this data, a clear trend emerges: the stability of the complexes for a given metal often follows the order DBM > acacH > TTFA analog.[6] This highlights the critical trade-off with TTFA: its utility at low pH is gained at the cost of the absolute thermodynamic stability of the resulting complex compared to ligands with more electron-donating or neutral substituents.
Conclusion: Selecting the Right Tool for the Job
The choice of a β-diketone chelator is not a one-size-fits-all decision. A researcher must consider the interplay between the ligand's acidity (pKa), the desired complex stability (log β), and the specific experimental conditions.
-
For general synthesis of neutral, stable metal complexes under mild conditions, Acetylacetone remains the cost-effective and reliable standard.
-
When high thermal or photostability is required, or when working in more lipophilic systems, the aromatic backbone of Dibenzoylmethane offers a distinct advantage.
-
For applications demanding chelation in acidic environments, such as the selective extraction and separation of metal ions, Thenoyltrifluoroacetone is the superior choice due to its low pKa, despite its complexes sometimes having lower overall stability constants.
By understanding the fundamental principles of chelation and leveraging quantitative experimental data, researchers can make informed decisions, optimizing their protocols and advancing their scientific objectives.
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Hakimi, M., et al. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 20(7), 5497-5502. [Link]
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Scribd. (n.d.). Synthesis of Metal Acetylacetonate Complexes. [Link]
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IJSART. (2018). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. [Link]
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Saeed, A., et al. (2015). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone (β-diketone). Journal of Natural Sciences Research, 5(22). [Link]
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Moore, S. (n.d.). Preparation and Characterisation of Metal Acetylacetonate Complexes. Magritek. [Link]
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Wikipedia. (2023). Metal acetylacetonates. [Link]
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ResearchGate. (2016). Experimental stability constants for metal(II) chelates with α-amino acids. [Link]
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ResearchGate. (2014). Synthesis and Characterization of Some Transition Metal Complexes with Mixed Adenine and Acetylacetonate Ligands. [Link]
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ResearchGate. (2016). Dibenzoylmethane induces cell cycle deregulation in human prostate cancer cells. [Link]
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ResearchGate. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. [Link]
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NECTAR COST. (2019). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. [Link]
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ResearchGate. (2015). Synthesis of tris(β-diketones) and study of their complexation with some transition metals. [Link]
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PubMed. (1988). A new radiochemical method to determine the stability constants of metal chelates attached to a protein. [Link]
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Kyoto University Research Information Repository. (1963). Dibenzoylmethane as a Chelating Reagent in Solvent Extraction and Spectrophotometric Determination. [Link]
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MDPI. (2020). Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches. [Link]
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Ansari, F. B., et al. (2009). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Oriental Journal of Chemistry. [Link]
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Adeagbo, A. I. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal of Applied Chemistry, 15(1), 01-05. [Link]
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ResearchGate. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. [Link]
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The Chem Connections Homepage. (n.d.). General Concepts of the Chemistry of Chelation. [Link]
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De Gruyter. (1979). GUIDELINES FOR THE DETERMINATION OF STABILITY CONSTANTS. [Link]
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koreascholar. (2023). pH-Dependent Composition Analysis of Nickel-Chelate Complexes Using UV-Vis Spectrophotometry. [Link]
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PubMed. (2010). Synthesis and characterization of new beta-diketo derivatives with iron chelating ability. [Link]
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IJCRT.org. (2018). Free energy change values of Monothio-β- diketone complexes of some Bivalent metal ions of 1st & 2nd Transition. [Link]
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PubMed. (2005). Re-evaluation of cytotoxicity and iron chelation activity of three beta-diketones by semiempirical molecular orbital method. [Link]
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Journal of the American Chemical Society. (1945). Stability of Chelate Compounds. [Link]
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Journal of the American Chemical Society. (1953). Studies on Coördination Compounds. IV. A Comparison of the Chelating Tendencies of β-Diketones toward Divalent Metals. [Link]
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ResearchGate. (2021). The evolution of β-diketone or β-diketophenol ligands and related complexes. [Link]
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Wikipedia. (2023). Stability constants of complexes. [Link]
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Wikipedia. (2023). Dibenzoylmethane. [Link]
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RSC Publishing. (2018). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. [Link]
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CUNY Academic Works. (2016). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. [Link]
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ResearchGate. (2023). β-Diketone Functionalized Microspheres Chelate Reactive Iron via Metal Coordination for Cartilage Repair. [Link]
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Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. [Link]
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PMC. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]
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ResearchGate. (2024). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. [Link]
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OSTI.GOV. (1960). Chelates of β-Diketones. V. Preparation and Properties of Chelates Containing Sterically Hindered Ligands. [Link]
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LKT Laboratories, Inc. (n.d.). Dibenzoylmethane, 98%. [Link]
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ACS Publications. (2018). Homoleptic Acetylacetonate (acac) and β-Ketoiminate (acnac) Complexes of Uranium. [Link]
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ResearchGate. (2018). Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries. [Link]
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A Comparative Guide to the Cytotoxicity of 1-(4-Methoxyphenyl)butane-1,3-dione Derivatives in Cancer Research
This guide provides a comprehensive analysis of the cytotoxic potential of 1-(4-methoxyphenyl)butane-1,3-dione and its derivatives as potential anticancer agents. Drawing upon established experimental data and methodologies, this document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships and therapeutic promise of this class of compounds.
Introduction: The Therapeutic Potential of β-Diketones
The β-diketone moiety is a key pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer properties. The parent compound, this compound, serves as a foundational structure for the synthesis of novel derivatives with potentially enhanced cytotoxic effects against various cancer cell lines. The exploration of these derivatives is driven by the need for new chemotherapeutic agents with improved efficacy and reduced side effects.
Comparative Cytotoxicity Analysis
For instance, research on chalcone derivatives, which share a similar aromatic ketone substructure, has shown that substitutions on the phenyl rings can significantly influence their anticancer activity. A study on a series of novel chalcones revealed that a 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-en-1-one derivative exhibited potent in vitro cytotoxic activity.[1] This suggests that the methoxy group on the phenyl ring is a favorable feature for cytotoxicity.
Furthermore, studies on other 1,3-diketone derivatives have demonstrated their potential to inhibit cancer cell growth. For example, some derivatives have been shown to be effective against breast cancer cell lines.[2] The general consensus in the field is that the β-diketone scaffold is a promising starting point for the development of new anticancer drugs.
To provide a framework for future comparative studies, the following table presents hypothetical cytotoxicity data for a series of this compound derivatives. This data is illustrative and intended to demonstrate how such a comparison would be presented.
| Compound ID | R1 Substitution | R2 Substitution | Cancer Cell Line | IC50 (µM) |
| Parent | H | H | MCF-7 (Breast) | > 50 |
| Derivative 1 | Cl | H | MCF-7 (Breast) | 25.5 |
| Derivative 2 | NO2 | H | MCF-7 (Breast) | 15.2 |
| Derivative 3 | H | Br | MCF-7 (Breast) | 30.1 |
| Derivative 4 | H | OCH3 | MCF-7 (Breast) | 45.8 |
| Parent | H | H | A549 (Lung) | > 50 |
| Derivative 1 | Cl | H | A549 (Lung) | 32.7 |
| Derivative 2 | NO2 | H | A549 (Lung) | 18.9 |
| Derivative 3 | H | Br | A549 (Lung) | 38.4 |
| Derivative 4 | H | OCH3 | A549 (Lung) | 49.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Elucidating the Mechanism of Action
The precise mechanism by which this compound derivatives exert their cytotoxic effects is an area of active investigation. However, based on studies of related compounds, several potential pathways can be proposed.
One plausible mechanism is the induction of apoptosis, or programmed cell death. Research on a chalcone derivative, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one, demonstrated that it can cause cell cycle arrest at the G0/G1 phase and up-regulate the p21 gene, which is involved in cell cycle regulation.[1] This suggests that these compounds may interfere with the normal progression of the cell cycle, leading to apoptosis in cancer cells.
Another potential mechanism involves the generation of reactive oxygen species (ROS). Many anticancer agents exert their effects by inducing oxidative stress within cancer cells, which can damage cellular components and trigger apoptosis. It is conceivable that this compound derivatives could also function through this pathway.
The following diagram illustrates a potential signaling pathway for the induction of apoptosis by these compounds.
Caption: Potential mechanism of action for this compound derivatives.
Experimental Methodologies: Assessing Cytotoxicity
The evaluation of the cytotoxic activity of novel compounds is a critical step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and proliferation.
Detailed MTT Assay Protocol
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds. A control group with vehicle (e.g., DMSO) alone is also included.
-
The plate is incubated for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization of Formazan:
-
100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on a shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
The following diagram illustrates the experimental workflow for the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The available evidence suggests that this compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. While further research is needed to establish a comprehensive structure-activity relationship and to fully elucidate their mechanisms of action, the initial findings are encouraging.
Future studies should focus on the synthesis and cytotoxic evaluation of a broader range of derivatives to identify lead compounds with high potency and selectivity. In-depth mechanistic studies, including the investigation of their effects on key signaling pathways and their potential to induce different forms of cell death, will be crucial for their further development as clinical candidates.
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A Senior Application Scientist's Guide to the Solid-State Characterization of 1-(4-Methoxyphenyl)butane-1,3-dione
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the solid-state characterization of 1-(4-methoxyphenyl)butane-1,3-dione, a β-diketone of interest in various chemical and pharmaceutical applications. While single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguous structure determination, a multi-technique approach provides a more holistic understanding of a compound's properties.[1][2][3][4] This guide will walk through the complete workflow of a single-crystal XRD analysis as a primary method and compare its outcomes with data from Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA).
The Central Role of Structural Analysis
This compound, like many β-diketones, can exist in keto-enol tautomeric forms.[5][6][7] The specific tautomer and its conformation in the solid state dictate its physicochemical properties, such as solubility, stability, and intermolecular interactions, which are critical for drug development and materials science. Single-crystal XRD provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled view of the molecule's structure in the crystalline state.[1]
Part 1: Single-Crystal X-ray Diffraction (SC-XRD) - The Definitive Structure
Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, bond-angles, and details of site-ordering.[1] The following section details the comprehensive workflow for the analysis of this compound, from obtaining suitable crystals to final structure refinement.
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey to a crystal structure begins with the growth of a high-quality single crystal.[8][9][10] For this compound, a compound soluble in many organic solvents, several crystallization techniques can be employed. Slow evaporation from a saturated solution is a common and effective method.
Protocol for Slow Evaporation Crystallization:
-
Solvent Selection: A suitable solvent is one in which the compound is moderately soluble. For this compound, a mixture of ethanol and water can be effective. The compound should be soluble in the primary solvent (ethanol) and less soluble in the anti-solvent (water).
-
Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of hot ethanol to achieve a saturated or near-saturated solution.
-
Inducing Crystallization: Transfer the solution to a clean vial. Add water dropwise until the solution becomes slightly turbid, indicating the point of supersaturation.
-
Slow Cooling and Evaporation: Cover the vial with a perforated cap to allow for slow evaporation. Place the vial in a vibration-free environment and allow it to cool slowly to room temperature. Over several days, crystals should form.[11]
Causality Behind the Choices: The goal is to allow molecules to organize themselves into a well-ordered crystal lattice. Rapid cooling or evaporation leads to the formation of smaller, less ordered crystals or an amorphous precipitate. The use of a solvent-antisolvent system provides fine control over the supersaturation level, which is critical for initiating and sustaining crystal growth.
Visualizing the SC-XRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Once a suitable crystal is mounted on the goniometer head of a diffractometer, the data collection process begins.[12][13]
Data Collection Strategy:
-
Initial Screening: A few initial diffraction images are collected to assess the crystal quality and determine the unit cell parameters.
-
Full Data Collection: A complete dataset is collected by rotating the crystal in the X-ray beam. The strategy aims to collect a highly redundant dataset with good coverage of the reciprocal space. For a small organic molecule, data is typically collected to a resolution of at least 0.8 Å.[14]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. This results in a file containing the Miller indices (h,k,l) and the corresponding intensities and standard uncertainties for each reflection.
Causality Behind the Choices: A high-resolution and redundant dataset is crucial for a successful structure solution and refinement. Redundancy allows for better scaling of the data and more accurate intensity measurements, leading to a more reliable final structure.
The processed data is then used to solve and refine the crystal structure.[15][16]
Structure Solution and Refinement Protocol:
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or the Patterson method. For organic molecules, direct methods are typically successful.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This process iteratively adjusts the atomic coordinates, and thermal parameters to improve the agreement between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.
Causality Behind the Choices: The refinement process aims to find the best possible model that explains the observed diffraction pattern. The final model should not only fit the data well but also be chemically sensible, with realistic bond lengths, angles, and thermal parameters.
Hypothetical Crystallographic Data for this compound
Since no published crystal structure is available, the following table presents a plausible set of crystallographic data that could be expected from a successful analysis.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₂O₃ |
| Formula Weight | 192.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 970.4 |
| Z | 4 |
| Density (calculated) | 1.315 g/cm³ |
| Absorption Coefficient (μ) | 0.095 mm⁻¹ |
| F(000) | 408 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5600 |
| Independent reflections | 2200 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Part 2: Comparative Analysis with Alternative Techniques
While single-crystal XRD provides the ultimate structural detail, other analytical techniques offer complementary and often more accessible information about the solid-state properties of a material.[2][4]
Technique Selection Framework
Caption: Decision-making flowchart for selecting solid-state characterization techniques.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing polycrystalline materials.[17][18] It is particularly useful when single crystals of sufficient size cannot be obtained.[19]
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation: The crystalline sample of this compound is gently ground to a fine, homogeneous powder.
-
Data Collection: The powdered sample is placed on a sample holder, and a diffraction pattern is collected over a range of 2θ angles.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. The positions and intensities of the peaks can be used for phase identification, determination of crystallinity, and, in some cases, structure solution and refinement via the Rietveld method.[20]
Comparison with SC-XRD:
| Feature | Single-Crystal XRD | Powder XRD |
| Sample Requirement | Single crystal (typically > 10 μm) | Polycrystalline powder (mg quantities) |
| Information Output | Precise 3D atomic structure, bond lengths/angles | Phase identification, crystallinity, unit cell parameters |
| Structural Detail | High (atomic resolution) | Lower (loss of 3D information into 1D pattern) |
| Primary Application | Unambiguous structure determination | Phase purity, polymorphism screening, quality control |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[21] For β-diketones, it is particularly powerful for studying the keto-enol tautomerism.[5][22][23][24][25]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, multiplicities, and integrals of the proton signals are analyzed to identify the keto and enol forms and determine their relative concentrations.[26] The equilibrium between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers.[22]
Comparison with SC-XRD:
| Feature | Single-Crystal XRD | NMR Spectroscopy |
| Sample State | Solid (crystalline) | Solution |
| Information Output | Solid-state conformation and packing | Molecular structure and dynamics in solution |
| Tautomerism | Identifies the specific tautomer present in the crystal | Quantifies the equilibrium between tautomers in solution |
| Primary Application | Absolute 3D structure in the solid state | Structural elucidation and dynamic studies in solution |
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that measure changes in a material's properties as a function of temperature.[27][28][29] They are widely used to assess purity, thermal stability, and polymorphism.[30][31]
Experimental Protocol: DSC and TGA
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an aluminum pan.
-
Data Acquisition:
-
DSC: The sample is heated at a constant rate, and the heat flow to or from the sample relative to a reference is measured. This reveals thermal events such as melting, crystallization, and glass transitions.[32][33]
-
TGA: The sample is heated in a controlled atmosphere, and its mass is continuously monitored. This provides information on thermal stability and decomposition.
-
-
Data Analysis: The resulting thermograms are analyzed to determine the melting point, enthalpy of fusion, and decomposition temperature.
Comparison with SC-XRD:
| Feature | Single-Crystal XRD | DSC / TGA |
| Sample Requirement | Single crystal | Small amount of solid material (mg) |
| Information Output | Atomic arrangement in the crystal lattice | Thermal transitions (melting, decomposition), purity |
| Polymorphism | Identifies the specific crystal form of a single crystal | Can detect and quantify different polymorphic forms in a bulk sample |
| Primary Application | Definitive structure of a single crystalline phase | Assessment of thermal properties, purity, and stability |
Conclusion: A Synergistic Approach to Comprehensive Characterization
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Quantum chemical calculations of tautomer stability
An In-Depth Technical Guide to Quantum Chemical Calculations of Tautomer Stability for Drug Discovery Professionals
As a Senior Application Scientist, I've seen firsthand how overlooking tautomerism can derail promising drug discovery campaigns. A molecule's tautomeric state is not a static feature; it's a dynamic equilibrium that dictates its shape, polarity, and how it interacts with its biological target.[1][2] In fact, with estimates suggesting up to 70% of drugs can tautomerize, failing to identify the biologically relevant and most stable forms is a significant risk.[2][3]
Experimental determination of tautomer ratios can be complex and is often impractical for high-throughput screening.[4][5] This guide provides a framework for researchers, scientists, and drug development professionals to navigate the computational landscape of tautomer stability prediction. We will move beyond a simple list of methods to explain the causality behind methodological choices, ensuring that the protocols described are robust and self-validating.
The Challenge of Tautomerism
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[2][6] This seemingly subtle shift can have profound consequences:
-
Pharmacodynamics: A change in tautomeric form can alter the hydrogen bond donor/acceptor pattern, completely changing how a ligand binds to its protein target.[1] The bound conformation may even be a minor tautomer that is unfavorable in aqueous solution.[7]
-
Pharmacokinetics (ADME): Properties like solubility, membrane permeability, and metabolic stability are all highly dependent on the dominant tautomeric species.[2][6]
-
Solid-State Properties: Tautomerism affects crystal packing, which is critical for formulation and preformulation studies. Different polymorphs can contain different tautomers.[3][6]
Given these stakes, accurate in silico prediction of tautomer stability is not just an academic exercise—it is a cornerstone of modern, computationally-driven drug design.
A Conceptual Framework for Calculation
The relative stability of two tautomers is determined by the difference in their Gibbs Free Energy (ΔG). The goal of quantum chemical calculations is to solve the time-independent Schrödinger equation for each tautomer to determine its energy.[8] The tautomer with the lower energy is the more stable.
Every calculation is built upon three fundamental choices that collectively define the "level of theory":
-
The Method: The specific quantum mechanical approximation used to calculate the electronic energy.
-
The Basis Set: The set of mathematical functions used to represent the atomic orbitals of the electrons.[9]
-
The Environment: The model used to simulate the effect of the surrounding medium, such as a solvent.[10]
The interplay between these three components determines the accuracy, computational cost, and ultimate reliability of the prediction.
Caption: High-level overview of the tautomer stability prediction workflow.
PART 1: Selecting the Right Computational Method
The choice of method is the most critical factor influencing the accuracy of your energy calculations. Methods range from computationally inexpensive but less accurate approximations to highly precise but demanding "gold standard" approaches.
The Workhorse: Density Functional Theory (DFT)
DFT is the most widely used method for tautomer analysis due to its excellent balance of cost and accuracy.[11] It approximates the complex many-electron wavefunction by focusing on the electron density.[8] However, its performance is entirely dependent on the chosen "functional," which approximates the exchange-correlation energy.
A significant pitfall with many older or simpler DFT functionals is the "delocalization error," which can artificially favor tautomers with more delocalized electronic structures, sometimes leading to qualitatively incorrect stability rankings.[3][12]
Comparison of Common DFT Functionals for Tautomer Stability
| Functional | Type | Key Characteristics |
|---|---|---|
| B3LYP | Hybrid-GGA | The historical standard. Often a good starting point but can be prone to delocalization error.[13][14] |
| ωB97X-D | Range-Separated Hybrid | A robust, general-purpose functional with good performance for a wide range of systems. Includes dispersion correction. |
| M06-2X | Hybrid Meta-GGA | Excellent for systems where non-covalent interactions are important. A strong choice for general screening. |
| APFD | Hybrid | Benchmarked to perform well for sulfur-containing systems, which can be challenging for other functionals.[15] |
| TPSSh | Hybrid Meta-GGA | Shown to be reliable across various transition metal complexes and can be a good choice for general organic systems.[16][17] |
Expert Recommendation: For routine analysis, ωB97X-D or M06-2X are excellent choices. B3LYP is acceptable for initial screenings but should be validated for your system class. The key is to benchmark your chosen functional against experimental data or higher-level calculations if available.
The Gold Standard: Wavefunction Theory (WFT)
Methods like Møller-Plesset perturbation theory (MP2) and, most notably, Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the gold standard for chemical accuracy.[8][13]
-
Causality: These methods provide a more rigorous, systematic approximation to the exact solution of the Schrödinger equation than DFT.
-
Application: Due to their high computational cost, they are not suitable for screening large numbers of molecules. Instead, their primary role is to validate and benchmark DFT methods for a specific class of compounds or to obtain a highly accurate result for a single, critically important system.[3][12]
The New Wave: Machine Learning (ML) Potentials
Recent advances have produced ML models, such as ANI and AIMNet2, that are trained on vast datasets of high-level quantum chemical calculations.[4][18]
-
Principle: These models learn the relationship between molecular geometry and energy, allowing them to predict energies with near-quantum accuracy at a fraction of the computational cost.[19]
-
Trustworthiness: While incredibly promising, their accuracy is confined to the chemical space on which they were trained. They are excellent for accelerating calculations but should be used with an understanding of their domain of applicability.
PART 2: Choosing the Right Basis Set
A basis set is the collection of mathematical functions (Gaussian-type orbitals) used to construct the molecular orbitals.[20] The choice represents a direct trade-off between accuracy and computational time; a larger, more flexible basis set provides a more accurate description at a higher cost.[9]
Key Features of Basis Sets and Their Importance
| Feature | Description | Causality & Recommendation |
|---|---|---|
| Split-Valence | Uses multiple basis functions for valence electrons, which are involved in bonding, and fewer for core electrons.[20] | Minimum Standard: Use at least a split-valence basis set (e.g., 3-21G, def2-SVP). Minimal basis sets like STO-3G are insufficient for reliable results.[9] |
| Polarization Functions | * or (d,p) | Adds functions of higher angular momentum (e.g., d-functions on heavy atoms, p-functions on hydrogen). This allows orbitals to change shape and polarize, which is essential for accurately describing chemical bonds.[20] Essential for Accuracy: Always include polarization functions. The 6-31G(d) basis set is a common starting point. |
| Diffuse Functions | + or ++ | Adds very broad functions to the basis set. This is critical for describing the electron density far from the nucleus, as found in anions, lone pairs, and weak hydrogen bonds—all highly relevant to tautomerism.[20][21] Strongly Recommended: For publication-quality results, especially where hydrogen bonding or charged species are involved, diffuse functions are crucial. Use basis sets like 6-311+G(d,p) or aug-cc-pVTZ. |
Comparison of Common Basis Set Families
| Family | Example | Characteristics |
|---|---|---|
| Pople Style | 6-31G(d), 6-311+G(d,p) | Widely used, computationally efficient, and offers a clear nomenclature for adding polarization and diffuse functions.[20] |
| Dunning Correlation-Consistent | cc-pVDZ, aug-cc-pVTZ | Systematically improvable. Designed to converge smoothly toward the complete basis set limit, making them ideal for high-accuracy benchmark studies. "aug-" denotes the addition of diffuse functions. |
| Karlsruhe "def2" | def2-SVP, def2-TZVP | Modern, well-balanced basis sets available for almost the entire periodic table. They are an excellent alternative to Pople basis sets.[20] |
PART 3: Accounting for the Environment (Solvation)
Calculating tautomer stability in the gas phase is rarely sufficient. The surrounding solvent can dramatically shift the equilibrium by preferentially stabilizing one tautomer over another, often through dipole interactions or hydrogen bonding.[10][22]
Implicit Solvation Models (The Efficient Choice)
These are the most common methods for modeling solvent effects. They treat the solvent as a continuous medium with a characteristic dielectric constant, surrounding a cavity that contains the solute molecule.[23]
-
Polarizable Continuum Model (PCM): One of the earliest and most popular models.[10]
-
Conductor-like Screening Model (COSMO): A variation of PCM that is also widely used.
-
Solvation Model based on Density (SMD): A universal solvation model developed by Truhlar and coworkers that has shown excellent performance across a wide range of solvents and is often the recommended choice.[13][14]
Explicit and Hybrid Solvation Models (The High-Accuracy Choice)
For systems where specific solute-solvent interactions are paramount (e.g., a key intramolecular hydrogen bond is disrupted by a competing bond to a water molecule), a more explicit treatment may be necessary.
-
Microsolvation: One or a few explicit solvent molecules are included in the quantum mechanical calculation along with the solute. This can capture specific hydrogen bonding but significantly increases computational cost.[22]
-
Quantum Mechanics/Molecular Mechanics (QM/MM): The solute (the tautomers) is treated with a high-level QM method, while the surrounding solvent is modeled with a computationally cheaper molecular mechanics force field. This provides a balance for studying larger, explicitly solvated systems.[10]
A Self-Validating Protocol for Tautomer Stability Prediction
This workflow is designed to be a robust, self-validating system that balances computational cost with high accuracy. It employs a common and efficient strategy of using a lower-cost method for geometry optimization and a higher-level method for a final, more accurate energy calculation.
Caption: Detailed step-by-step computational workflow for tautomer analysis.
Experimental Protocol Steps:
-
Tautomer Enumeration: Begin with a 2D representation of your molecule. Use a robust tool like RDKit, ChemAxon's cxcalc, or Schrödinger's ligprep to generate all chemically sensible tautomeric forms.[18][24][25]
-
Geometry Optimization: For each generated tautomer, perform a full geometry optimization. This step is critical as tautomers have different bond lengths and angles.
-
Method: A cost-effective DFT functional like B3LYP or a modern equivalent.
-
Basis Set: A modest split-valence basis set with polarization, such as 6-31G(d) or def2-SVP.
-
Solvent: Include an implicit solvent model like SMD from the start. Optimizing in the intended environment is crucial.
-
-
Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization. This serves two purposes:
-
Validation: To confirm that the optimized structure is a true energy minimum. A stable structure will have zero imaginary frequencies.
-
Thermochemistry: To obtain the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to the Gibbs Free Energy (G). The rigid-rotor harmonic-oscillator (RRHO) approximation is used here, which can be a source of error but is standard practice.[13]
-
-
Single-Point Energy Refinement: Using the optimized geometry from Step 2, perform a single, more accurate energy calculation. This captures the electronic energy more precisely without the high cost of a full optimization at this level.
-
Method: A high-accuracy functional like ωB97X-D or M06-2X .
-
Basis Set: A larger, triple-zeta basis set with diffuse functions, such as def2-TZVPD or 6-311+G(d,p) .
-
Solvent: The same implicit solvent model used previously.
-
-
Data Analysis and Interpretation:
-
For each tautomer, the final Gibbs Free Energy is the sum of the high-accuracy electronic energy (from Step 4) and the thermochemical correction (from Step 3).
-
Select the most stable tautomer (lowest G) as the reference (ΔG = 0.0 kcal/mol).
-
Calculate the relative free energy (ΔΔG) of all other tautomers with respect to this reference.
-
The equilibrium population percentage of each tautomer i at a given temperature T (e.g., 298.15 K) can be calculated using the Boltzmann distribution: %Population_i = 100 * (exp(-ΔΔG_i / RT)) / (Σ_j exp(-ΔΔG_j / RT)) where R is the gas constant.
-
Benchmarking and Trustworthiness: How Good Are the Predictions?
No computational model is perfect. It is essential to understand the expected accuracy to make informed decisions.
-
Typical Errors: For well-chosen DFT protocols, the root-mean-square error (RMSE) compared to experimental or CCSD(T) data is typically in the range of 2-3 kcal/mol.[13][18] While this may seem large, it is often sufficient to correctly identify the dominant tautomer. One study found that DFT correctly identified the lowest energy tautomer 87% of the time across a diverse set.[26]
-
Chemical Accuracy: The goal of "chemical accuracy" (<1 kcal/mol) is exceptionally difficult to achieve for tautomer equilibria due to the complex interplay of electronic structure, solvation, and thermochemical contributions.[8]
-
Validation: Whenever possible, compare your computational predictions against experimental data for a known analogue or a small, representative set of compounds. This builds confidence in the chosen level of theory for your specific chemical space.
Performance of Selected Methods vs. Experiment (TautoBase Benchmark)
| Method | RMSE (kcal/mol) | Mean Absolute Error (kcal/mol) | Reference |
|---|---|---|---|
| B3LYP/cc-pVTZ/SMD | 3.1 | N/A | [13][18] |
| Rowan (AIMNet2 ML) | 2.99 | 2.10 | [18] |
| MP2/aug-cc-pVTZ Extrap. | 2.2 | N/A |[13] |
Conclusion and Future Outlook
Predicting tautomer stability is a challenging but solvable problem in computational chemistry. There is no single "magic bullet" method, but a thoughtfully constructed workflow provides reliable and actionable insights for drug discovery.
Key Takeaways for a Robust Protocol:
-
Method: Use a modern, dispersion-corrected hybrid DFT functional like ωB97X-D or M06-2X .
-
Basis Set: Employ a triple-zeta basis set with both polarization and diffuse functions, such as def2-TZVPD or 6-311+G(d,p) , for the final energy calculation.
-
Solvation: Always use a high-quality implicit solvent model like SMD .
The future of tautomer prediction lies in the continued development of machine learning potentials, which promise to deliver near-quantum accuracy at speeds that will allow for the routine analysis of entire corporate libraries. However, the fundamental principles of quantum mechanics and the careful validation of these methods will remain the bedrock of trustworthy science.
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- Pospisil, P., et al. (2003). Tautomerism in Computer‐Aided Drug Design.
- Christensen, A. S., et al. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society.
- Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.
- Shiri, F., & Murdzek, C. (2022). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery.
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- Basis Sets Used in Molecular Orbital Calcul
- Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI.
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A Senior Application Scientist's Guide to the Synthesis of Substituted β-Diketones: A Comparative Analysis of Synthetic Routes
Introduction: The Enduring Importance of β-Diketones in Modern Chemistry
The β-dicarbonyl motif is a cornerstone of organic synthesis and medicinal chemistry.[1][2] These compounds are not merely synthetic intermediates but also integral components of numerous biologically active molecules, finding applications in areas ranging from anticancer and anti-inflammatory drugs to ligands in catalysis.[1][2] The unique keto-enol tautomerism of β-diketones underpins their diverse reactivity and biological function. This guide provides a comparative analysis of the primary synthetic routes to substituted β-diketones, offering researchers, scientists, and drug development professionals the foundational knowledge to select the most appropriate methodology for their specific synthetic challenges. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation of their respective strengths and limitations.
The Classical Approach: Claisen Condensation
The Claisen condensation is the most traditional and widely employed method for the synthesis of β-diketones.[1] It involves the base-catalyzed reaction between a ketone and an ester to form a new carbon-carbon bond.[3][4][5]
Mechanistic Insights
The driving force of the Claisen condensation is the formation of a highly stabilized enolate of the resulting β-diketone.[3][5] The generally accepted mechanism proceeds through the following key steps:
-
Enolate Formation: A strong base abstracts an α-proton from the ketone to form a resonance-stabilized enolate. The choice of base is critical; it must be strong enough to deprotonate the ketone but should not readily react with the ester starting material.[5] Sodium ethoxide, sodium hydride, and sodium amide are commonly used bases.[6][7]
-
Nucleophilic Attack: The ketone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[4][8]
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group and forming the β-diketone.[5]
-
Deprotonation of the β-Diketone: The newly formed β-diketone is more acidic than the starting ketone and is deprotonated by the alkoxide generated in the previous step. This final, essentially irreversible deprotonation drives the reaction to completion.[5]
-
Protonation: An acidic workup is required to protonate the enolate and yield the final β-diketone product.[3]
Diagram 1: Mechanism of the Claisen Condensation
Caption: Mechanism of the Claisen condensation for β-diketone synthesis.
Experimental Protocol: Synthesis of 1-Phenylbutane-1,3-dione
This protocol provides a general procedure for the Claisen condensation between acetophenone and ethyl acetate.
Materials:
-
Acetophenone
-
Ethyl acetate
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (10%)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous toluene.
-
Addition of Ketone: Slowly add acetophenone (1 equivalent) to the stirred suspension of sodium ethoxide in toluene at room temperature.
-
Addition of Ester: Add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold 10% hydrochloric acid to neutralize the excess base and protonate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Advantages and Limitations
Advantages:
-
Well-established and reliable: The Claisen condensation is a classic reaction with a vast body of literature.
-
Readily available starting materials: Ketones and esters are generally inexpensive and widely available.
-
Good for symmetrical or specific crossed-Claisen reactions: It is particularly effective for the synthesis of symmetrical β-diketones or in "crossed" Claisen condensations where one of the coupling partners lacks α-hydrogens, preventing self-condensation.[6]
Limitations:
-
Strong basic conditions: The requirement for a strong base can be problematic for substrates with base-sensitive functional groups.[1]
-
Mixture of products in crossed-Claisen: When both the ketone and ester have α-hydrogens, a mixture of four products can be formed, leading to purification challenges.[6]
-
Self-condensation of the ketone: The ketone can undergo self-aldol condensation as a side reaction.
Acylation of Ketones: A More Versatile Approach
The direct acylation of ketones offers a more versatile alternative to the Claisen condensation, allowing for a wider range of acylating agents and reaction conditions.[9][10] This method involves the reaction of a ketone enolate with an acylating agent such as an acid chloride, acid anhydride, or an ester.[9]
Mechanistic Pathways
The mechanism of ketone acylation is similar to the Claisen condensation in that it involves the formation of a ketone enolate, which then acts as a nucleophile. However, the nature of the acylating agent and the reaction conditions can significantly influence the outcome.
A. Base-Mediated Acylation:
This is the most common approach and is mechanistically analogous to the Claisen condensation. A strong base is used to generate the ketone enolate, which then attacks the acylating agent.
B. Boron Trifluoride-Catalyzed Acylation:
An alternative, acid-catalyzed method utilizes boron trifluoride (BF₃) to promote the acylation of ketones with acid anhydrides.[10][11][12] The mechanism is thought to involve the formation of a boron enolate, which is then acylated. This method can be advantageous for substrates that are sensitive to strong bases.
Diagram 2: General Workflow for Ketone Acylation
Caption: General experimental workflow for the synthesis of β-diketones via ketone acylation.
Experimental Protocol: Synthesis of Dibenzoylmethane via Acylation with Benzoyl Chloride
This protocol describes a general procedure for the acylation of acetophenone with benzoyl chloride.
Materials:
-
Acetophenone
-
Benzoyl chloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Hydride: In a dry, nitrogen-flushed round-bottom flask, wash the sodium hydride (1.2 equivalents) with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.
-
Reaction Setup: Add anhydrous THF to the flask containing the washed NaH. Cool the suspension to 0 °C in an ice bath.
-
Addition of Ketone: Slowly add a solution of acetophenone (1 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation (hydrogen gas evolution will be observed).
-
Addition of Acylating Agent: Add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Workup: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Advantages and Limitations
Advantages:
-
Greater versatility: A wider range of acylating agents can be used, including acid chlorides and anhydrides, which are often more reactive than esters.[9]
-
Milder conditions possible: The use of Lewis acids like BF₃ allows for acylation under non-basic conditions.[10]
-
Good for unsymmetrical β-diketones: This method is generally better suited for the synthesis of unsymmetrical β-diketones compared to the crossed-Claisen condensation.
Limitations:
-
O-acylation as a side reaction: A common side reaction is the acylation of the enolate on the oxygen atom, leading to the formation of an enol ester.
-
Handling of reagents: Acylating agents like acid chlorides can be moisture-sensitive and corrosive. Strong bases like sodium hydride require careful handling.
Modern Methods: Soft Enolization and Beyond
To overcome the limitations of classical methods, particularly the harsh reaction conditions, several modern techniques have been developed.
Soft Enolization
"Soft enolization" refers to the generation of enolates under milder, often neutral or weakly basic conditions.[1] This approach is particularly useful for the synthesis of β-diketones containing base-sensitive functional groups.[1] A common strategy involves the use of a Lewis acid, such as magnesium bromide etherate (MgBr₂·OEt₂), in the presence of a hindered amine base like N,N-diisopropylethylamine (DIPEA).[13][14][15][16] The Lewis acid coordinates to the ketone's carbonyl oxygen, increasing the acidity of the α-protons and facilitating their removal by the mild base.
Oxidation of β-Hydroxyketones
An alternative route to β-diketones involves the oxidation of readily available β-hydroxyketones, which are typically synthesized via an aldol reaction.[7] While various oxidizing agents can be employed, o-iodoxybenzoic acid (IBX) has been shown to be particularly effective for this transformation, providing high yields under mild conditions.[1][17][18][19][20] This method offers a strategic advantage when the corresponding β-hydroxyketone is more accessible than the starting materials for condensation or acylation reactions.
Decarboxylative Coupling Reactions
Decarboxylative coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds.[21] In the context of β-diketone synthesis, this can involve the coupling of an α-oxocarboxylate with an α-haloketone.[22] These reactions often proceed under transition-metal catalysis and can offer unique reactivity and functional group tolerance.[21][23]
Comparative Analysis of Synthetic Routes
The choice of synthetic route for a substituted β-diketone depends on several factors, including the desired substitution pattern, the presence of other functional groups in the molecule, and the availability of starting materials. The following table provides a comparative summary of the key features of the discussed methods.
| Synthetic Route | Key Reagents | Typical Yields (%) | Advantages | Disadvantages |
| Claisen Condensation | Ketone, Ester, Strong Base (e.g., NaOEt, NaH) | 40-80 | Well-established, readily available starting materials, good for symmetrical products. | Requires strong base, potential for product mixtures in crossed reactions. |
| Acylation of Ketones | Ketone, Acylating Agent (Acid Chloride, Anhydride), Base or Lewis Acid (BF₃) | 50-90 | Versatile, good for unsymmetrical products, milder conditions possible with Lewis acids. | O-acylation side product, requires careful handling of reagents. |
| Soft Enolization | Ketone, Acylating Agent, Lewis Acid (e.g., MgBr₂·OEt₂), Hindered Base (e.g., DIPEA) | 60-95[13] | Mild conditions, tolerates base-sensitive functional groups. | May require specific Lewis acid/base combinations for optimal results. |
| Oxidation of β-Hydroxyketones | β-Hydroxyketone, Oxidizing Agent (e.g., IBX) | 80-99[17][20] | High yields, mild conditions, useful when the β-hydroxyketone is readily available. | Requires an additional step to prepare the β-hydroxyketone precursor. |
| Decarboxylative Coupling | α-Oxocarboxylate, α-Haloketone, Transition Metal Catalyst | 50-80 | Novel reactivity, good functional group tolerance. | Requires specific catalysts and starting materials, can be less atom-economical. |
Conclusion and Future Outlook
The synthesis of substituted β-diketones remains a vibrant area of research, driven by the continued importance of these motifs in various fields of chemistry. While the classical Claisen condensation and ketone acylation methods are still widely practiced, modern approaches such as soft enolization and the oxidation of β-hydroxyketones offer milder and often more efficient alternatives, particularly for complex and sensitive substrates. The development of novel catalytic methods, including decarboxylative couplings, continues to expand the synthetic chemist's toolbox for accessing these valuable compounds. The selection of an optimal synthetic route requires a careful consideration of the target molecule's structure, the desired scale of the reaction, and the principles of green chemistry. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, we can expect even more elegant and efficient strategies for the synthesis of substituted β-diketones to emerge in the future.
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Padilla-Lopátegui, S., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(21), 6443. [Link]
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Hauser, C. R., Swamer, F. W., & Adams, J. T. (1946). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions, 8, 59-196. [Link]
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Beaudry, C. M., & Bartlett, S. L. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Beaudry Research Group. [Link]
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Hauser, C. R., Swamer, F. W., & Adams, J. T. (1946). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. SciSpace. [Link]
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Hauser, C. R., Frostick, F. C., Jr., & Man, E. H. (1952). Mechanism of Acetylation of Ketone Enol Acetates with Acetic Anhydride by Boron Trifluoride to Form β-Diketones. Journal of the American Chemical Society, 74(13), 3231–3233. [Link]
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Rajdhani College. The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. [Link]
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Beaudry, C. M., & Bartlett, S. L. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. The Journal of Organic Chemistry - Figshare. [Link]
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Padilla-Lopátegui, S., et al. (2021). Recent Developments in the Synthesis of β-Diketones. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Analytical Standards for 1-(4-Methoxyphenyl)butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of chemical entities are paramount. This guide provides an in-depth technical comparison of analytical standards and methodologies for 1-(4-Methoxyphenyl)butane-1,3-dione, a key building block in the synthesis of various organic molecules. As a senior application scientist, my objective is to present a comprehensive analysis grounded in scientific principles and practical expertise, enabling you to make informed decisions in your analytical strategy.
Introduction to this compound and the Imperative for Rigorous Analytical Standards
This compound (also known as 4-Methoxybenzoylacetone), with a molecular weight of 192.21 g/mol and the chemical formula C₁₁H₁₂O₃, is a β-diketone that serves as a versatile precursor in organic synthesis.[1] Its utility in the synthesis of heterocyclic compounds and other complex molecules necessitates a thorough understanding of its purity profile. The presence of impurities, even in trace amounts, can significantly impact the yield, stereochemistry, and pharmacological activity of the final product.
This guide will navigate the critical aspects of establishing and verifying the analytical standard for this compound, comparing the utility and performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical method is not only about quantifying the main component but also about identifying and controlling impurities. The most common synthesis route for this compound is the Claisen condensation of 4-methoxyacetophenone with ethyl acetate.
Figure 1: Simplified Claisen condensation for the synthesis of this compound.
Understanding this synthesis allows us to predict potential process-related impurities:
-
Unreacted Starting Materials: 4-methoxyacetophenone and ethyl acetate.
-
Side-Products: Self-condensation products of ethyl acetate or 4-methoxyacetophenone.
-
Degradation Products: The diketone moiety can be susceptible to hydrolysis under acidic or basic conditions, potentially cleaving the molecule. A forced degradation study, while not found in the public domain for this specific molecule, would be a crucial step in a formal drug development program to identify potential degradants under stress conditions such as acid, base, oxidation, heat, and light.[2][3]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for accurately assessing the purity of this compound. Commercially available standards for this compound are typically offered at a purity of 98% or higher.[4] The following sections compare the primary methods for verifying this purity and identifying any minor components.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds, making it well-suited for this compound.[5][6][7]
Principle: Separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like our target molecule, a reversed-phase (RP) method is typically employed.
Experimental Protocol: Reversed-Phase HPLC
A viable HPLC method for this compound can be established with the following parameters, adapted from an application by SIELC Technologies[8]:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | A standard C18 column provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid), 50:50 v/v | An isocratic mobile phase of acetonitrile and water offers a good balance of polarity for elution. Phosphoric acid is added to suppress the ionization of the diketone, leading to sharper peaks. For MS compatibility, formic acid should be used instead.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Detection | UV at 280 nm | The aromatic ring and conjugated ketone system in the molecule provide strong UV absorbance, making UV detection highly sensitive. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temp. | 25 °C | Room temperature is often sufficient, but temperature control ensures reproducible retention times. |
Data Interpretation and Performance:
The primary peak in the chromatogram corresponds to this compound. Any other peaks represent impurities. The area percentage of the main peak is used to calculate the purity. HPLC is particularly effective at separating the starting material, 4-methoxyacetophenone, from the final product due to polarity differences.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5][6][7] Given that this compound has a predicted boiling point, it is amenable to GC analysis.
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio of fragmented ions.
Experimental Protocol: GC-MS Analysis
A general protocol for the GC-MS analysis of a diketone like this compound is as follows:
| Parameter | Recommended Condition | Rationale |
| GC System | Gas chromatograph with a split/splitless injector | Standard setup for capillary GC. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column is a good starting point for method development for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium is an inert and efficient carrier gas. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Oven Program | Initial 100 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature gradient allows for the separation of compounds with different boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Scan Range | 40-400 amu | Covers the molecular ion and expected fragment ions of the target compound and potential impurities. |
Data Interpretation and Performance:
The total ion chromatogram (TIC) will show peaks for the separated components. The mass spectrum of the main peak should correspond to this compound (molecular ion at m/z 192).[1] The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[1] GC-MS is highly sensitive and can detect volatile impurities like residual ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can be employed as a primary ratio method for purity determination through quantitative NMR (qNMR).[4][9][10][11]
Principle: The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By integrating the signals of the analyte and a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
| Step | Procedure | Rationale |
| 1. Sample Prep | Accurately weigh ~10-20 mg of this compound and ~10-20 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. | Accurate weighing is crucial for qNMR. The internal standard should have signals that do not overlap with the analyte signals. |
| 2. Dissolution | Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). | The solvent must fully dissolve both the analyte and the standard. |
| 3. NMR Acquisition | Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ value) and a sufficient number of scans for a good signal-to-noise ratio. | A long relaxation delay ensures complete relaxation of all protons, which is essential for accurate integration. |
| 4. Data Processing | Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard. | Accurate integration is critical for the purity calculation. |
| 5. Calculation | Use the following formula to calculate the purity of the analyte: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std | Where: I = integral value, N = number of protons for the integrated signal, M = molecular weight, m = mass, P = purity of the standard. |
Data Interpretation and Performance:
The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons, the methoxy group, the methylene group, and the methyl group. The presence of tautomerism (keto-enol) will result in two sets of signals. By comparing the integrals of these signals to those of the internal standard, a highly accurate and precise purity value can be obtained. qNMR is also excellent for identifying and quantifying structurally similar impurities.
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A Researcher's Guide to Cross-Referencing Spectral Data with Chemical Databases
In the landscape of modern chemical research, particularly within drug discovery and development, the unambiguous identification of molecular structures is paramount. Spectroscopic techniques provide a powerful lens into the atomic and molecular world, generating intricate data that, when accurately interpreted, can reveal the precise architecture of a compound. However, this raw spectral data is akin to a language that requires a dictionary for translation. Chemical databases serve as this essential lexicon, providing the reference points against which experimental spectra are compared and validated.
This guide provides a comprehensive overview of the methodologies, tools, and critical considerations for effectively cross-referencing spectral data with chemical databases. We will delve into the nuances of different spectroscopic techniques, compare the leading chemical databases, and provide detailed, field-proven protocols to ensure the integrity and accuracy of your structural elucidations. Our focus is not merely on the "how" but on the "why," grounding each step in the fundamental principles of analytical chemistry and data science to empower researchers to make informed decisions in their experimental design and data interpretation.
The Symbiotic Relationship Between Spectrum and Database
At its core, the process of cross-referencing is a pattern-matching exercise. An experimentally acquired spectrum, be it from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectroscopy, represents a unique fingerprint of a molecule. Chemical databases house vast collections of these fingerprints from known compounds. The confidence in a compound's identification is directly proportional to the quality of the experimental data and the comprehensiveness of the database it is searched against.
A successful cross-referencing workflow hinges on a series of critical steps, each with its own set of variables that can influence the final outcome. The diagram below illustrates a generalized workflow for this process.
Caption: A generalized workflow for cross-referencing spectral data, from sample preparation to final reporting.
A Comparative Look at Spectroscopic Techniques and Their Data
The choice of spectroscopic technique is dictated by the nature of the analyte and the specific structural information required. Each technique provides a unique piece of the molecular puzzle.
| Spectroscopic Technique | Information Provided | Common Data Formats | Key Strengths & Limitations |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.[1][2] | JCAMP-DX, Bruker proprietary formats, NMR-STAR[3][4] | Strengths: Unparalleled for detailed structural elucidation of organic molecules in solution. Limitations: Relatively low sensitivity, requiring larger sample amounts. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.[5] | mzML, MGF, netCDF[3][6] | Strengths: Extremely high sensitivity, suitable for trace analysis and complex mixtures. Limitations: Isomers can be difficult to distinguish without tandem MS. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on the absorption of infrared radiation. | JCAMP-DX, SPC[3] | Strengths: Rapid and non-destructive, excellent for identifying the presence or absence of specific functional groups. Limitations: Often insufficient for complete structural elucidation on its own. |
| UV-Vis Spectroscopy | Provides information about conjugated systems and chromophores within a molecule. | JCAMP-DX | Strengths: Simple, quantitative, and useful for certain classes of compounds. Limitations: Provides limited structural information. |
Navigating the Landscape of Chemical Databases
The utility of experimental data is magnified when paired with a high-quality, comprehensive database. The choice of database depends on the type of spectral data and the research application.
| Database | Primary Spectral Data | Scope & Focus | Access | Key Features |
| NIST/EPA/NIH Mass Spectral Library | Mass Spectrometry (EI, MS/MS)[7][8] | Broad collection of electron ionization mass spectra.[7] | Commercial | Extensive and highly curated, considered a gold standard for MS.[9] |
| Spectral Database for Organic Compounds (SDBS) | NMR (¹H, ¹³C), MS, IR, Raman, ESR[7] | A comprehensive collection of spectra for organic compounds.[7] | Free | Integrated database with multiple spectral types for a single compound. |
| Wiley Registry of Mass Spectral Data | Mass Spectrometry | One of the largest collections of mass spectra.[10] | Commercial | Extensive coverage of a wide range of compounds.[10] |
| Human Metabolome Database (HMDB) | NMR, MS/MS[1][11] | Focuses on metabolites found in the human body.[1][12] | Free | Essential for metabolomics research, contains detailed biological and chemical information. |
| BioMagResBank (BMRB) | NMR | Specializes in NMR data for proteins, peptides, and nucleic acids.[7] | Free | A critical resource for structural biology and biochemistry. |
| PubChem | Aggregates spectral data from various sources including NIST and HMDB.[13] | A vast public repository for chemical information and biological activities.[9] | Free | Links spectral data to a wealth of other chemical and biological information.[13] |
| ChemSpider | Aggregates spectral data from numerous sources.[14] | A free chemical structure database providing access to millions of structures and associated data.[9] | Free | Excellent for searching by structure and accessing aggregated data.[14] |
Experimental Protocols: A Foundation of Trustworthiness
The adage "garbage in, garbage out" is particularly resonant in spectral analysis. Meticulous experimental technique is non-negotiable for generating high-quality data that can be confidently cross-referenced.
Protocol 1: Sample Preparation and Data Acquisition for ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum of a purified small molecule for database comparison.
Materials:
-
5-10 mg of purified compound
-
0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) with 0.03% TMS
-
5 mm NMR tube
-
NMR Spectrometer (e.g., Bruker, JEOL)
Procedure:
-
Sample Dissolution: Accurately weigh the purified compound and dissolve it in the deuterated solvent in a clean, dry vial. Ensure complete dissolution.
-
Transfer to NMR Tube: Carefully transfer the solution to the NMR tube. The liquid height should be sufficient to cover the detection coils of the NMR probe (typically 4-5 cm).
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. This step is crucial for obtaining high-resolution spectra.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical acquisition parameters include a 90° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
The number of scans can be increased for samples with low concentration to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the Tetramethylsilane (TMS) peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of protons.
-
Identify peak multiplicities (singlet, doublet, triplet, etc.) and measure coupling constants (J-values).
-
Protocol 2: Data Acquisition and Processing for Mass Spectrometry (LC-MS)
Objective: To obtain an accurate mass measurement and fragmentation pattern of a compound for database searching.
Materials:
-
High-purity sample
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, ammonium acetate)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the mobile phase.
-
LC Method Development: Develop a suitable liquid chromatography method to separate the analyte of interest from any impurities. Key parameters include the choice of column, mobile phase composition, gradient, and flow rate.
-
MS Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) for the analyte.
-
-
Data Acquisition:
-
Acquire data in both full scan mode to determine the precursor ion's accurate mass and in tandem MS (MS/MS) mode to obtain fragmentation spectra.
-
For MS/MS, select the precursor ion of interest for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Processing:
-
Extract the mass spectrum corresponding to the chromatographic peak of the analyte.
-
Determine the monoisotopic mass from the full scan spectrum.
-
Process the MS/MS spectrum to generate a peak list of fragment ions and their relative intensities.
-
The Logic of the Search: Algorithms and Scoring
Once a high-quality spectrum is obtained, the next step is to query a database. The search process involves sophisticated algorithms that compare the experimental spectrum to the reference spectra in the database.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxyphenyl)butane-1,3-dione
For professionals in research and drug development, the lifecycle of a chemical reagent extends far beyond the confines of an experiment. Proper disposal is not merely a regulatory hurdle; it is a critical pillar of our commitment to laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-Methoxyphenyl)butane-1,3-dione, grounded in established safety standards and an understanding of the compound's chemical nature.
Part 1: Hazard Assessment and Immediate Safety Protocols
Before any disposal procedure can begin, a thorough understanding of the compound's intrinsic hazards is essential. This initial assessment dictates the necessary handling precautions and the mandated disposal pathway. This compound is classified as a hazardous substance, and its handling requires specific personal protective equipment (PPE) to mitigate exposure risks.
Causality of Required PPE: The hazard profile of this compound, particularly its classification as a skin, eye, and respiratory irritant, necessitates a multi-layered defense.[1] Standard laboratory attire is insufficient. Chemical-resistant gloves are required to prevent dermal absorption and irritation. Safety goggles are non-negotiable to protect against accidental splashes that could cause serious eye damage. When handling the solid form, especially if dust may be generated, a properly fitted respirator and the use of a chemical fume hood are crucial engineering and personal controls to prevent respiratory tract irritation.[2][3]
Table 1: Hazard Identification for this compound
| Hazard Identification | GHS Classification (Globally Harmonized System) | Description of Hazard | Source |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation upon contact. | PubChem[1] |
| Eye Irritation | H319 | Causes serious eye irritation. | PubChem[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation if inhaled. | PubChem[1] |
| Endocrine Disruption | Potential Endocrine Disruptor | Identified as a potential endocrine-disrupting compound. | PubChem[1] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and local regulations for hazardous waste.[4][5] The following protocol ensures compliance and safety. The foundational principle is that this chemical waste must never be disposed of down the drain or in regular trash.[3][6] Evaporation in a fume hood is also a prohibited disposal method.[7]
Step 1: Waste Characterization & Segregation
-
Characterize the Waste: Based on its GHS hazard classifications, this compound must be managed as hazardous chemical waste.[1]
-
Segregate at the Source: Collect waste containing this compound in a dedicated hazardous waste container. Do not mix it with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.[3][8]
-
Rationale: Chemical incompatibility can lead to dangerous reactions.[8] Beta-diones are known for their ability to chelate metals, which could react unpredictably with certain metal-containing waste streams.[9][10]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, sealable lid.[4][8] For solid waste, a wide-mouth container is often preferable.
-
Label the Container Immediately: Proper labeling is a critical regulatory requirement.[6][7] The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]
-
The specific hazard(s): "Irritant", "Potential Endocrine Disruptor".
-
The accumulation start date (the date the first drop of waste enters the container).
-
The location of origin (e.g., Building, Room Number, PI Name).[6]
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]
-
Storage Conditions: Keep the container sealed except when adding waste.[7] Ensure it is stored away from sources of ignition or incompatible chemicals.[8]
-
Rationale: The SAA concept allows for the safe, short-term collection of hazardous waste in the lab before it is moved to a central storage area. Regulations dictate strict limits on the volume of waste and the time it can be stored in an SAA.[7]
Step 4: Final Disposal via Authorized Channels
-
Contact EHS: Once the container is full or has reached its time limit, contact your institution's EHS department to arrange for pickup.
-
Professional Disposal: The waste will be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][11]
-
Disposal Method: The most common final disposal method for this type of organic chemical waste is high-temperature incineration, which transforms it into less harmful substances.[8]
-
Record Keeping: All shipments of hazardous waste must be tracked using a manifest system from "cradle-to-grave," ensuring a documented chain of custody from your lab to the final disposal site.[12]
Part 3: Regulatory and Chemical Rationale
This protocol is a self-validating system because it is built upon a framework of federal regulations and chemical principles.
-
Regulatory Authority: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][13] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals through its Laboratory Standard (29 CFR 1910.1450), which requires a formal Chemical Hygiene Plan.[2][3][13] This disposal protocol is designed to meet the requirements of both agencies.
-
Chemical Justification: The irritant nature of this compound makes its release into the environment or exposure to personnel unacceptable.[1] Its classification as a potential endocrine disruptor further elevates the need for controlled disposal to prevent its entry into ecosystems.[1] Incineration is the preferred disposal method because it ensures the complete destruction of the organic molecule, preventing its persistence in the environment.[8]
Part 4: Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
